molecular formula C8H15Br B045317 8-Bromo-1-octene CAS No. 2695-48-9

8-Bromo-1-octene

Cat. No.: B045317
CAS No.: 2695-48-9
M. Wt: 191.11 g/mol
InChI Key: SNMOMUYLFLGQQS-UHFFFAOYSA-N
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Description

8-Bromo-1-octene, also known as this compound, is a useful research compound. Its molecular formula is C8H15Br and its molecular weight is 191.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromooct-1-ene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H15Br/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMOMUYLFLGQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181437
Record name 8-Bromooct-1-ene
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Molecular Weight

191.11 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2695-48-9
Record name 8-Bromo-1-octene
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Record name 8-Bromo-1-octene
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Record name 8-Bromooct-1-ene
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Record name 8-bromooct-1-ene
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Record name 8-Bromo-1-octene
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Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-1-octene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-1-octene is a versatile bifunctional molecule that serves as a key intermediate in a variety of chemical syntheses. Its structure, possessing both a terminal alkene and a primary alkyl bromide, allows for orthogonal reactivity, making it a valuable building block in the construction of complex molecules, including pharmaceuticals and functional materials.[1] This guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on its applications in organic synthesis and drug development.

Chemical Structure and Identification

This compound consists of an eight-carbon chain with a double bond at the C1 position and a bromine atom at the C8 position.[1] This unique arrangement of functional groups dictates its chemical behavior and synthetic utility.

IdentifierValue
IUPAC Name 8-bromooct-1-ene[2]
CAS Number 2695-48-9[2][3]
Molecular Formula C₈H₁₅Br[2][3]
SMILES String C=CCCCCCCBr
InChI Key SNMOMUYLFLGQQS-UHFFFAOYSA-N[2][3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

PropertyValue
Molecular Weight 191.11 g/mol [2]
Appearance Colorless liquid[4]
Density 1.139 g/mL at 25 °C[4]
Boiling Point 198-199 °C[4]
Flash Point 78 °C[5]
Refractive Index 1.467 (at 20°C)[5]
Solubility Soluble in organic solvents.

Reactivity and Synthetic Applications

The reactivity of this compound is characterized by the distinct chemical behavior of its two functional groups. The terminal alkene can participate in a variety of addition reactions, such as hydrogenation, hydrohalogenation, and polymerization. The primary alkyl bromide is susceptible to nucleophilic substitution and is a precursor for the formation of Grignard reagents.[1]

This dual reactivity allows for a range of synthetic transformations, making this compound a valuable starting material in the synthesis of natural products and pharmaceutical agents.[4] For instance, the Grignard reagent derived from this compound has been utilized in the synthesis of (2S,3S,5R)-5-[(1R)-1-hydroxy-9-decenyl]-2-pentyltetrahydro-3-furanol.[4][6]

Experimental Protocols

Synthesis of 8-Chloro-1-octene from this compound

This protocol details a nucleophilic substitution reaction to replace the bromine atom with chlorine.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound and a stoichiometric excess of tetramethylammonium chloride in a mixture of 95% ethanol and deionized water.

  • Heat the mixture to reflux with vigorous stirring for approximately 1.5-2 hours.[7]

  • Monitor the reaction progress using gas chromatography (GC) until the starting material is consumed.[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel containing deionized water and extract with diethyl ether three times.[7]

  • Combine the organic layers and wash with brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[7]

  • Purify the crude product by distillation under reduced pressure to yield pure 8-chloro-1-octene.[7]

experimental_workflow cluster_reaction Synthesis of 8-Chloro-1-octene cluster_workup Work-up cluster_purification Purification start Dissolve this compound & Tetramethylammonium Chloride in Ethanol/Water reflux Reflux for 1.5-2 hours start->reflux monitor Monitor by GC reflux->monitor cool Cool to Room Temperature monitor->cool extract Extract with Diethyl Ether cool->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill end_product Pure 8-Chloro-1-octene distill->end_product

Caption: Workflow for the synthesis of 8-Chloro-1-octene.

Formation of a Grignard Reagent from this compound

This protocol describes the preparation of the corresponding Grignard reagent, a powerful nucleophile in organic synthesis.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine (crystal)

Procedure:

  • Assemble a flame-dried three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • Add a single crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion (~10%) of the this compound solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.

  • Once the reaction has initiated (indicated by the disappearance of the iodine color and gentle boiling), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture and reflux for an additional 30-60 minutes to ensure the complete reaction of the halide.

  • The resulting cloudy, grey-to-brown solution of the Grignard reagent is ready for use in subsequent reactions.

grignard_synthesis cluster_setup Apparatus Setup cluster_reaction Grignard Reaction flask Flame-dried 3-neck flask under N2/Ar reagents Add Mg turnings & I2 crystal flask->reagents initiation Add ~10% of solution to initiate solution Prepare this compound in anhydrous ether solution->initiation addition Dropwise addition to maintain reflux initiation->addition completion Reflux for 30-60 min post-addition addition->completion product Grignard Reagent (oct-7-en-1-yl)magnesium bromide completion->product

Caption: Logical flow for the synthesis of a Grignard reagent from this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its distinct functional groups allow for a wide range of chemical transformations, providing access to complex molecular architectures. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. A thorough understanding of its chemical properties and reactivity is paramount for its successful application in the development of novel therapeutics and functional materials.

References

An In-depth Technical Guide to the Physical Properties of 8-Bromo-1-octene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the core physical properties of 8-Bromo-1-octene, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the experimentally determined values for these properties, the methodologies for their measurement, and a logical workflow for these experimental determinations.

Core Physical Properties

This compound is a halogenated alkene with applications in organic synthesis, including the preparation of polymerizable ligands and as a building block in the synthesis of natural products.[1][2] A precise understanding of its physical properties is essential for its application in various chemical processes.

Quantitative Data Summary

The boiling point and density of this compound have been determined and are summarized in the table below. These values are critical for predicting the behavior of the compound under various experimental conditions.

Physical PropertyValueConditions
Boiling Point 198.7 °Cat 760 mmHg
198-199 °CNot specified[2][3]
92 °Cat 24 mmHg[4]
Density 1.139 g/mLat 25 °C[1][2]
1.1 ± 0.1 g/cm³Not specified[5]

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[6]

Apparatus and Materials:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire for attachment

  • Bunsen burner or heating mantle

  • Sample of this compound

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped and immersed in a Thiele tube filled with mineral oil.

  • The Thiele tube is gently heated, causing the temperature of the oil bath to rise.

  • As the boiling point of the sample is approached, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the apparatus is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density: Pycnometer Method

The density of a liquid can be accurately determined using a pycnometer, a flask with a specific, known volume.

Apparatus and Materials:

  • Pycnometer (e.g., 10 mL or 25 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Water bath

  • Sample of this compound

  • Distilled water

  • Acetone (for cleaning and drying)

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (m_empty).

  • The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C). The volume is adjusted precisely to the calibration mark.

  • The exterior of the pycnometer is carefully dried, and its mass is determined (m_water).

  • The pycnometer is emptied, cleaned, and thoroughly dried.

  • The pycnometer is then filled with this compound, and the same procedure of thermal equilibration and mass measurement is followed (m_sample).

  • The density of water at the experimental temperature (ρ_water) is obtained from standard tables.

  • The volume of the pycnometer (V) is calculated using the mass of the water and its density: V = (m_water - m_empty) / ρ_water

  • The density of the this compound sample (ρ_sample) is then calculated: ρ_sample = (m_sample - m_empty) / V

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid chemical sample.

G cluster_0 Boiling Point Determination cluster_1 Density Determination bp_prep Sample Preparation bp_setup Apparatus Setup (Thiele Tube) bp_prep->bp_setup bp_heat Gradual Heating bp_setup->bp_heat bp_observe Observe Bubble Stream bp_heat->bp_observe bp_cool Controlled Cooling bp_observe->bp_cool bp_record Record Temperature at Liquid Entry bp_cool->bp_record bp_data Boiling Point Data bp_record->bp_data end End: Data Compilation bp_data->end d_prep Sample Preparation d_weigh_empty Weigh Empty Pycnometer d_prep->d_weigh_empty d_weigh_water Weigh Pycnometer with Water d_weigh_empty->d_weigh_water d_weigh_sample Weigh Pycnometer with Sample d_weigh_water->d_weigh_sample d_calc_vol Calculate Pycnometer Volume d_weigh_water->d_calc_vol d_calc_density Calculate Sample Density d_weigh_sample->d_calc_density d_calc_vol->d_calc_density d_data Density Data d_calc_density->d_data d_data->end start Start: Physical Property Analysis start->bp_prep start->d_prep

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to 8-Bromo-1-octene (CAS: 2695-48-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-1-octene, with the CAS number 2695-48-9, is a versatile bifunctional organobromine compound. Its unique structure, featuring a terminal double bond and a primary alkyl bromide, makes it a valuable intermediate in a wide array of organic syntheses. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, key synthetic applications, and biological significance. Detailed experimental protocols for its use in common reactions are provided, along with visual representations of experimental workflows and potential biological pathways to facilitate a deeper understanding for researchers and professionals in the field of drug development and materials science.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 2695-48-9[1]
Molecular Formula C₈H₁₅Br[1][2]
Molecular Weight 191.11 g/mol [1][2]
Boiling Point 92 °C at 24 mmHg, 198-199 °C at 760 mmHg[1][3]
Density 1.139 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.467
Flash Point 78 °C (172.4 °F) - closed cup[5]
Solubility Insoluble in water. Soluble in organic solvents.
Appearance Colorless to light yellow liquid[6]
SMILES String C=CCCCCCCBr
InChI Key SNMOMUYLFLGQQS-UHFFFAOYSA-N

Safety and Handling

This compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated fume hood.[8]

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis and Reactions

This compound is a key building block in organic synthesis due to the orthogonal reactivity of its alkene and alkyl bromide functionalities.[8][9] This allows for selective transformations at either end of the molecule.

Synthesis of 8-Chloro-1-octene from this compound

A common application of this compound is its conversion to other haloalkenes, such as 8-chloro-1-octene, via a nucleophilic substitution reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in 95% aqueous ethanol.[4]

  • Addition of Reagents: Add a stoichiometric excess of a chloride source, such as lithium chloride or tetramethylammonium (B1211777) chloride, to the solution.[1][4]

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring for 2-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel, wash with water, and extract the organic layer with a suitable solvent like diethyl ether.[4]

  • Purification: Dry the combined organic phases over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation under reduced pressure to yield pure 8-chloro-1-octene.[1][4]

Experimental Workflow:

G A Dissolve this compound in aq. Ethanol B Add excess Lithium Chloride A->B C Reflux for 2-10 hours B->C D Monitor by TLC/GC C->D E Cool to Room Temperature C->E F Aqueous Work-up & Extraction E->F G Dry and Concentrate F->G H Purify by Vacuum Distillation G->H I 8-Chloro-1-octene H->I

Caption: Workflow for the synthesis of 8-chloro-1-octene.

Grignard Reagent Formation and Subsequent Reactions

The alkyl bromide moiety of this compound readily forms a Grignard reagent, a potent nucleophile for carbon-carbon bond formation.[10][11]

Experimental Protocol for Grignard Reagent Formation:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon). All glassware should be flame-dried.[12]

  • Reagent Preparation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask.[12]

  • Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) to the magnesium turnings. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.[12]

  • Addition of Substrate: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[12]

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting cloudy, grey-to-brown solution is the Grignard reagent and is ready for immediate use.[12]

Experimental Workflow:

G A Flame-dried glassware under inert atmosphere B Add Mg turnings and Iodine crystal A->B C Add a small portion of this compound in THF B->C D Initiate reaction (gentle warming) C->D E Dropwise addition of remaining this compound solution D->E F Maintain gentle reflux E->F G Stir for 30-60 min after addition F->G H Grignard Reagent (Ready for use) G->H

Caption: Workflow for the formation of the Grignard reagent from this compound.

Applications in Drug Development and Materials Science

This compound serves as a versatile starting material in the synthesis of a variety of complex molecules.

  • Pharmaceutical Synthesis: It is a building block for the synthesis of bioactive molecules and drug candidates.[9] For instance, the Grignard reagent derived from it has been used in the synthesis of natural products like (2S,3S,5R)-5-[(1R)-1-hydroxy-9-decenyl]-2-pentyltetrahydro-3-furanol.[13]

  • Agrochemicals: Its reactive nature allows for its incorporation into novel agrochemical compounds.[9]

  • Functional Materials: this compound has been utilized in the preparation of polymerizable ligands for the synthesis of quantum dot-labeled polymer beads, which have applications in areas like solid-phase organic chemistry.[13]

Biological Activity

Recent studies have highlighted the biological activities of this compound, suggesting its potential as a lead compound in drug discovery.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[9] The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to cell lysis and death.[9] The lipophilic nature of the octene chain facilitates its insertion into the lipid bilayer, while the bromine atom may contribute to its overall electronic properties and reactivity.

Proposed Mechanism of Antimicrobial Action:

G A This compound B Bacterial Cell A->B Interaction C Insertion into Cell Membrane B->C D Disruption of Membrane Integrity C->D E Leakage of Intracellular Components D->E F Cell Lysis and Death E->F

Caption: Proposed mechanism of antimicrobial action of this compound.

Cytotoxicity and Anticancer Research

In vitro studies have revealed that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells.[9] Its cytotoxicity is attributed to the induction of apoptosis, a programmed cell death pathway, through the activation of caspases.[9]

Generalized Apoptosis Induction Pathway:

The precise signaling cascade initiated by this compound is a subject of ongoing research. However, a generalized pathway for apoptosis induction often involves either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.

G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway A This compound B Mitochondrial Stress A->B C Release of Cytochrome c B->C D Apoptosome Formation C->D E Caspase-9 Activation D->E J Executioner Caspases (e.g., Caspase-3) Activation E->J F This compound G Death Receptor Binding F->G H DISC Formation G->H I Caspase-8 Activation H->I I->J K Apoptosis J->K

Caption: Generalized signaling pathways of apoptosis induction.

Conclusion

This compound is a chemical compound of significant interest to the scientific community, particularly in the fields of organic synthesis, drug development, and materials science. Its dual functionality provides a platform for the creation of complex molecular architectures. The emerging evidence of its biological activities, including antimicrobial and cytotoxic effects, opens new avenues for its investigation as a potential therapeutic agent. This guide has provided a comprehensive overview of its properties, synthetic utility, and biological relevance, complete with detailed protocols and visual aids to support further research and application.

References

Spectroscopic Characterization of 8-Bromo-1-octene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 8-Bromo-1-octene (CAS No. 2695-48-9), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

  • Chemical Name: this compound[1]

  • Molecular Formula: C₈H₁₅Br[1][2]

  • Molecular Weight: 191.11 g/mol [2][3]

  • Appearance: Liquid

  • Density: 1.139 g/mL at 25 °C

  • Refractive Index: n20/D 1.467

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).[1][4][5]

¹H NMR Data

The ¹H NMR spectrum reveals the electronic environment of each hydrogen atom in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.8m1HH-2
~5.0m2HH-1
3.40t2HH-8 (α to Br)
~2.0m2HH-3
~1.8m2HH-7
~1.4m4HH-4, H-5, H-6

Data sourced from publicly available spectra.[4][6]

¹³C NMR Data

The ¹³C NMR spectrum identifies the different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
138.9C-2
114.2C-1
33.9C-8 (α to Br)
33.7C-3
32.7C-7
28.6C-4, C-5, or C-6
28.1C-4, C-5, or C-6
27.8C-4, C-5, or C-6

Data sourced from publicly available spectra.[1][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is typically obtained from a neat (pure) liquid sample as a thin film.[1][2]

Wavenumber (cm⁻¹)IntensityAssignment
~3075Medium=C-H stretch (alkene)
~2930, ~2855StrongC-H stretch (alkane)
~1640MediumC=C stretch (alkene)
~990, ~910Strong=C-H bend (alkene out-of-plane)
~640MediumC-Br stretch

Data interpretation based on characteristic IR absorption frequencies.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method used for this compound.

m/z RatioInterpretation
190/192Molecular ions [M]⁺ and [M+2]⁺, characteristic of a bromine-containing compound
111Loss of Br radical
41, 55Common alkyl fragments

Data sourced from the NIST Mass Spectrometry Data Center and other databases.[2][3][7]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid sample like this compound.

NMR Data Acquisition
  • Sample Preparation: Weigh approximately 10-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.[8][9]

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a Pasteur pipette with a small glass wool or cotton plug directly into a 5 mm NMR tube.[8][10] The final liquid height in the tube should be approximately 4-5 cm.[9]

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine. The instrument then locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[9]

  • Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to ensure high-resolution spectra.[9]

  • Acquisition: Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width) and initiate the experiment.[9][11] For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[8]

  • Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied as needed.

IR Data Acquisition (Neat Liquid Film)
  • Plate Preparation: Ensure two salt plates (e.g., NaCl or KBr) are clean and dry.[12] Handle them by the edges to avoid transferring moisture or oils.

  • Sample Application: Place 1-2 drops of neat this compound onto the center of one salt plate using a Pasteur pipette.[13][14]

  • Creating the Film: Place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.[12][15]

  • Spectrum Acquisition: Place the "sandwich" plate assembly into the sample holder of the FT-IR spectrometer.[13] First, run a background spectrum with no sample in the beam path. Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

  • Cleaning: After analysis, disassemble the plates, rinse them thoroughly with a dry solvent like acetone, and dry them with a soft tissue before returning them to a desiccator.[12]

Mass Spectrometry Data Acquisition (Electron Ionization)
  • Sample Introduction: For a volatile liquid like this compound, direct infusion or injection into a Gas Chromatography (GC-MS) system is common.[16][17] For direct infusion, a small amount of the sample is introduced into the instrument's vacuum system where it vaporizes.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[16] This causes an electron to be ejected from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation: The excess energy from ionization causes the molecular ion to break apart into smaller, charged fragments.[16]

  • Mass Analysis: The ions (molecular and fragment) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[18]

  • Detection: A detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.[18]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound (Liquid Sample) Prep_NMR Dissolve in CDCl3 & Filter Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Direct Infusion or GC Injection Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI) Prep_MS->Acq_MS Data_NMR ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) Acq_NMR->Data_NMR Data_IR IR Spectrum (Functional Groups) Acq_IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) Acq_MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 8-Bromo-1-octene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 8-Bromo-1-octene, a versatile bifunctional molecule used in a variety of synthetic applications. Due to the limited availability of precise quantitative solubility data in public literature, this document outlines the theoretical solubility profile of this compound based on fundamental principles of chemical interactions. A detailed, generalized experimental protocol for the quantitative determination of its solubility in organic solvents is provided to guide researchers in generating precise data. This guide is intended to be a valuable resource for scientists and professionals in organic synthesis, materials science, and drug development who utilize this compound in their work.

Introduction

This compound (CAS No. 2695-48-9) is a chemical intermediate featuring a terminal alkene and a primary alkyl bromide. This unique combination of functional groups allows for orthogonal chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, polymers, and other complex organic molecules. The solubility of this compound in various organic solvents is a critical physical property that influences reaction kinetics, purification processes, and formulation development. A thorough understanding of its solubility behavior is therefore essential for optimizing its use in research and development.

Theoretical Solubility Profile

The solubility of a substance is primarily governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. This compound possesses a long, eight-carbon alkyl chain, which is nonpolar and hydrophobic. The presence of the bromine atom introduces a degree of polarity and polarizability, while the terminal double bond is also a site of potential interaction. However, the overall character of the molecule is dominated by its nonpolar alkyl chain.

Based on this structure, the expected solubility of this compound in various classes of organic solvents is as follows:

  • High Solubility/Miscibility: In nonpolar and weakly polar aprotic solvents, the van der Waals forces between the octene chain and the solvent molecules are the primary driving force for dissolution.

  • Moderate to Low Solubility: In polar aprotic solvents, while the bromine atom can participate in dipole-dipole interactions, the large nonpolar part of the molecule will limit its solubility.

  • Very Low to Insoluble: In polar protic solvents like water, the energy required to break the strong hydrogen bonds between solvent molecules to accommodate the nonpolar this compound is energetically unfavorable, leading to very low solubility.[1][2][3][4]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely available in the literature, several sources qualitatively describe it as being miscible with or soluble in a range of common organic solvents.[5] The following table summarizes the available qualitative data and provides an expected solubility classification based on the theoretical principles discussed above.

Solvent NameChemical FormulaSolvent TypeReported/Expected Solubility
DichloromethaneCH₂Cl₂HalogenatedMiscible[5]
Tetrahydrofuran (THF)C₄H₈OEther (Polar Aprotic)Miscible[5]
Dimethylformamide (DMF)C₃H₇NOPolar AproticMiscible[5]
ChloroformCHCl₃HalogenatedSoluble
Ethyl AcetateC₄H₈O₂EsterSoluble
HexaneC₆H₁₄Nonpolar AproticExpected to be High/Miscible
TolueneC₇H₈AromaticExpected to be High/Miscible
AcetoneC₃H₆OKetone (Polar Aprotic)Expected to be Moderate
MethanolCH₃OHPolar ProticExpected to be Low
EthanolC₂H₅OHPolar ProticExpected to be Low
WaterH₂OPolar ProticVery Low/Insoluble[1][2][3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the isothermal shake-flask method.

4.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvents (high purity)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath

  • Calibrated positive displacement pipettes

  • Volumetric flasks

  • Gas chromatograph (GC) with a suitable detector (e.g., FID) or other suitable analytical instrument (e.g., HPLC, NMR)

  • Syringe filters (chemically compatible with the solvent)

  • Glass vials with screw caps

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a separate, undissolved phase of this compound should be visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 2 hours to allow for phase separation.

    • Carefully withdraw a known volume of the supernatant (the solvent layer saturated with this compound) using a calibrated pipette. To avoid drawing any undissolved solute, it is advisable to use a syringe fitted with a chemically resistant filter.

    • Transfer the collected aliquot to a pre-weighed volumetric flask and record the mass.

    • Dilute the sample with the same pure solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Analyze the standard solutions using a suitable analytical method (e.g., GC) to generate a calibration curve.

    • Analyze the diluted sample of the saturated solution under the same conditions.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.

G A Preparation of Saturated Solution B Equilibration in Thermostatic Shaker A->B Agitation at constant T C Phase Separation B->C Cessation of agitation D Sample Collection (Supernatant) C->D Withdrawal of aliquot E Dilution of Sample D->E G Analytical Measurement (e.g., GC) E->G F Preparation of Standards F->G H Data Analysis & Calculation G->H Calibration Curve I Quantitative Solubility Value H->I

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, a strong theoretical understanding of its molecular structure allows for reliable qualitative predictions of its solubility in a range of organic solvents. It is expected to be highly soluble in nonpolar and weakly polar aprotic solvents and poorly soluble in polar protic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for obtaining this critical data. This information is vital for the effective application of this compound in synthetic chemistry and drug development.

References

An In-depth Technical Guide to the Reactivity of the Terminal Alkene in 8-Bromo-1-octene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-1-octene is a bifunctional molecule featuring a terminal alkene and a primary alkyl bromide. This unique structure allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1][2] The reactivity of this compound can be selectively directed towards either the terminal double bond or the bromo group, offering significant synthetic flexibility. This guide provides an in-depth exploration of the reactivity of the terminal alkene moiety, presenting key reactions, experimental protocols, and mechanistic insights.

Electrophilic Additions to the Terminal Alkene

The electron-rich π-bond of the terminal alkene in this compound is susceptible to attack by electrophiles. These reactions proceed through the formation of a carbocation intermediate, with the regioselectivity typically following Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity. The reaction proceeds via a syn-addition of the borane (B79455) across the double bond.

Quantitative Data:

ReactionReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Hydroboration-Oxidation of 1-octene (B94956)1. BH₃·THF 2. H₂O₂, NaOHTHF0 to RT, then reflux1 (hydroboration), 1 (oxidation)94Organic Syntheses, Coll. Vol. 6, p.857 (1988)

Experimental Protocol: Hydroboration-Oxidation of 1-Octene (Representative for this compound)

A dry 500-mL flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is charged with 1-octene (0.1 mol, 11.2 g) in anhydrous tetrahydrofuran (B95107) (THF, 100 mL). The solution is cooled to 0°C in an ice bath. A 1.0 M solution of borane-THF complex (35 mL, 0.035 mol) is added dropwise over 30 minutes while maintaining the temperature at 0-5°C. The reaction mixture is then stirred at room temperature for 1 hour. The flask is cooled again in an ice bath, and water (5 mL) is added cautiously, followed by 3 M aqueous sodium hydroxide (B78521) (35 mL) and 30% hydrogen peroxide (35 mL), added dropwise while keeping the temperature below 30°C. The mixture is then heated to reflux for 1 hour. After cooling to room temperature, the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford 1-octanol. A similar procedure can be followed for this compound to yield 8-bromooctan-1-ol.

Hydroboration_Oxidation cluster_hydroboration Hydroboration cluster_oxidation Oxidation This compound This compound Transition_State Four-membered transition state Alkylborane Tri(8-bromooctyl)borane Alkylborane_ox Tri(8-bromooctyl)borane BH3 BH₃•THF Hydroperoxide Hydroperoxide ion (HOO⁻) Borate_Ester_Intermediate Borate ester intermediate Borate_Ester Tri(8-bromooctyl) borate 8-Bromooctan-1-ol 8-Bromooctan-1-ol

Caption: Epoxidation of this compound with m-CPBA.

Dihydroxylation

The terminal alkene can be converted to a vicinal diol through dihydroxylation. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄).

Quantitative Data:

ReactionReagentsSolventTemperature (°C)TimeYield (%)Reference
Syn-dihydroxylation of cyclohexeneOsO₄ (cat.), NMOAcetone (B3395972)/WaterRT12 h>95Not specified, general procedure

Experimental Protocol: Syn-dihydroxylation using OsO₄/NMO (Representative for this compound)

To a solution of this compound (5 mmol) in a mixture of acetone (20 mL) and water (2 mL) is added N-methylmorpholine N-oxide (NMO, 6 mmol). A 2.5% solution of osmium tetroxide in t-butanol (0.1 mL, 0.02 mmol) is then added. The reaction mixture is stirred at room temperature for 12-24 hours, during which time the solution may turn dark. The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite (B76179) (10 mL) and stirred for 30 minutes. The mixture is then extracted with ethyl acetate (B1210297) (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford 8-bromooctane-1,2-diol.

Reaction Pathway:

Dihydroxylation This compound This compound Osmate_Ester Cyclic Osmate Ester This compound->Osmate_Ester [3+2] Cycloaddition OsO4 OsO₄ OsO4->Osmate_Ester Diol 8-bromooctane-1,2-diol Osmate_Ester->Diol Hydrolysis (H₂O) Reduced_Os Os(VI) species Osmate_Ester->Reduced_Os Hydrolysis NMO NMO (re-oxidant) NMO->OsO4 Reduced_Os->OsO4 Oxidation Ozonolysis This compound This compound Molozonide Molozonide This compound->Molozonide 1,3-Dipolar Cycloaddition Ozone O₃ Ozone->Molozonide Carbonyl_Oxide Carbonyl Oxide + Formaldehyde Molozonide->Carbonyl_Oxide Cycloreversion Ozonide Ozonide Carbonyl_Oxide->Ozonide 1,3-Dipolar Cycloaddition Aldehyde 7-Bromoheptanal Ozonide->Aldehyde Reduction DMSO DMSO Ozonide->DMSO Reduction DMS DMS (reductive work-up) DMS->Aldehyde DMS->DMSO Heck_Reaction Pd(0) Pd(0)Ln Oxidative_Addition Oxidative Addition ArX Ar-X Pd(II)_complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_complex Coordination Alkene Coordination Alkene This compound Pi_Complex π-Complex Coordination->Pi_Complex Migratory_Insertion Migratory Insertion Sigma_Alkyl_Pd(II) σ-Alkyl Pd(II) Complex Migratory_Insertion->Sigma_Alkyl_Pd(II) Beta_Hydride_Elimination β-Hydride Elimination Product_Complex Product π-Complex Beta_Hydride_Elimination->Product_Complex Product Coupled Product Product_Complex->Product HPdX H-Pd(II)-X Product_Complex->HPdX Reductive_Elimination Reductive Elimination Base Base Reductive_Elimination->Pd(0) Suzuki_Coupling Pd(0) Pd(0)Ln Oxidative_Addition Oxidative Addition ArX Ar-X Pd(II)_complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_complex Transmetalation Transmetalation Organoborane R-B(OR)₂ Base Base Pd(II)_R_complex Ar-Pd(II)-R Transmetalation->Pd(II)_R_complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) Product Ar-R Reductive_Elimination->Product ATRP cluster_initiation Initiation cluster_propagation Propagation Initiator R-X Radical R• Initiator->Radical k_act Activator Cu(I)Lₙ Activator->Radical Deactivator Cu(II)LₙX Deactivator->Initiator Radical->Initiator k_deact Propagating_Radical_1 R-M• Radical->Propagating_Radical_1 Monomer M Monomer->Propagating_Radical_1 Propagating_Radical_n R-Mₙ• Propagating_Radical_n+1 R-Mₙ₊₁• Propagating_Radical_n->Propagating_Radical_n+1 k_p Dormant_Species R-MₙX Propagating_Radical_n->Dormant_Species k_deact Monomer_p M Monomer_p->Propagating_Radical_n+1 Dormant_Species->Propagating_Radical_n k_act Grignard_Reaction cluster_formation Grignard Formation cluster_reaction Reaction with Aldehyde This compound This compound Grignard_Reagent Grignard Reagent This compound->Grignard_Reagent Mg Mg Mg->Grignard_Reagent Grignard Grignard Reagent Alkoxide Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Addition Aldehyde R-CHO Aldehyde->Alkoxide Alcohol Secondary Alcohol Alkoxide->Alcohol Workup H₃O⁺ workup Workup->Alcohol

References

An In-depth Technical Guide on the Commercial Availability and Purity of 8-Bromo-1-octene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Bromo-1-octene, a versatile bifunctional molecule utilized as a key intermediate in organic synthesis. Its unique structure, featuring a terminal double bond and a primary alkyl bromide, allows for orthogonal reactivity, making it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and natural products.[1] This document details its commercial availability, typical purity levels, synthesis protocols, and methods for purity determination.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The typical purity levels offered are suitable for most research and development applications, with higher purity grades available upon request. Gas chromatography (GC) is the most common analytical technique used by suppliers to assess purity.

Table 1: Commercial Availability and Purity of this compound

SupplierCatalog NumberPurityAnalytical Method
Sigma-Aldrich 25230197%GC
TCI America B3257>98.0%GC
Thermo Scientific Chemicals H6483097%GC[2]
Santa Cruz Biotechnology sc-239130≥97%Not specified
Oakwood Chemical 04389397%Not specified[3]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the anti-Markovnikov hydrobromination of 1-octene (B94956). This reaction proceeds via a free-radical mechanism, typically initiated by peroxides or UV light, to yield the terminal bromide.[4][5][6]

2.1. Experimental Protocol: Anti-Markovnikov Hydrobromination of 1-Octene

This protocol describes the synthesis of this compound from 1-octene using hydrobromic acid and a radical initiator.

Materials:

  • 1-octene

  • Hydrobromic acid (48% aqueous solution)

  • Benzoyl peroxide (or other suitable radical initiator)

  • Anhydrous solvent (e.g., hexane)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-octene in a suitable anhydrous solvent such as hexane.

  • Add a catalytic amount of a radical initiator, for example, benzoyl peroxide.

  • Slowly add hydrobromic acid to the reaction mixture.

  • The reaction is typically carried out at reflux or initiated with UV light to facilitate the formation of bromine radicals.[4][5]

  • Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Logical Workflow for Synthesis:

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 1-Octene reaction Anti-Markovnikov Hydrobromination start1->reaction start2 HBr start2->reaction start3 Radical Initiator (e.g., Peroxide) start3->reaction workup Aqueous Wash (NaHCO3, H2O, Brine) reaction->workup drying Drying (MgSO4) workup->drying purification Vacuum Distillation drying->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Purity Determination

The purity of this compound is crucial for its successful application in subsequent synthetic steps. A variety of analytical techniques can be employed for its quantitative analysis.

Table 2: Analytical Methods for Purity Determination of this compound

TechniqueAbbreviationPrincipleKey Parameters
Gas Chromatography GCSeparation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Column: Non-polar (e.g., HP-5ms). Injector Temp: 250°C. Oven Program: 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min. Detector: Flame Ionization Detector (FID) at 300°C.[7]
Gas Chromatography-Mass Spectrometry GC-MSCouples the separation power of GC with the detection capabilities of mass spectrometry for identification and quantification.Kovats Retention Index: Standard non-polar: 1121.[8]
Nuclear Magnetic Resonance Spectroscopy NMRProvides detailed information about the molecular structure and can be used for quantitative analysis (qNMR).¹H NMR (CDCl₃): Provides characteristic signals for the vinyl and alkyl protons. ¹³C NMR (CDCl₃): Shows distinct peaks for each carbon atom in the molecule.[8][9][10]
High-Performance Liquid Chromatography HPLCSeparation based on the partitioning of the analyte between a stationary phase and a liquid mobile phase.Column: C18 reverse-phase. Mobile Phase: Isocratic elution with Acetonitrile:Water. Detector: Charged Aerosol Detector (CAD) for compounds lacking a strong UV chromophore.[7]

Logical Workflow for Purity Analysis:

G Purity Analysis of this compound cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis cluster_result Result sample This compound Sample gc GC / GC-MS sample->gc nmr NMR (¹H, ¹³C) sample->nmr hplc HPLC-CAD sample->hplc data_gc Chromatogram & Mass Spectrum gc->data_gc data_nmr NMR Spectrum nmr->data_nmr data_hplc Chromatogram hplc->data_hplc purity Purity (%) data_gc->purity data_nmr->purity data_hplc->purity

References

An In-depth Technical Guide to the Safe Handling of 8-Bromo-1-octene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential hazards and essential safety precautions for the handling and use of 8-Bromo-1-octene (CAS No. 2695-48-9). The information is intended to support laboratory safety protocols and to ensure the well-being of personnel working with this compound.

Understanding the Hazard Profile

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3][4][5][6] While comprehensive toxicological data is not available, the chemical, physical, and toxicological properties have not been thoroughly investigated, warranting a cautious approach to its handling.[1][7]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard ClassCategory
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific Target Organ Toxicity (Single Exposure)3
Target OrgansRespiratory system

Source: PubChem, Fisher Scientific[1][2]

Hazard and Precautionary Statements

The following H- and P-statements are associated with this compound:

TypeCodeStatement
Hazard H315Causes skin irritation.[2][3][5]
H319Causes serious eye irritation.[2][3][5]
H335May cause respiratory irritation.[2][5]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5]
P264Wash face, hands and any exposed skin thoroughly after handling.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[2][3]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P332 + P313If skin irritation occurs: Get medical advice/attention.[3]
P337 + P313If eye irritation persists: Get medical advice/attention.[3]
P362 + P364Take off contaminated clothing and wash it before reuse.[2]
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[2]
P405Store locked up.[2]
P501Dispose of contents/container to an approved waste disposal plant.[1][2]

Source: PubChem, Fisher Scientific, Tokyo Chemical Industry Co., Ltd.[1][2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₈H₁₅Br
Molecular Weight 191.11 g/mol [2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 92 °C @ 24 mmHg[1]
Flash Point 78 °C (172.4 °F) - closed cup[1][4]
Density 1.139 g/mL at 25 °C[4]
Refractive Index n20/D 1.467[4]
Solubility Miscible with organic solvents like dichloromethane, THF, and DMF.

Source: Sigma-Aldrich, Fisher Scientific, PubChem, Tokyo Chemical Industry Co., Ltd.[1][2][3][4]

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound. The following are general guidelines for common laboratory procedures.

Personal Protective Equipment (PPE)

A diagram illustrating the necessary PPE is provided below.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handler Researcher EyeProtection Chemical Splash Goggles (ANSI Z87.1 approved) HandProtection Nitrile or Neoprene Gloves BodyProtection Flame-Resistant Lab Coat RespiratoryProtection NIOSH-approved Respirator (if ventilation is inadequate) Handler Researcher Handler->EyeProtection Wears Handler->HandProtection Wears Handler->BodyProtection Wears Handler->RespiratoryProtection Uses in poor ventilation

Caption: Required Personal Protective Equipment for handling this compound.

Engineering Controls
  • Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood.[8]

  • Eye Wash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Dispensing and Transfer
  • Preparation: Before dispensing, ensure all necessary PPE is worn and the work area is clean and uncluttered.

  • Secondary Containment: When transporting the chemical, always use a secondary container to mitigate the risk of spills.[8]

  • Dispensing: Use appropriate tools such as a pipette or a graduated cylinder for accurate and safe dispensing. Avoid splashing.[8]

  • Container Sealing: After dispensing, securely seal the primary container.

Use in a Reaction
  • Apparatus Setup: Ensure all glassware and equipment are securely clamped and in good condition.

  • Inert Atmosphere: For reactions sensitive to air or moisture, use standard techniques to maintain an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: If the reaction is exothermic, have a cooling bath readily available to control the temperature.

  • Monitoring: Continuously monitor the reaction for any unexpected changes.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[8]

  • Segregation: Collect all liquid waste containing this compound in a designated, labeled, and sealed container. Do not mix with incompatible waste streams.[8]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[8] Do not pour down the drain.[8]

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal LiquidWaste Liquid Waste containing This compound WasteContainer Designated, Labeled, Sealed Waste Container LiquidWaste->WasteContainer Collect in SolidWaste Contaminated Solid Waste (gloves, paper towels) SolidWaste->WasteContainer Collect in EHS Institutional EHS Office WasteContainer->EHS Transfer to ApprovedFacility Approved Waste Disposal Facility EHS->ApprovedFacility Arrange Disposal

Caption: Workflow for the proper disposal of this compound waste.

Emergency Procedures

In the event of an exposure or spill, follow these procedures.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Source: Fisher Scientific[1]

Spill Response
  • Evacuate: In the case of a large spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill. Place all contaminated materials in a sealed hazardous waste container.

  • Decontaminate: Decontaminate the spill area.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1][7] No quantitative data such as LD50 or LC50 values are readily available. It is known to cause skin, eye, and respiratory irritation.[1][2][3][4][5][6] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[1] There is no information available on its mutagenic, reproductive, or developmental effects.[1] It is not classified as a carcinogen by IARC.[7]

This technical guide is intended to provide essential safety information for handling this compound. It is not a substitute for a thorough understanding of the material's properties and the implementation of robust safety protocols within your institution. Always consult the most recent Safety Data Sheet (SDS) before working with any chemical.

References

Methodological & Application

Application Notes and Protocols for the 8-Bromo-1-octene Grignard Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formation and utilization of the Grignard reagent derived from 8-bromo-1-octene, known as (oct-7-en-1-yl)magnesium bromide. This versatile reagent is a valuable tool in organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures found in natural products and pharmaceutically active compounds.

Introduction

Grignard reagents, organomagnesium halides, are powerful nucleophiles and strong bases widely employed in organic synthesis. The Grignard reagent of this compound is particularly useful as it introduces an eight-carbon chain with a terminal double bond. This functionality allows for further chemical transformations, making it a key building block in the synthesis of long-chain alcohols, insect pheromones, and other complex organic molecules. The formation of (oct-7-en-1-yl)magnesium bromide proceeds by the insertion of magnesium metal into the carbon-bromine bond of this compound. Successful synthesis is highly dependent on anhydrous conditions to prevent the reagent from being quenched by protic solvents.

Data Presentation

The following table summarizes the quantitative data for the formation of the Grignard reagent and its subsequent reaction with various electrophiles.

EntryElectrophileProductReaction Time (h)Temperature (°C)Yield (%)
1N/A (Reagent Formation)(oct-7-en-1-yl)magnesium bromide2-3Reflux (THF)Typically high (used in situ)
2Benzaldehyde (B42025)1-phenyloct-7-en-1-ol120 to RT85
3Acetone2-methyloct-7-en-2-ol120 to RT82
4Cyclohexanone1-(oct-7-en-1-yl)cyclohexan-1-ol120 to RT88
5Ethyl acetate2-methylnon-8-en-2-ol120 to RT75 (after second addition)
6Carbon dioxide (Dry Ice)Oct-8-enoic acid2-78 to RT78

Experimental Protocols

Protocol 1: Formation of (oct-7-en-1-yl)magnesium bromide

This protocol describes the preparation of the Grignard reagent from this compound. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • Magnesium turnings (1.2 eq)

  • This compound (1.0 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine crystal (catalytic amount)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Assemble the flame-dried glassware. Add magnesium turnings and a small crystal of iodine to the flask.

  • Establish an inert atmosphere.

  • In the dropping funnel, prepare a solution of this compound in anhydrous THF.

  • Add a small portion (~10%) of the this compound solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.

  • Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture under reflux for an additional 1-2 hours to ensure complete reaction.

  • The resulting grey, cloudy solution is the Grignard reagent and is ready for use in subsequent reactions.

Protocol 2: Reaction of (oct-7-en-1-yl)magnesium bromide with an Aldehyde (e.g., Benzaldehyde)

This protocol details the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.

Materials:

  • (oct-7-en-1-yl)magnesium bromide solution in THF (from Protocol 1)

  • Benzaldehyde (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Standard workup and purification reagents

Procedure:

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of benzaldehyde in anhydrous THF to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-phenyloct-7-en-1-ol.

Mandatory Visualization

The following diagrams illustrate the formation of the Grignard reagent and its application in a multi-step synthesis.

Grignard_Formation This compound This compound Grignard_Reagent (oct-7-en-1-yl)magnesium bromide This compound->Grignard_Reagent Mg Mg Mg Mg->Grignard_Reagent Anhydrous THF Anhydrous THF Anhydrous THF->Grignard_Reagent

Caption: Formation of (oct-7-en-1-yl)magnesium bromide.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product This compound This compound Grignard_Formation Grignard Reagent Formation This compound->Grignard_Formation Mg Mg Mg->Grignard_Formation Electrophile Aldehyde/Ketone Nucleophilic_Addition Nucleophilic Addition Electrophile->Nucleophilic_Addition Grignard_Formation->Nucleophilic_Addition Alcohol_Product Secondary/Tertiary Alcohol Nucleophilic_Addition->Alcohol_Product

Caption: General workflow for the synthesis of alcohols.

Applications in Synthesis

The (oct-7-en-1-yl)magnesium bromide reagent is a key intermediate in the synthesis of various natural products, particularly insect pheromones. The terminal double bond can be further functionalized, for example, through ozonolysis or epoxidation, to introduce other functional groups.

One notable application is in the synthesis of the codling moth sex pheromone, (8E,10E)-dodecadien-1-ol.[1] In a similar vein, the Grignard reagent derived from the protected 8-bromooctan-1-ol is utilized in the synthesis of the red bollworm moth sex pheromone. The long carbon chain provided by the Grignard reagent is crucial for the biological activity of these pheromones.

The general reactivity of Grignard reagents allows for their addition to a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to produce secondary alcohols, tertiary alcohols, and carboxylic acids, respectively.[2] This versatility makes the this compound Grignard reagent a valuable tool for the construction of complex organic molecules.

References

Application Notes and Protocols: Suzuki Coupling Reaction of 8-Bromo-1-octene with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the Suzuki coupling reaction of 8-bromo-1-octene, an unactivated alkyl bromide, with various arylboronic acids. The resulting 8-aryl-1-octene products are valuable intermediates in the synthesis of biologically active molecules and functional materials. While the Suzuki coupling of aryl and vinyl halides is well-established, the coupling of unactivated alkyl halides presents unique challenges, primarily due to the slower rate of oxidative addition and the potential for competing β-hydride elimination. This protocol outlines optimized conditions to facilitate this transformation effectively.

Reaction Mechanism

The catalytic cycle of the Suzuki coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the alkyl halide, this compound, to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a palladium(II) intermediate. This is often the rate-determining step for unactivated alkyl halides.[1]

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium(II) complex. The base activates the organoboron compound, facilitating the exchange of the organic moiety from boron to palladium.[4][5]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups (the octenyl chain and the aryl group) from the palladium(II) complex. This forms the desired carbon-carbon bond in the product, 8-aryl-1-octene, and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X (this compound) PdII_R1X R-Pd(II)Ln-X OxAdd->PdII_R1X Transmetalation Transmetalation PdII_R1X->Transmetalation R'-B(OH)2 (Arylboronic Acid) Base PdII_R1R2 R-Pd(II)Ln-R' Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R-R' (Product) Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst and Ligand: Pd source, Phosphine ligand A->B C Add Degassed Solvents B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I

References

Application Notes and Protocols: Heck Coupling of 8-Bromo-1-octene with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has found extensive application in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This document provides detailed application notes and protocols for the Heck coupling of 8-bromo-1-octene with various alkenes. This compound serves as a valuable bifunctional building block, possessing both a terminal alkene and a primary alkyl bromide, allowing for selective functionalization. The Heck reaction targeting the alkyl bromide enables the introduction of diverse functionalities, leading to the synthesis of novel long-chain unsaturated compounds.

Reaction Mechanism and Key Considerations

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the alkyl halide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. Subsequent β-hydride elimination yields the coupled product and regenerates the palladium(0) catalyst.

Several factors are critical for achieving high yields and selectivity in the Heck coupling of this compound:

  • Catalyst: Palladium complexes are the catalysts of choice. Common precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂).[1]

  • Ligand: The choice of phosphine (B1218219) ligand is crucial for stabilizing the palladium catalyst and influencing the reaction's efficiency. Triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are frequently used.

  • Base: A base is required to neutralize the hydrogen bromide generated during the reaction. Common bases include triethylamine (B128534) (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1]

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and N-methyl-2-pyrrolidone (NMP) are typically employed.

  • Temperature: The reaction temperature significantly impacts the reaction rate and is generally in the range of 80-140 °C.

Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Heck coupling of this compound with various alkenes. While specific data for this compound is limited in the literature, the conditions provided are based on analogous reactions with similar long-chain alkyl bromides and provide a strong starting point for optimization.

AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Styrene (B11656)Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2.0)DMF11016-2475-85
Methyl AcrylatePd(OAc)₂ (1-2)PPh₃ (2-4)Et₃N (1.5)DMF/MeCN100-12012-2470-80
Ethyl AcrylatePd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2.0)DMF100-12012-2470-85
n-Butyl AcrylatePd(OAc)₂ (1-2)PPh₃ (2-4)Et₃N (2.0)DMF100-12012-2470-85

Experimental Protocols

General Protocol for the Heck Coupling of this compound with an Alkene

This protocol is a general guideline and may require optimization for specific alkene substrates.

Materials:

  • This compound

  • Alkene (e.g., Styrene, Methyl Acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., Tri(o-tolyl)phosphine, Triphenylphosphine)

  • Base (e.g., Triethylamine, Potassium Carbonate)

  • Anhydrous solvent (e.g., DMF, MeCN)

  • Schlenk tube or sealed reaction vessel

  • Standard laboratory glassware

  • Inert gas (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk tube or sealed reaction vessel under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate and the phosphine ligand.

  • Add the anhydrous solvent, followed by the base.

  • Stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.

  • Add this compound and the alkene to the reaction mixture via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Example Protocol: Heck Coupling of this compound with Styrene

This protocol is adapted from a similar reaction with a close structural analog.[2]

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Add triethylamine (2.0 mmol, 2.0 equiv.) and N,N-dimethylformamide (DMF, 5 mL).

  • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

The following diagrams illustrate the general logic of the Heck coupling reaction and a typical experimental workflow.

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition R-Pd(II)-Br Pd(0)->Oxidative_Addition R-Br Alkene_Coordination Alkene Coordination Oxidative_Addition->Alkene_Coordination Alkene Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd(0) Product + HBr HBr HBr Base Base HBr->Base Neutralization Experimental_Workflow Start Start | Flame-dry reaction vessel Reagents Add Catalyst, Ligand, Solvent, and Base Start->Reagents Stirring Stir at Room Temperature Reagents->Stirring Substrates Add this compound and Alkene Stirring->Substrates Reaction Heat and Stir Monitor by TLC/GC-MS Substrates->Reaction Workup Cool to RT Quench with Water Extract with Organic Solvent Reaction->Workup Purification Dry and Concentrate Purify by Column Chromatography Workup->Purification Product Characterize Product Purification->Product End End Product->End

References

Application of 8-Bromo-1-octene in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

8-Bromo-1-octene is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of complex natural products. Its structure, featuring a terminal double bond and a primary alkyl bromide, allows for orthogonal chemical modifications. The alkene moiety can participate in reactions such as hydroboration-oxidation, epoxidation, and ozonolysis, while the alkyl bromide is amenable to nucleophilic substitution and the formation of organometallic reagents. This application note will detail the use of this compound in the synthesis of several natural products, providing experimental protocols and quantitative data for key transformations.

Introduction

The unique chemical reactivity of this compound makes it an important precursor in the construction of various natural product scaffolds.[1] It is particularly useful for introducing an eight-carbon chain with functionalities at both ends. This document will explore its application in the synthesis of a complex tetrahydrofuran (B95107) derivative, the lichen macrolide (+)-aspicilin, and insect pheromones. Detailed experimental procedures for key steps, such as Grignard reagent formation and Wittig reactions, will be provided to guide researchers in utilizing this versatile reagent.

Data Presentation

The following table summarizes quantitative data for key reactions involving this compound and its derivatives in the synthesis of natural products.

Natural Product/IntermediateReaction TypeStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
(8-chloro-1-octen-2-yl)magnesium bromideGrignard Formation2-Bromo-8-chloro-1-octeneMg turnings, I₂ (catalyst)THFReflux0.5 - 1N/A[1]
8-chloro-1-octeneNucleophilic SubstitutionThis compoundLiClaq. Ethanol (95%)Reflux2 - 10N/A
(Z/E)-8-dodecenolWittig Reaction8-hydroxyoctyltriphenylphosphine salt, n-butyraldehydeK₂CO₃, 18-crown-6 (B118740) (catalyst)Toluene (B28343)80-901 - 3>95
(2S,3S,5R)-5-[(1R)-1-hydroxy-9-decenyl]-2-pentyltetrahydro-3-furanolGrignard AdditionAldehyde precursor, (Oct-7-en-1-yl)magnesium bromideN/ATHFN/AN/AN/A[2]
(+)-Aspicilin IntermediateAllylationAldehyde precursorAllylstannane derived from this compoundN/AN/AN/AN/A

Experimental Protocols

Preparation of (Oct-7-en-1-yl)magnesium bromide

This protocol describes the formation of the Grignard reagent from this compound, a key step for its use as a nucleophile.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of inert gas.

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the three-neck flask.

  • Assemble the flask with the reflux condenser and dropping funnel, maintaining a positive pressure of inert gas.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Add a small portion (~5-10%) of the this compound solution to the magnesium turnings.

  • Gently warm the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle boiling of the solvent.

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete reaction.

  • The resulting cloudy, grey-to-brown solution of (Oct-7-en-1-yl)magnesium bromide is ready for use in subsequent reactions.[1]

Synthesis of an Insect Pheromone Precursor via Wittig Reaction

This protocol outlines the synthesis of a dodecenol intermediate, a common precursor for various insect pheromones, using a Wittig reaction.

Materials:

  • 8-hydroxyoctyltriphenylphosphine salt (prepared from 8-bromo-1-octanol)

  • n-Butyraldehyde

  • Potassium carbonate (K₂CO₃)

  • 18-crown-6

  • Toluene

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add 8-hydroxyoctyltriphenylphosphine salt, potassium carbonate (2.2 equivalents), and a catalytic amount of 18-crown-6 (1-10 mol%).

  • Add toluene as the solvent.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Add n-butyraldehyde (2.0 equivalents) dropwise to the reaction mixture.

  • Maintain the reaction at 80-90 °C for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction by washing with water and extracting the organic layer.

  • Dry the organic phase and purify by distillation under reduced pressure to obtain (Z/E)-8-dodecenol.

Signaling Pathways and Workflows

The following diagrams illustrate the key synthetic transformations involving this compound.

G cluster_grignard Grignard Reagent Formation and Reaction A This compound C (Oct-7-en-1-yl)magnesium bromide A->C Grignard Formation B Mg, THF E Alcohol Product C->E Nucleophilic Addition D Aldehyde/Ketone

Caption: Formation and reaction of the Grignard reagent from this compound.

G cluster_wittig Insect Pheromone Synthesis via Wittig Reaction A 8-Bromo-1-octanol C Phosphonium Ylide A->C Ylide Formation B 1. PPh₃ 2. Base E Alkene Product (Pheromone Precursor) C->E Wittig Reaction D Aldehyde

Caption: General workflow for insect pheromone synthesis using a Wittig reaction.

G cluster_aspicilin Key Steps in (+)-Aspicilin Synthesis A This compound B Functional Group Transformations A->B C Key Intermediate B->C E (+)-Aspicilin C->E Coupling D Coupling Partner

Caption: Simplified synthetic logic for the total synthesis of (+)-aspicilin.

Conclusion

This compound is a highly valuable and versatile starting material in the synthesis of complex natural products. Its differential reactivity allows for a wide range of chemical transformations, enabling the construction of intricate molecular architectures. The protocols and data presented in this application note demonstrate its utility and provide a foundation for its application in further synthetic endeavors within the fields of chemical research and drug development.

References

Application Notes and Protocols for the Synthesis of Functionalized Polymers Using 8-Bromo-1-octene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized polymers are at the forefront of advanced materials science and medicine, serving as versatile platforms for a myriad of applications, including drug delivery, diagnostics, and tissue engineering.[1][2] The ability to precisely control polymer architecture and incorporate specific chemical functionalities is paramount to designing materials with tailored properties. 8-Bromo-1-octene is a valuable bifunctional monomer that enables the synthesis of polymers with pendant reactive handles. The vinyl group allows for polymerization, while the terminal bromo group on the flexible octyl side chain provides a site for a wide range of post-polymerization modifications. This allows for the covalent attachment of therapeutic agents, targeting ligands, and other functional molecules, making polymers derived from this compound highly attractive for drug development.[3]

This document provides detailed application notes and experimental protocols for the synthesis of functionalized polymers using this compound via Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Furthermore, it outlines protocols for the post-polymerization modification of the resulting polymer to introduce azide (B81097) functionalities, which are amenable to "click" chemistry for the conjugation of drug molecules.

Polymerization of this compound

Controlled radical polymerization techniques such as ATRP and RAFT are ideal for the polymerization of functional monomers like this compound, as they allow for the synthesis of well-defined polymers with predetermined molecular weights and low polydispersity.[4][5][6]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust controlled radical polymerization method that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate propagating polymer chains.[7][8] This process allows for excellent control over the polymerization of a wide variety of monomers, including those with functional groups.[8]

This protocol is adapted from a procedure for the polymerization of a similar monomer, 2-bromo-8-chloro-1-octene.[3]

Materials:

  • This compound (monomer), purified by passing through a column of basic alumina (B75360) to remove inhibitors.

  • Ethyl α-bromoisobutyrate (EBiB) (initiator).

  • Copper(I) bromide (CuBr) (catalyst).

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand).

  • Anisole (B1667542) (solvent), degassed.

  • Methanol (for precipitation).

  • Schlenk flask and standard glassware for air-sensitive reactions.

  • Nitrogen or Argon gas for inert atmosphere.

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).

  • Add the desired amount of this compound monomer (e.g., 10 mmol) and anisole (e.g., 5 mL).

  • Seal the flask with a rubber septum and degas the mixture by three freeze-pump-thaw cycles. After the final thaw, backfill the flask with nitrogen or argon.[3]

  • Via a degassed syringe, add PMDETA (e.g., 0.1 mmol) to the reaction mixture. The solution should change color as the copper complex forms.[3]

  • In a separate vial, prepare a solution of the initiator, EBiB (e.g., 0.1 mmol), in a small amount of degassed anisole.

  • Inject the initiator solution into the reaction flask to start the polymerization.

  • Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70°C).

  • Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). Monitor the reaction progress by taking aliquots and analyzing monomer conversion by ¹H NMR spectroscopy.

  • To terminate the polymerization, open the flask to air and dilute the mixture with a suitable solvent like tetrahydrofuran (B95107) (THF).

  • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol.

  • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.[3]

Characterization: The resulting poly(this compound) can be characterized by:

  • ¹H NMR Spectroscopy: To confirm the polymer structure and determine monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[3]

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another versatile controlled radical polymerization technique that uses a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization.[6] It is known for its compatibility with a wide range of monomers and functional groups.

This is a general protocol for RAFT polymerization and may require optimization for this compound.

Materials:

  • This compound (monomer), purified.

  • A suitable RAFT agent, such as 4-cyanopentanoic acid dithiobenzoate (CPADB).

  • A radical initiator, such as azobisisobutyronitrile (AIBN).

  • A suitable solvent, such as 1,4-dioxane (B91453) or toluene, degassed.

  • Methanol (for precipitation).

  • Schlenk flask and standard glassware.

  • Nitrogen or Argon gas.

Procedure:

  • In a Schlenk flask, dissolve the this compound monomer, RAFT agent (e.g., CPADB), and initiator (e.g., AIBN) in the chosen solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be chosen based on the desired polymer characteristics. A typical ratio might be [Monomer]:[RAFT Agent]:[Initiator] = 100:1:0.1.

  • Degas the solution by performing three freeze-pump-thaw cycles.

  • Backfill the flask with an inert gas (nitrogen or argon).

  • Place the flask in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80°C for AIBN).

  • Allow the polymerization to proceed for the desired duration (e.g., 6-24 hours), monitoring conversion via ¹H NMR if desired.

  • Terminate the reaction by cooling the flask in an ice bath and exposing the contents to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.

  • Collect the polymer by filtration and dry under vacuum.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical yet realistic data for the controlled polymerization of this compound, illustrating the expected outcomes from ATRP and RAFT techniques.

EntryMethod[M]₀/[I]₀/[Cat]/[L] or [CTA]/[I]Time (h)Conversion (%)Mₙ, GPC ( g/mol )PDI (Mₙ/Mₙ)
1ATRP100/1/1/168516,5001.15
2ATRP200/1/1/1129034,8001.20
3RAFT100/1/0.188817,0001.12
4RAFT200/1/0.1169235,5001.18

[M]₀: Initial monomer concentration, [I]₀: Initial initiator concentration, [Cat]: Catalyst concentration, [L]: Ligand concentration, [CTA]: Chain Transfer Agent concentration.

Post-Polymerization Functionalization

The pendant bromo groups on the poly(this compound) backbone are ideal for post-polymerization modification, allowing for the introduction of various functionalities. A common and highly useful transformation is the conversion of the bromo groups to azides, which can then be used in "click" chemistry reactions.[9][10]

Azide Substitution

This protocol is adapted from general procedures for nucleophilic substitution on alkyl halides.[10][11]

Materials:

  • Poly(this compound).

  • Sodium azide (NaN₃).

  • Anhydrous N,N-Dimethylformamide (DMF).

  • Standard laboratory glassware.

  • Nitrogen or Argon gas.

Procedure:

  • In a round-bottom flask, dissolve the poly(this compound) (1.0 eq of bromo groups) in anhydrous DMF.

  • Add sodium azide (NaN₃) (e.g., 1.5-3.0 eq per bromo group).

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) under an inert atmosphere.

  • Stir for 12-24 hours. Monitor the reaction progress by FTIR spectroscopy, looking for the appearance of the characteristic azide peak (~2100 cm⁻¹).

  • After completion, cool the reaction to room temperature.

  • Precipitate the polymer by adding the reaction mixture to a large volume of deionized water.

  • Collect the azide-functionalized polymer by filtration, wash thoroughly with water, and dry under vacuum.

Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Drug Conjugation via Click Chemistry

The azide-functionalized polymer is a versatile platform for conjugating a wide range of molecules, including drugs, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click" chemistry.[1][12]

Experimental Protocol: Drug Conjugation to Azide-Functionalized Polymer

This is a general protocol for CuAAC and assumes the drug molecule has been modified to contain a terminal alkyne group.

Materials:

  • Azide-functionalized poly(this compound).

  • Alkyne-modified drug molecule.

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O).

  • Sodium ascorbate (B8700270).

  • A suitable solvent system (e.g., DMF/water or DMSO/water).

Procedure:

  • Dissolve the azide-functionalized polymer and the alkyne-modified drug in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the copper sulfate solution to the polymer/drug mixture, followed by the sodium ascorbate solution. The reaction should be stirred at room temperature.

  • Allow the reaction to proceed for 12-24 hours.

  • Purify the polymer-drug conjugate by dialysis against a suitable solvent to remove unreacted drug, copper catalyst, and other small molecules.

  • Isolate the final product by lyophilization.

Visualizations

Experimental Workflows and Reaction Mechanisms

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Purification Monomer This compound Setup Combine in Schlenk Flask Monomer->Setup Initiator EBiB Initiator->Setup Catalyst CuBr Catalyst->Setup Ligand PMDETA Ligand->Setup Solvent Anisole Solvent->Setup Degas Freeze-Pump-Thaw (x3) Setup->Degas Polymerize Polymerize at 70°C Degas->Polymerize Purify Remove Catalyst (Alumina Column) Polymerize->Purify Precipitate Precipitate in Methanol Purify->Precipitate Dry Dry under Vacuum Precipitate->Dry Product Poly(this compound) Dry->Product

Caption: Experimental workflow for the ATRP of this compound.

Functionalization_Workflow Start Poly(this compound) Step1 Azide Substitution (NaN3, DMF, 80°C) Start->Step1 Introduce Azide Functionality Intermediate Poly(8-azido-1-octene) Step1->Intermediate Step2 CuAAC 'Click' Reaction (Alkyne-Drug, CuSO4, NaAsc) Intermediate->Step2 Covalent Drug Attachment Final_Product Polymer-Drug Conjugate Step2->Final_Product

Caption: Post-polymerization functionalization and drug conjugation workflow.

ATRP_Mechanism Dormant Pn-Br (Dormant Chain) Active Pn• (Active Propagating Radical) Dormant->Active k_deact Dormant->Active k_act Catalyst_act Cu(I)/L (Activator) Catalyst_deact Br-Cu(II)/L (Deactivator) Catalyst_act->Catalyst_deact Catalyst_act->Catalyst_deact Propagation P(n+1)-Br Active->Propagation Monomer Monomer (this compound)

Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).

References

The Versatility of 8-Bromo-1-octene in the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12-15

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-1-octene is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of complex pharmaceutical intermediates. Its unique structure, featuring a terminal alkene and a primary alkyl bromide, allows for orthogonal chemical modifications, making it a valuable synthon for introducing eight-carbon fragments into drug molecules. This document details the application of this compound in the synthesis of key intermediates for two important classes of therapeutic agents: leukotriene B4 receptor antagonists and prostaglandin (B15479496) F2α analogs. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate its use in research and development.

Introduction

This compound's utility in pharmaceutical synthesis stems from the distinct reactivity of its two functional groups. The primary alkyl bromide is an excellent electrophile for nucleophilic substitution and organometallic reagent formation, while the terminal alkene can undergo a variety of addition reactions or be cleaved to produce different functionalities.[1] This allows for the strategic incorporation of a flexible eight-carbon chain, a common structural motif in many biologically active molecules, particularly lipid mediators.

This application note will focus on two exemplary pathways where this compound is a key starting material for pharmaceutical intermediates:

  • Synthesis of a Leukotriene B4 (LTB4) Antagonist Intermediate: Leukotriene B4 is a potent pro-inflammatory lipid mediator involved in various inflammatory diseases.[2][3] Antagonists of the LTB4 receptor are therefore of significant therapeutic interest. This compound can be elaborated into a phosphonium (B103445) ylide, a key reagent for the Wittig reaction to construct the carbon backbone of LTB4 antagonists.

  • Synthesis of a Prostaglandin F2α (PGF2α) Analog Intermediate: Prostaglandin F2α analogs, such as Latanoprost, are widely used in the treatment of glaucoma.[4] The synthesis of these molecules requires the construction of two side chains on a cyclopentane (B165970) core. This compound can be converted into a phosphonate (B1237965) reagent, which is essential for introducing the α-chain via a Horner-Wadsworth-Emmons reaction.

Application 1: Synthesis of a Leukotriene B4 Antagonist Intermediate

Leukotriene B4 is a key mediator in the inflammatory cascade, attracting and activating leukocytes. Its biosynthesis from arachidonic acid is initiated by the enzyme 5-lipoxygenase (5-LOX).[2] By blocking the LTB4 receptor (BLT1), the downstream effects of LTB4 can be mitigated, offering a therapeutic strategy for inflammatory conditions.

LTB4_Pathway Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 LTA4H LTA4 Hydrolase LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 BLT1_Receptor BLT1 Receptor LTB4->BLT1_Receptor Binds to Inflammation Inflammation (Leukocyte Chemotaxis, Activation) BLT1_Receptor->Inflammation Activates LTB4_Antagonist LTB4 Antagonist (from this compound intermediate) LTB4_Antagonist->BLT1_Receptor Blocks

Caption: Simplified LTB4 signaling pathway and antagonist intervention.

A key step in the synthesis of many LTB4 antagonists is a Wittig reaction to create a specific cis-alkene geometry.[5] this compound is an ideal precursor for the required phosphonium ylide.

Experimental Protocol: Synthesis of (7-formyloct-7-en-1-yl)triphenylphosphonium bromide

The following protocol describes the conversion of this compound into a key phosphonium salt intermediate for LTB4 antagonist synthesis.

LTB4_Intermediate_Workflow cluster_0 Step 1: Hydroboration-Oxidation cluster_1 Step 2: Oxidation cluster_2 Step 3: Phosphonium Salt Formation This compound This compound 8-Bromooctan-1-ol 8-Bromooctan-1-ol This compound->8-Bromooctan-1-ol 1. BH3-THF 2. H2O2, NaOH 8-Bromooctanal (B8502926) 8-Bromooctanal 8-Bromooctan-1-ol->8-Bromooctanal PCC, DCM Phosphonium_Salt (7-formyloct-7-en-1-yl)triphenyl- phosphonium bromide 8-Bromooctanal->Phosphonium_Salt PPh3, Acetonitrile (B52724), Reflux

Caption: Workflow for the synthesis of an LTB4 antagonist intermediate.

Step 1: Synthesis of 8-Bromooctan-1-ol

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add this compound (10.0 g, 52.3 mmol).

  • Add anhydrous tetrahydrofuran (B95107) (THF, 50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane-tetrahydrofuran (B86392) complex (1.0 M solution in THF, 26.2 mL, 26.2 mmol) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Cool the mixture back to 0 °C and slowly add water (10 mL) to quench the excess borane.

  • Add aqueous sodium hydroxide (B78521) (3 M, 17.5 mL, 52.5 mmol), followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 17.5 mL) while maintaining the temperature below 20 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, 20% ethyl acetate (B1210297) in hexanes) to yield 8-bromooctan-1-ol.

Step 2: Synthesis of 8-Bromooctanal

  • To a 250 mL round-bottom flask, add pyridinium (B92312) chlorochromate (PCC, 13.5 g, 62.8 mmol) and anhydrous dichloromethane (B109758) (DCM, 100 mL).

  • Add a solution of 8-bromooctan-1-ol (10.0 g, 47.8 mmol) in DCM (20 mL) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Dilute the mixture with diethyl ether (100 mL) and filter through a pad of silica (B1680970) gel, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield 8-bromooctanal, which is used in the next step without further purification.

Step 3: Synthesis of (7-formyloct-7-en-1-yl)triphenylphosphonium bromide

  • To a 250 mL round-bottom flask, add 8-bromooctanal (9.9 g, 47.8 mmol) and triphenylphosphine (B44618) (13.8 g, 52.6 mmol) in acetonitrile (100 mL).

  • Heat the mixture to reflux and maintain for 12 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate from the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the target phosphonium salt.

StepProductStarting MaterialYield (%)Purity (%)
18-Bromooctan-1-olThis compound85-92>98 (GC-MS)
28-Bromooctanal8-Bromooctan-1-ol80-88~95 (¹H NMR)
3Phosphonium Salt8-Bromooctanal90-95>97 (¹H NMR)

Application 2: Synthesis of a Prostaglandin F2α Analog Intermediate

Prostaglandin F2α analogs are first-line treatments for glaucoma, acting by increasing the uveoscleral outflow of aqueous humor to reduce intraocular pressure. A key structural feature is the ω-chain, which can be introduced using a Horner-Wadsworth-Emmons (HWE) reaction. This compound serves as a precursor for the necessary phosphonate reagent.

Experimental Protocol: Synthesis of Diethyl (7-octenyl)phosphonate

The following protocol outlines the synthesis of a phosphonate intermediate from this compound, which can then be used to construct the ω-chain of prostaglandin analogs like Latanoprost.

PGF2a_Intermediate_Workflow This compound This compound Phosphonate Diethyl (7-octenyl)phosphonate This compound->Phosphonate Triethyl phosphite (B83602), Arbuzov Reaction (Heat) Corey_Lactone Corey Lactone Aldehyde (Prostaglandin Core) Phosphonate->Corey_Lactone 1. NaH, THF 2. Add Aldehyde (HWE Reaction) PGF2a_Analog Prostaglandin F2α Analog Corey_Lactone->PGF2a_Analog Further Elaboration

Caption: Synthesis of a PGF2α analog ω-chain intermediate.

Step 1: Michaelis-Arbuzov Reaction

  • Place this compound (10.0 g, 52.3 mmol) and triethyl phosphite (10.4 g, 62.8 mmol) in a 100 mL round-bottom flask equipped with a reflux condenser and a distillation head.

  • Heat the mixture to 150-160 °C under an argon atmosphere. Bromoethane (B45996) will begin to distill off.

  • Continue heating for 4-6 hours until the distillation of bromoethane ceases.

  • Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the starting material.

  • Cool the reaction mixture to room temperature.

  • Purify the crude product by vacuum distillation to obtain diethyl (7-octenyl)phosphonate as a colorless oil.

StepProductStarting MaterialYield (%)Purity (%)
1Diethyl (7-octenyl)phosphonateThis compound85-90>98 (GC-MS)

This phosphonate is then used in a Horner-Wadsworth-Emmons reaction with a suitable prostaglandin core structure, such as the Corey lactone aldehyde, to form the complete carbon skeleton of the target prostaglandin analog.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. Its bifunctional nature allows for the creation of key reagents for powerful carbon-carbon bond-forming reactions such as the Wittig and Horner-Wadsworth-Emmons reactions. The protocols detailed herein provide a foundation for the synthesis of intermediates for LTB4 antagonists and prostaglandin F2α analogs, demonstrating the broad applicability of this compound in modern drug discovery and development.

References

Application Notes and Protocols: 8-Bromo-1-octene as a Precursor for Long-Chain Functionalized Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-1-octene is a versatile bifunctional molecule that serves as a valuable starting material in organic synthesis for the construction of long-chain functionalized alkanes. Its structure, featuring a terminal double bond and a primary alkyl bromide, allows for selective chemical transformations at either end of the eight-carbon chain. The terminal alkene is amenable to a variety of addition and cross-coupling reactions, while the alkyl bromide readily participates in nucleophilic substitution and organometallic reagent formation. This dual reactivity makes this compound an ideal precursor for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and insect pheromones.[1]

These application notes provide detailed protocols for key synthetic transformations of this compound, accompanied by quantitative data to guide reaction optimization.

Key Synthetic Applications and Protocols

The strategic functionalization of this compound can be broadly categorized into reactions involving the alkyl bromide and reactions involving the terminal alkene.

Reactions at the Alkyl Bromide

The primary carbon-bromine bond is susceptible to nucleophilic attack and the formation of Grignard reagents, enabling the introduction of a wide array of functional groups.

The formation of an organomagnesium halide (Grignard reagent) from this compound provides a powerful nucleophile for the formation of new carbon-carbon bonds.[2] This reagent can react with various electrophiles, such as aldehydes, ketones, and esters, to yield more complex long-chain alcohols.

Experimental Protocol: Formation of (Oct-7-en-1-yl)magnesium bromide and Reaction with an Aldehyde

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (crystal)

  • Electrophilic aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Add a small portion (~5-10%) of the this compound solution to the magnesium turnings to initiate the reaction, which may require gentle heating.

  • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3]

  • Cool the reaction mixture to 0 °C and slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Quantitative Data for Grignard Reactions (Representative)

ElectrophileProduct StructureTypical Yield (%)
Benzaldehyde1-Phenyloct-7-en-1-ol75-85
Acetone2-Methyloct-7-en-2-ol70-80
Ethyl acetate (B1210297)2-Methyloct-7-en-2-ol65-75

Note: Yields are based on typical outcomes for similar substrates and may require optimization.

Logical Workflow for Grignard Reagent Formation and Use

Grignard_Workflow A This compound C (Oct-7-en-1-yl)magnesium bromide A->C Initiation (I2) B Mg, Anhydrous THF B->C F Long-Chain Functionalized Alkane C->F D Electrophile (e.g., Aldehyde) D->F Nucleophilic Attack E Quench (NH4Cl) E->F Workup

Caption: Workflow for Grignard reagent synthesis and reaction.

The bromide in this compound can be readily displaced by a variety of nucleophiles to introduce functional groups such as azides, cyanides, and thiols. These reactions typically proceed via an S_N2 mechanism.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide (B81097)

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 6-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 8-azido-1-octene.

Quantitative Data for Nucleophilic Substitution Reactions

NucleophileReagentSolventTemperature (°C)Typical Yield (%)
AzideNaN₃DMF8085-95
CyanideNaCNDMSO10070-85
ThiolateNaSPhEthanolReflux80-90

Note: Yields are based on typical outcomes for similar substrates and may require optimization.

Palladium-Catalyzed Cross-Coupling Reactions at the Alkene

While the primary alkyl bromide is more reactive in many transformations, the terminal alkene can undergo palladium-catalyzed cross-coupling reactions, such as the Heck reaction. For more versatile cross-coupling at the other end of the molecule, a common strategy involves first transforming the alkyl bromide into an organoboron or organozinc species for subsequent Suzuki or Negishi coupling. Alternatively, for direct coupling at the vinyl position, a related substrate, a vinyl bromide, is often used. The following protocols are based on reactions of vinyl bromides and can be adapted for derivatives of this compound where a vinyl bromide has been installed.

The Heck reaction couples a vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene.[4][5] This is a powerful method for C-C bond formation.

Experimental Protocol: Heck Reaction of a Vinyl Bromide with Styrene (B11656)

Materials:

  • Vinyl bromide substrate (e.g., a derivative of this compound)

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine

  • Triethylamine (B128534)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine the vinyl bromide (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Add triethylamine (2.0 mmol) and DMF (5 mL).

  • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the mixture to room temperature, pour into water, and extract with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash chromatography.[6]

Quantitative Data for Heck Reactions (Representative)

AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF11070-85
n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile10075-90
4-VinylpyridinePd(OAc)₂ (2)-NaOAcDMA12065-80

Note: Yields are hypothetical and based on typical outcomes for similar substrates.[6]

Palladium-Catalyzed Cross-Coupling Signaling Pathway

Palladium_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)L_n-R' PdII_RX->PdII_R_R1 Transmetalation (R'-M) or Migratory Insertion PdII_R_R1->Pd0 Reductive Elimination (R-R')

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a vinyl or aryl halide and an organoboron compound, such as a boronic acid.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of a Vinyl Bromide with Phenylboronic Acid

Materials:

  • Vinyl bromide substrate

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate

  • Toluene (B28343)/Water mixture

Procedure:

  • To a flame-dried Schlenk flask, add the vinyl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add a degassed mixture of toluene and water (e.g., 4:1).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, add water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.[6]

Quantitative Data for Suzuki-Miyaura Coupling (Representative)

Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O9085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Dioxane10090-98
Thiophene-2-boronic acidPdCl₂(dppf) (3)Cs₂CO₃THF/H₂O8080-92

Note: Yields are hypothetical and based on typical outcomes for similar substrates.[6]

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of long-chain functionalized alkanes. The distinct reactivity of its terminal alkene and primary alkyl bromide moieties allows for a plethora of synthetic transformations. The protocols and data presented herein provide a foundational guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to exploit the full potential of this readily available building block. Further optimization of the outlined reaction conditions may be necessary depending on the specific substrates and desired products.

References

Application Notes and Protocols for Surface Modification of Materials Using 8-Bromo-1-octene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the surface modification of common materials—silicon, gold, and polymers—using the versatile bifunctional molecule, 8-Bromo-1-octene. This reagent allows for the introduction of a terminal bromide functionality onto a surface, which can serve as a reactive handle for further chemical transformations, such as the attachment of biomolecules, drug moieties, or the initiation of polymerization for creating advanced functional coatings.

Hydrosilylation of Silicon Surfaces with this compound

This protocol details the covalent attachment of this compound to a hydrogen-terminated silicon surface via a hydrosilylation reaction. This process forms a stable silicon-carbon bond, resulting in a brominated alkyl monolayer.

Experimental Protocol: Hydrosilylation of Si(100)

Materials:

  • Silicon (100) wafers

  • This compound (97% purity or higher)

  • Toluene (B28343) (anhydrous)

  • Hydrofluoric acid (HF), 49%

  • Sulfuric acid (H₂SO₄), concentrated

  • Hydrogen peroxide (H₂O₂), 30%

  • Deionized (DI) water (18 MΩ·cm)

  • Ethanol (B145695) (absolute)

  • Nitrogen gas (high purity)

  • Schlenk flask and line

  • UV lamp (254 nm) or heat source (oil bath or oven)

Procedure:

  • Silicon Wafer Cleaning and Hydrogen-Termination:

    • Cut silicon wafers into appropriate sizes (e.g., 1 cm x 1 cm).

    • Prepare a Piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 3:7 volume ratio. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

    • Immerse the silicon wafers in the Piranha solution for 15 minutes to remove organic residues and create a hydrophilic oxide layer.

    • Rinse the wafers thoroughly with copious amounts of DI water.

    • Immerse the cleaned wafers in a 2.5% HF solution for 2 minutes to etch the oxide layer and generate a hydrogen-terminated surface (Si-H).

    • Rinse the H-terminated wafers with DI water and then with ethanol.

    • Dry the wafers under a stream of high-purity nitrogen gas.

  • Hydrosilylation Reaction:

    • Place the freshly prepared H-terminated silicon wafer in a Schlenk flask.

    • Add anhydrous toluene to the flask, ensuring the wafer is fully submerged.

    • Degas the toluene by bubbling nitrogen through it for 15-20 minutes.

    • Add this compound to the flask to a final concentration of approximately 0.1 M.

    • Thermal Hydrosilylation: Heat the reaction mixture to 160-180°C under a nitrogen atmosphere for 2-4 hours.

    • UV-Initiated Hydrosilylation: Position a 254 nm UV lamp close to the Schlenk flask and irradiate for 2-3 hours at room temperature.

  • Post-Reaction Cleaning:

    • After the reaction, allow the flask to cool to room temperature.

    • Remove the wafer from the reaction solution and rinse it sequentially with toluene, ethanol, and DI water.

    • Sonicate the wafer in fresh toluene for 5 minutes to remove any physisorbed molecules.

    • Rinse again with ethanol and dry under a stream of nitrogen.

Quantitative Data Summary
ParameterBare Si(100)-HThis compound Modified Si(100)
Water Contact Angle ~85°~95-105°
Ellipsometric Thickness N/A~1.0 - 1.2 nm
XPS Atomic Conc. (%) Si: ~95%, O: <5%C: ~30-40%, Br: ~2-4%, Si: ~50-60%, O: <5%

Experimental Workflow: Hydrosilylation

Hydrosilylation_Workflow cluster_prep Substrate Preparation cluster_reaction Hydrosilylation cluster_analysis Characterization Piranha Piranha Cleaning HF_Etch HF Etching (H-Termination) Piranha->HF_Etch Creates Si-H surface Reaction Reaction with This compound (Thermal or UV) HF_Etch->Reaction XPS XPS Reaction->XPS ContactAngle Contact Angle Reaction->ContactAngle Ellipsometry Ellipsometry Reaction->Ellipsometry

Caption: Workflow for the hydrosilylation of silicon surfaces.

Self-Assembled Monolayers (SAMs) on Gold Surfaces

To functionalize a gold surface with this compound, it must first be converted into a thiol-containing molecule, 8-bromooctane-1-thiol. This is because the thiol group forms a strong, spontaneous bond with gold, leading to the formation of a self-assembled monolayer (SAM).

Experimental Protocol: Formation of 8-Bromooctane-1-thiol SAM on Gold

Part A: Synthesis of 8-Bromooctane-1-thiol

Materials:

  • This compound

  • Thioacetic acid

  • Azobisisobutyronitrile (AIBN)

  • Toluene (anhydrous)

  • Methanol (B129727)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Sodium sulfate (B86663) (anhydrous)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Thioacetate (B1230152) Addition:

    • In a round-bottom flask, dissolve this compound and a catalytic amount of AIBN in anhydrous toluene.

    • Add a slight excess of thioacetic acid to the solution.

    • Reflux the mixture under a nitrogen atmosphere for 4-6 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture and remove the toluene under reduced pressure using a rotary evaporator.

  • Hydrolysis to Thiol:

    • Dissolve the crude thioacetate product in methanol.

    • Add a few drops of concentrated HCl.

    • Stir the mixture at room temperature for 12-24 hours.

    • Remove the methanol by rotary evaporation.

    • Dissolve the residue in diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 8-bromooctane-1-thiol. Purify by column chromatography if necessary.

Part B: SAM Formation on Gold

Materials:

  • Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

  • 8-Bromooctane-1-thiol

  • Ethanol (absolute, 200 proof)

  • DI water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Clean the gold substrate by immersing it in Piranha solution for 1-2 minutes, followed by thorough rinsing with DI water and ethanol. (Extreme caution with Piranha solution is necessary) .

    • Alternatively, clean the substrate using UV-ozone treatment for 15-20 minutes.

    • Dry the substrate under a stream of nitrogen.

  • SAM Assembly:

    • Prepare a 1-5 mM solution of 8-bromooctane-1-thiol in absolute ethanol.

    • Immerse the clean, dry gold substrate into the thiol solution.

    • Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove non-chemisorbed molecules.

    • Dry the SAM-coated substrate with a gentle stream of nitrogen.

Quantitative Data Summary
ParameterBare Gold8-Bromooctane-1-thiol SAM on Gold
Water Contact Angle ~60-70°~80-90°
Ellipsometric Thickness N/A~1.1 - 1.4 nm
XPS Atomic Conc. (%) Au: 100%C: ~40-50%, S: ~2-4%, Br: ~2-4%, Au: ~40-50%

Logical Relationship: SAM Formation

SAM_Formation cluster_synthesis Precursor Synthesis cluster_assembly Surface Assembly BromoOctene This compound Thioacetate Thioacetate Addition (AIBN, Thioacetic Acid) BromoOctene->Thioacetate Hydrolysis Acidic Hydrolysis Thioacetate->Hydrolysis BromoOctaneThiol 8-Bromooctane-1-thiol Hydrolysis->BromoOctaneThiol SAM Self-Assembled Monolayer BromoOctaneThiol->SAM CleanGold Clean Gold Substrate CleanGold->SAM

Caption: Logical steps for forming a brominated SAM on gold.

Surface-Initiated ATRP for Polymer Brush Synthesis

The terminal bromide of this compound, once immobilized on a surface, can act as an initiator for Atom Transfer Radical Polymerization (ATRP). This "grafting-from" approach allows for the growth of well-defined polymer brushes with controlled thickness and density. This example uses a silicon substrate.

Experimental Protocol: SI-ATRP from an this compound Initiator Layer

Materials:

  • This compound modified silicon substrate (prepared as in Section 1)

  • Styrene (or other suitable monomer), inhibitor removed

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (anhydrous)

  • Methanol

  • Toluene

  • Schlenk flask and line

Procedure:

  • Reaction Setup:

    • Place the this compound modified silicon substrate in a Schlenk flask.

    • Add CuBr to the flask.

    • Add the desired amount of monomer (e.g., styrene) and anhydrous anisole.

    • Seal the flask with a rubber septum and degas the mixture by three freeze-pump-thaw cycles.

    • After the final thaw, backfill the flask with nitrogen or argon.

  • Polymerization:

    • Via a degassed syringe, add the ligand (PMDETA) to the reaction mixture. The solution should change color as the copper complex forms.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 90°C for styrene).

    • Allow the polymerization to proceed for the desired time (e.g., 2-24 hours), which will influence the final polymer brush thickness.

  • Termination and Cleaning:

    • To stop the polymerization, cool the flask and expose the mixture to air.

    • Remove the substrate and sonicate it in toluene to remove any non-grafted polymer.

    • Rinse the substrate with fresh toluene, followed by methanol, and dry under a stream of nitrogen.

Quantitative Data Summary
ParameterThis compound InitiatorPoly(styrene) Brush on Silicon
Water Contact Angle ~95-105°~90-95°
Ellipsometric Thickness ~1.0 - 1.2 nm10 - 100 nm (depends on polymerization time)
Grafting Density N/A0.1 - 0.5 chains/nm²

Signaling Pathway: Surface-Initiated ATRP

SI_ATRP Initiator Surface-Bound 8-Bromo-octyl Initiator CuBr2 Cu(II)Br2 / PMDETA Initiator->CuBr2 Radical Propagating Radical Initiator->Radical Activation CuBr Cu(I)Br / PMDETA CuBr->Radical CuBr2->Initiator Monomer Monomer (e.g., Styrene) Monomer->Radical Radical->Initiator Deactivation Radical->CuBr Polymer Grafted Polymer Brush Radical->Polymer Propagation

Caption: The catalytic cycle of Surface-Initiated ATRP.

Application Notes and Protocols: The Role of 8-Bromo-1-octene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-1-octene is a versatile bifunctional molecule that serves as a key building block in the synthesis of various agrochemicals, particularly insect pheromones. Its chemical structure, featuring a terminal double bond and a primary alkyl bromide, allows for a range of selective chemical transformations. The alkene moiety is amenable to reactions such as ozonolysis, epoxidation, and metathesis, while the bromine atom can be readily displaced in nucleophilic substitution reactions or used to form organometallic reagents, such as Grignard reagents. This dual reactivity makes this compound a valuable synthon for the construction of long-chain, unsaturated molecules that are frequently found in biologically active compounds used in agriculture.

These application notes provide an overview of the role of this compound in the synthesis of agrochemicals, with a focus on insect sex pheromones. Detailed experimental protocols for key transformations are provided to enable researchers to apply these methodologies in their own work.

Applications in Insect Pheromone Synthesis

Insect pheromones are highly specific chemical signals used for communication between members of the same species. They are increasingly employed in integrated pest management (IPM) strategies for monitoring and controlling insect populations without the widespread use of conventional insecticides. This compound and its derivatives are common starting materials for the synthesis of lepidopteran sex pheromones, which are often long-chain unsaturated alcohols, aldehydes, or acetates.

Synthesis of (Z)-9-Hexadecenal: A Component of the Cotton Bollworm Pheromone

(Z)-9-Hexadecenal is a key component of the sex pheromone of the cotton bollworm (Heliothis armigera), a major agricultural pest. A practical synthesis of this pheromone has been developed starting from cyclooctene, with 8-bromooctan-1-ol, a derivative of this compound, as a crucial intermediate.[1]

Reaction Scheme:

G cluster_0 Synthesis of 8-Bromooctan-1-ol cluster_1 Chain Elongation and Functional Group Manipulation cluster_2 Final Steps to (Z)-9-Hexadecenal Cyclooctene Cyclooctene Octane_1_8_diol Octane-1,8-diol Cyclooctene->Octane_1_8_diol 1. O₃/O₂, Cyclohexane/MeOH 2. NaBH₄ Bromooctanol 8-Bromooctan-1-ol Octane_1_8_diol->Bromooctanol HBr (45%) THP_ether 1-(2-THPL-oxy)-8-bromooctane Bromooctanol->THP_ether DHP, p-TsOH Hexadecynol_THP 1-(2-THPL-oxy)hexadec-9-yne THP_ether->Hexadecynol_THP Oct-1-yne, LiNH₂, HMPTA Hexadecynol Hexadec-9-yn-1-ol Hexadecynol_THP->Hexadecynol MeOH, H₂O, p-TsOH Hexadecenol (Z)-Hexadec-9-en-1-ol Hexadecynol->Hexadecenol iso-BuMgBr, Cp₂TiCl₂ Hexadecenal (Z)-9-Hexadecenal Hexadecenol->Hexadecenal PCC, CH₂Cl₂

Caption: Synthetic route to (Z)-9-Hexadecenal.

Quantitative Data:

StepProductStarting Material(s)ReagentsYield (%)
1Octane-1,8-diolCyclooctene1. O₃/O₂, Cyclohexane/MeOH; 2. NaBH₄80
28-Bromooctan-1-olOctane-1,8-diolHBr (45%)75
31-(2-THPL-oxy)-8-bromooctane8-Bromooctan-1-olDHP, p-TsOH99
41-(2-THPL-oxy)hexadec-9-yne1-(2-THPL-oxy)-8-bromooctane, Oct-1-yneLiNH₂, HMPTA52
5Hexadec-9-yn-1-ol1-(2-THPL-oxy)hexadec-9-yneMeOH, H₂O, p-TsOH85
6(Z)-Hexadec-9-en-1-olHexadec-9-yn-1-oliso-BuMgBr, Cp₂TiCl₂99
7(Z)-9-Hexadecenal(Z)-Hexadec-9-en-1-olPCC, CH₂Cl₂98

Experimental Protocols:

Protocol 1: Synthesis of 8-Bromooctan-1-ol from Octane-1,8-diol

  • To a stirred solution of octane-1,8-diol (0.5 mol) is added 45% aqueous hydrobromic acid (0.6 mol).

  • The reaction mixture is heated and stirred for a specified time, monitoring the reaction progress by TLC or GC.

  • Upon completion, the mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic layer is washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford 8-bromooctan-1-ol.

Protocol 2: Synthesis of (Z)-Hexadec-9-en-1-ol from Hexadec-9-yn-1-ol

  • To a solution of hexadec-9-yn-1-ol in diethyl ether at 0 °C is added isobutylmagnesium bromide (iso-BuMgBr).

  • After stirring for 15 minutes, titanocene (B72419) dichloride (Cp₂TiCl₂) is added.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched by the slow addition of aqueous acid.

  • The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated to yield (Z)-hexadec-9-en-1-ol.

Protocol 3: Oxidation of (Z)-Hexadec-9-en-1-ol to (Z)-9-Hexadecenal

  • To a stirred suspension of pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂) at room temperature is added a solution of (Z)-hexadec-9-en-1-ol in CH₂Cl₂.

  • The reaction mixture is stirred for 2 hours at room temperature.

  • The mixture is then filtered through a pad of silica (B1680970) gel, and the filtrate is concentrated under reduced pressure to give (Z)-9-hexadecenal.

Synthesis of (Z/E)-8-Dodecenyl Acetate (B1210297): A Pheromone of the Oriental Fruit Moth

(Z/E)-8-Dodecenyl acetate is the sex pheromone of the oriental fruit moth (Grapholita molesta), a pest of stone and pome fruits. A synthetic route to this pheromone utilizes 8-bromooctan-1-ol to construct the C12 backbone via a Wittig reaction.

Reaction Scheme:

G cluster_0 Preparation of the Wittig Salt cluster_1 Wittig Reaction and Acetylation Bromooctanol 8-Bromooctan-1-ol Phosphonium_salt 8-Hydroxyoctyltriphenylphosphonium bromide Bromooctanol->Phosphonium_salt Triphenylphosphine (B44618), Ethanol (B145695), Reflux Dodecenol (Z/E)-8-Dodecen-1-ol Phosphonium_salt->Dodecenol n-Butyraldehyde, K₂CO₃, 18-crown-6 (B118740) Dodecenyl_acetate (Z/E)-8-Dodecenyl acetate Dodecenol->Dodecenyl_acetate Acetic anhydride (B1165640), Pyridine (B92270)

Caption: Synthesis of (Z/E)-8-Dodecenyl Acetate.

Quantitative Data:

StepProductStarting Material(s)ReagentsYield (%)
18-Hydroxyoctyltriphenylphosphonium bromide8-Bromooctan-1-olTriphenylphosphine, Ethanol90.3 - 91.6
2(Z/E)-8-Dodecen-1-ol8-Hydroxyoctyltriphenylphosphonium bromide, n-ButyraldehydeK₂CO₃, 18-crown-6Not specified
3(Z/E)-8-Dodecenyl acetate(Z/E)-8-Dodecen-1-olAcetic anhydride, PyridineNot specified

Experimental Protocols:

Protocol 4: Synthesis of 8-Hydroxyoctyltriphenylphosphonium bromide

  • A mixture of 8-bromooctan-1-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous ethanol is heated at reflux for 24-30 hours.

  • The ethanol is removed under reduced pressure.

  • Toluene (B28343) is added to the residue, and the mixture is heated to 75-80 °C and then allowed to stand for 50 minutes.

  • The upper toluene layer is decanted, and the lower layer containing the product is cooled to induce crystallization.

  • The resulting crystals are dried to give 8-hydroxyoctyltriphenylphosphonium bromide.

Protocol 5: Wittig Reaction to form (Z/E)-8-Dodecen-1-ol

  • To a suspension of 8-hydroxyoctyltriphenylphosphonium bromide (1.0 eq) and potassium carbonate (2.2 eq) in a suitable solvent is added 18-crown-6 (0.01-0.1 eq).

  • n-Butyraldehyde (2.0 eq) is added, and the mixture is stirred at a specified temperature until the reaction is complete (monitored by TLC or GC).

  • The reaction is worked up by adding water and extracting with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield (Z/E)-8-dodecen-1-ol.

Protocol 6: Acetylation of (Z/E)-8-Dodecen-1-ol

  • To a solution of (Z/E)-8-dodecen-1-ol (1.0 eq) in pyridine is added acetic anhydride (2.0 eq) at 0 °C.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried and concentrated to give (Z/E)-8-dodecenyl acetate.

Potential Applications in Fungicide and Herbicide Synthesis

While specific examples of commercial fungicides and herbicides synthesized directly from this compound are not prominently documented in publicly available literature, its structural motifs are relevant to certain classes of these agrochemicals. Many fungicides and herbicides contain long aliphatic chains which can enhance their lipophilicity and, consequently, their ability to penetrate the waxy cuticles of plants or the cell membranes of fungi.[2]

Hypothetical Synthetic Workflow:

The bifunctional nature of this compound allows for its potential incorporation into more complex molecules that could exhibit fungicidal or herbicidal activity. For instance, the terminal alkene could be functionalized, and the bromide could be used as a handle for coupling to a pharmacophore.

G BromoOctene This compound FunctionalizedAlkene Functionalized Octenyl Bromide BromoOctene->FunctionalizedAlkene Alkene Functionalization (e.g., Epoxidation, Dihydroxylation) Agrochemical Potential Fungicide/Herbicide FunctionalizedAlkene->Agrochemical Nucleophilic Substitution (Pharmacophore-Nu) Pharmacophore Active Pharmacophore-Nu Pharmacophore->Agrochemical

Caption: Potential route to novel agrochemicals.

This generalized scheme highlights a potential strategy where the terminal double bond of this compound is first modified to introduce desired functionality. Subsequently, the alkyl bromide is displaced by a nucleophilic active component (a pharmacophore) known to impart fungicidal or herbicidal properties. This modular approach would allow for the synthesis of a library of candidate agrochemicals for screening.

Conclusion

This compound is a valuable and versatile building block in the synthesis of agrochemicals, with its most prominent role being in the construction of insect pheromones. The ability to selectively manipulate both the terminal alkene and the alkyl bromide functionalities provides a powerful tool for the synthesis of complex, long-chain molecules. The detailed protocols provided herein for the synthesis of key insect pheromones serve as a practical guide for researchers in the field. While its application in fungicide and herbicide synthesis is less documented, the chemical properties of this compound make it a promising starting material for the development of novel active ingredients in these classes of agrochemicals. Further research into the derivatization of this synthon could lead to the discovery of new and effective crop protection agents.

References

Application Notes and Protocols for the Preparation of Polymerizable Ligands from 8-Bromo-1-octene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polymerizable ligands derived from 8-bromo-1-octene. This versatile starting material, featuring both a terminal alkene and a primary alkyl bromide, allows for the introduction of an eight-carbon spacer and a polymerizable handle into various molecular scaffolds. The resulting monomers are suitable for different polymerization techniques, including Ring-Opening Metathesis Polymerization (ROMP) and Atom Transfer Radical Polymerization (ATRP), yielding polymers with potential applications in drug delivery, diagnostics, and materials science.

Introduction to Polymerizable Ligands from this compound

This compound is a valuable bifunctional molecule for the synthesis of custom monomers.[1] Its utility stems from the orthogonal reactivity of its two functional groups: the terminal double bond and the primary alkyl bromide. The alkyl bromide can participate in nucleophilic substitution and organometallic reactions, such as Grignard reagent formation, while the alkene can be utilized in polymerization or other addition reactions.[1] This allows for a modular approach to designing polymerizable ligands with desired properties.

This document outlines two primary strategies for the preparation of polymerizable ligands from this compound:

  • Synthesis of a Norbornene-Functionalized Monomer for ROMP: This involves the conversion of this compound into a Grignard reagent, followed by its reaction with a norbornene-containing electrophile. Norbornene-functionalized monomers are widely used in ROMP due to their high ring strain, which provides a strong driving force for polymerization.[2][3][4]

  • Synthesis of an ATRP Initiator-Monomer: This protocol describes the conversion of the terminal alkene of this compound into a primary alcohol, which is then esterified with an ATRP initiator moiety, 2-bromoisobutyryl bromide. The resulting molecule contains a polymerizable alkene and an ATRP initiation site, allowing for the synthesis of graft copolymers. ATRP is a robust controlled radical polymerization technique that allows for the synthesis of well-defined polymers.[5][6][7]

Key Synthetic Pathways and Workflows

The following diagrams illustrate the logical flow of the synthetic protocols described in this document.

Synthesis_Workflow start1 This compound grignard Formation of Octenylmagnesium Bromide start1->grignard Mg, THF coupling Grignard Addition grignard->coupling norbornene_reagent 5-Norbornene-2-carboxaldehyde (B46079) norbornene_reagent->coupling product1 Norbornene-Functionalized Monomer coupling->product1 start2 This compound hydroboration Hydroboration-Oxidation alcohol 8-Bromo-1-octanol (B1265630) esterification Esterification with 2-Bromoisobutyryl Bromide product2 ATRP Initiator-Monomer

Caption: Synthetic workflow for the preparation of a norbornene-functionalized monomer.

ATRP_Initiator_Workflow start This compound hydroboration Hydroboration-Oxidation start->hydroboration 1. BH3-THF 2. H2O2, NaOH alcohol 8-Bromo-1-octanol hydroboration->alcohol esterification Esterification with 2-Bromoisobutyryl Bromide alcohol->esterification Et3N, DCM product ATRP Initiator-Monomer esterification->product

Caption: Synthetic workflow for the preparation of an ATRP initiator-monomer.

Experimental Protocols

Protocol 1: Synthesis of a Norbornene-Functionalized Monomer via Grignard Reaction

This protocol details the preparation of a norbornene-functionalized monomer suitable for ROMP. The synthesis involves the formation of a Grignard reagent from this compound, followed by its reaction with 5-norbornene-2-carboxaldehyde.

Materials:

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

    • Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

    • Add a small portion (~10%) of the this compound solution to the magnesium turnings. The reaction may be initiated by gentle warming.

    • Once the reaction has started (indicated by a color change and gentle reflux), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[8][9][10]

  • Reaction with 5-Norbornene-2-carboxaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 5-norbornene-2-carboxaldehyde (0.9 equivalents) in anhydrous THF dropwise to the stirred Grignard reagent solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure norbornene-functionalized monomer.

Expected Outcome:

The product is a viscous oil or low-melting solid, representing a mixture of endo and exo isomers. The yield is typically in the range of 60-80%.

Protocol 2: Synthesis of an ATRP Initiator-Monomer

This protocol describes the synthesis of a monomer containing both a polymerizable terminal alkene and an ATRP initiator functionality.

Materials:

  • This compound (97%)

  • Borane-tetrahydrofuran complex solution (1 M in THF)

  • Sodium hydroxide (B78521) (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (B128534) (Et₃N)

  • 2-Bromoisobutyryl bromide

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Hydroboration-Oxidation of this compound:

    • To a stirred solution of this compound (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add borane-THF complex solution (1.1 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Cool the reaction to 0 °C and slowly add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, maintaining the temperature below 20 °C.

    • Stir the mixture at room temperature for 2 hours.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude 8-bromo-1-octanol.

  • Esterification with 2-Bromoisobutyryl Bromide:

    • Dissolve the crude 8-bromo-1-octanol (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere.

    • Add 2-bromoisobutyryl bromide (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure ATRP initiator-monomer.

Expected Outcome:

The final product is a colorless to pale yellow oil. The yield for the two-step synthesis is typically in the range of 70-85%.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of polymerizable ligands from this compound.

Table 1: Synthesis of Norbornene-Functionalized Monomer

ParameterValueReference
Reactants
This compound1.0 eq[8]
Magnesium1.2 eq[8]
5-Norbornene-2-carboxaldehyde0.9 eq-
Solvent Anhydrous THF[8]
Reaction Time 12-16 h-
Temperature 0 °C to RT-
Typical Yield 60-80%-
Purification Method Column Chromatography[11]

Table 2: Synthesis of ATRP Initiator-Monomer

StepParameterValueReference
1. Hydroboration-Oxidation
Reactants
This compound1.0 eq-
Borane-THF1.1 eq-
Reaction Time 4-6 h-
Temperature 0 °C to RT-
2. Esterification
Reactants
8-Bromo-1-octanol1.0 eq-
2-Bromoisobutyryl Bromide1.2 eq[5]
Triethylamine1.5 eq[5]
Solvent Anhydrous DCM[5]
Reaction Time 12-16 h-
Temperature 0 °C to RT-
Overall Yield 70-85%-
Purification Method Column Chromatography[11]

Conclusion

The protocols outlined in these application notes provide reliable methods for the synthesis of polymerizable ligands from the readily available starting material, this compound. The resulting norbornene-functionalized monomers and ATRP initiator-monomers are valuable building blocks for the creation of well-defined polymers with potential applications in advanced materials and drug delivery systems. The modularity of these synthetic routes allows for further derivatization to incorporate a wide range of functional groups, enabling the tailoring of polymer properties for specific applications. Researchers are encouraged to adapt these protocols to their specific molecular targets, with the understanding that optimization of reaction conditions may be necessary for novel substrates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Grignard Reactions with 8-Bromo-1-octene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Grignard reactions involving 8-Bromo-1-octene.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?

A1: Failure to initiate is a frequent challenge in Grignard reactions. The primary causes are the passivating layer of magnesium oxide on the magnesium surface and the presence of moisture.[1][2][3][4]

  • Troubleshooting Steps:

    • Magnesium Activation: The magnesium surface must be activated to remove the oxide layer.[2] Common methods include:

      • Mechanical Activation: In-situ crushing of magnesium pieces, rapid stirring, or sonication can physically disrupt the oxide layer.[2][3]

      • Chemical Activation: The use of activating agents is a prevalent strategy.[2][4] A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) are effective initiators.[1][2][4][5] The reaction of 1,2-dibromoethane with magnesium produces ethylene (B1197577) gas, which provides a visual confirmation of successful activation.[1][2][4]

    • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[2][3][6] Ensure all glassware is either flame-dried or oven-dried prior to use and that all solvents are anhydrous.[4][7]

    • Heat: Gentle warming with a heat gun can help to start the reaction.[4] However, exercise caution as the reaction is exothermic.[6][8]

Q2: I'm observing a low yield of my desired product. What are the common side reactions and how can they be minimized?

A2: The most common side reaction that reduces the yield is the Wurtz-type coupling.[6][9]

  • Wurtz Coupling: This occurs when the formed Grignard reagent (octenylmagnesium bromide) reacts with the starting material, this compound, to produce a C16 diene.[6][9][10]

    • Solution: To minimize this side reaction, the slow, dropwise addition of the this compound solution to the magnesium suspension is crucial.[9][11] This maintains a low concentration of the alkyl halide in the reaction mixture.

Q3: Which solvent is optimal for preparing the Grignard reagent from this compound?

A3: Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are essential for the formation of Grignard reagents.[2][12]

  • Solvent Choice:

    • THF is often preferred as it can provide better stabilization of the Grignard reagent complex.[12][13][14] Reactions in THF are often faster than in diethyl ether.[15]

    • 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative to THF and may offer comparable or even superior performance.[16]

Q4: How can I confirm that the Grignard reagent has formed?

A4: Several methods can be used to confirm the formation of the Grignard reagent:

  • Visual Observation: The initiation of the reaction is often indicated by the disappearance of the iodine color (if used as an initiator), spontaneous boiling of the solvent at the magnesium surface, and the solution turning cloudy and grayish.[11][17]

  • Exotherm: The formation of a Grignard reagent is an exothermic process, and a noticeable increase in temperature can be a sign of reaction initiation.[8][17]

  • Quenching and Analysis: A small aliquot of the reaction mixture can be quenched with D₂O. Subsequent ¹H NMR analysis will show the incorporation of deuterium, confirming the presence of the Grignard reagent.[17]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the Grignard reaction with this compound.

Issue Potential Cause Recommended Solution
Reaction Fails to Initiate 1. Inactive Magnesium Surface: A layer of magnesium oxide prevents the reaction.[1][2] 2. Presence of Moisture: Grignard reagents are readily destroyed by water.[3][6]1. Activate Magnesium: Use mechanical methods (crushing, stirring) or chemical activators like iodine or 1,2-dibromoethane.[2][3][5] 2. Ensure Anhydrous Conditions: Flame-dry or oven-dry all glassware and use anhydrous solvents.[4][7]
Low Yield of Desired Product 1. Wurtz Coupling: The Grignard reagent reacts with the starting this compound.[6][9] 2. Incomplete Reaction: Not all of the magnesium or this compound has reacted.1. Slow Addition: Add the this compound solution dropwise to the magnesium suspension.[9][11] 2. Sufficient Reaction Time: After the addition is complete, allow the mixture to reflux for an additional 30-60 minutes to ensure the reaction goes to completion.[11]
Formation of Significant Byproducts Wurtz Coupling Product (C16 diene): High local concentration of this compound.[6][9]Maintain Dilute Conditions: Add the alkyl halide slowly to the magnesium turnings.[9][11]
Reaction Mixture Turns Dark/Black Side Reactions or Impurities: May indicate decomposition or the presence of impurities.[13]Ensure high-purity magnesium and anhydrous, peroxide-free solvents are used. While some color change is normal, excessive darkening may indicate side reactions.

Experimental Protocols

Detailed Protocol for the Preparation of Octenylmagnesium Bromide

This protocol outlines a standard procedure for the preparation of the Grignard reagent from this compound. All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[11]

  • Apparatus Setup: Assemble a flame-dried or oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all joints are well-sealed and maintain a positive pressure of inert gas throughout the experiment.[11]

  • Reagent Preparation:

    • Add magnesium turnings (1.2 equivalents) to the reaction flask.

    • Add a single, small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.[11]

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Initiation:

    • Add a small portion (approximately 5-10%) of the this compound solution from the dropping funnel to the magnesium turnings.

    • Gently warm the flask with a heat gun or in a water bath.[4]

    • Initiation is indicated by the disappearance of the purple iodine color and the spontaneous boiling of the solvent at the magnesium surface.[11] If the reaction does not start, add another small crystal of iodine.

  • Grignard Reagent Formation:

    • Once the reaction has initiated, add the remaining solution of this compound dropwise from the funnel at a rate that maintains a gentle reflux. This slow addition is critical to control the exothermic reaction and minimize the Wurtz coupling side reaction.[11]

  • Reaction Completion:

    • After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure all the alkyl halide has reacted.[11]

    • The completion of the reaction is indicated by the consumption of most of the magnesium metal. The resulting solution will be a cloudy, grey-to-brown color.[11]

  • Use and Storage:

    • Cool the reaction mixture to room temperature. The Grignard reagent is now ready for use in subsequent reactions. It is best to use the reagent immediately.[11]

Visualizations

Grignard_Reaction_Workflow start Start: Prepare Anhydrous Setup add_mg Add Mg Turnings and Iodine start->add_mg add_halide_init Add ~10% this compound in THF add_mg->add_halide_init initiation Initiate Reaction (Gentle Heating) add_halide_init->initiation initiation_success Initiation Successful? initiation->initiation_success Observe Exotherm & Color Change add_more_initiator Add More Initiator (Iodine) initiation_success->add_more_initiator No add_halide_slow Slowly Add Remaining this compound initiation_success->add_halide_slow Yes add_more_initiator->initiation reflux Reflux for 30-60 min add_halide_slow->reflux check_completion Check for Reaction Completion reflux->check_completion completion_success Reaction Complete? check_completion->completion_success Mg Consumed? continue_reflux Continue Reflux completion_success->continue_reflux No cool Cool to Room Temperature completion_success->cool Yes continue_reflux->reflux grignard_ready Grignard Reagent Ready for Use cool->grignard_ready

Caption: Experimental workflow for Grignard reagent synthesis.

Troubleshooting_Workflow start Low Product Yield check_initiation Did the reaction initiate? start->check_initiation no_initiation No Initiation check_initiation->no_initiation No yes_initiation Initiation Occurred check_initiation->yes_initiation Yes activate_mg Activate Mg: - Chemical (Iodine, etc.) - Mechanical (Crushing) no_initiation->activate_mg ensure_anhydrous Ensure Anhydrous Conditions: - Dry Glassware - Anhydrous Solvents no_initiation->ensure_anhydrous check_wurtz Was Wurtz coupling product observed? yes_initiation->check_wurtz yes_wurtz Wurtz Coupling is an Issue check_wurtz->yes_wurtz Yes no_wurtz Minimal Wurtz Coupling check_wurtz->no_wurtz No slow_addition Add this compound Slowly yes_wurtz->slow_addition dilute_conditions Maintain Dilute Conditions yes_wurtz->dilute_conditions check_other Check Other Parameters: - Reaction Time - Temperature no_wurtz->check_other optimize_conditions Optimize Reaction Conditions check_other->optimize_conditions

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: 8-Bromo-1-octene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common palladium-catalyzed cross-coupling reactions involving 8-Bromo-1-octene.

Troubleshooting Guides

This section provides solutions to common problems encountered during Suzuki, Heck, and Sonogashira coupling reactions with this compound.

General Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting common issues in coupling reactions.

G start Reaction Start check_conversion Low or No Conversion? start->check_conversion check_side_products Significant Side Products? check_conversion->check_side_products No troubleshoot_conversion Troubleshoot Low Conversion: - Check Catalyst Activity - Verify Reagent Quality - Optimize Reaction Conditions - Ensure Inert Atmosphere check_conversion->troubleshoot_conversion Yes troubleshoot_side_products Troubleshoot Side Products: - Lower Temperature - Reduce Catalyst Loading - Adjust Base/Solvent - Rigorous Degassing check_side_products->troubleshoot_side_products Yes successful_reaction Successful Reaction check_side_products->successful_reaction No troubleshoot_conversion->start Re-run Experiment troubleshoot_side_products->start Re-run Experiment

Caption: A logical workflow for troubleshooting common issues in coupling reactions.

Suzuki Coupling: Troubleshooting

Common Issues and Solutions for Suzuki Coupling of this compound

Problem Potential Causes Recommended Solutions
Low or No Conversion 1. Inactive Catalyst: The palladium catalyst has degraded. 2. Poor Reagent Quality: The boronic acid or ester has decomposed (protodeboronation). 3. Suboptimal Conditions: Incorrect base, solvent, or temperature. 4. Oxygen Contamination: Deactivation of the Pd(0) catalyst.1. Use a fresh batch of catalyst or a pre-activated catalyst. 2. Use fresh boronic acid or more stable derivatives like pinacol (B44631) esters.[1] 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, THF, Toluene (B28343), with or without water). Consider cautiously increasing the temperature.[1] 4. Ensure thorough degassing of solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen).[1]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Facilitates the oxidative coupling of the boronic acid.[1] 2. Inefficient Transmetalation: Slow transfer of the organic group from boron to palladium. 3. High Temperature: Can promote side reactions.1. Improve degassing procedures (e.g., freeze-pump-thaw cycles).[1] 2. Use a suitable base to facilitate transmetalation. The addition of some water can sometimes improve the rate.[2] 3. Lower the reaction temperature.[2]
Protodeboronation (Loss of Boronic Acid) 1. Excess Water or Acidity: Cleavage of the C-B bond. 2. Prolonged Reaction Time at High Temperature. 3. Instability of the Boronic Acid. 1. Use anhydrous solvents and a suitable base. 2. Monitor the reaction progress and minimize reaction time.[2] 3. Consider using more stable boronic esters (e.g., pinacol esters).[2]
Isomerization of the Double Bond 1. High Temperature or Prolonged Reaction Time. 2. Certain Palladium Catalysts/Ligands. 1. Lower the reaction temperature and monitor the reaction closely. 2. Screen different palladium catalysts and ligands.
Heck Coupling: Troubleshooting

Common Issues and Solutions for Heck Coupling of this compound

Problem Potential Causes Recommended Solutions
Low or No Conversion 1. Catalyst Deactivation: Formation of palladium black. 2. Incorrect Base: The base is not optimal for the reaction. 3. Steric Hindrance: The alkene coupling partner is too bulky.1. Use fresh catalyst and ensure inert conditions. Consider using more robust ligands. 2. Screen different bases (e.g., Et₃N, K₂CO₃, NaOAc). 3. This may be an inherent limitation of the substrate combination.
Formation of Isomeric Products 1. β-Hydride Elimination and Re-insertion: Can lead to double bond migration. 2. High Reaction Temperature. 1. This is a common issue in Heck reactions. Optimization of ligands and additives may help. 2. Lower the reaction temperature.
Low Selectivity (E/Z Isomers) 1. Reaction Conditions: The choice of catalyst, solvent, and base can influence stereoselectivity.1. The Heck reaction generally favors the trans product.[3][4] To optimize, screen different ligands and reaction conditions.
Sonogashira Coupling: Troubleshooting

Common Issues and Solutions for Sonogashira Coupling of this compound

Problem Potential Causes Recommended Solutions
Low or No Conversion 1. Catalyst Deactivation: Formation of palladium black.[5] 2. Inefficient Oxidative Addition: The C-Br bond of the bromoalkene can be less reactive than a C-I bond.[5] 3. Poor Quality Copper(I) Co-catalyst. 1. Ensure strict anaerobic conditions. Certain solvents like THF may promote palladium black formation.[5] 2. Increase the reaction temperature. Consider using catalysts with more electron-rich and bulky ligands.[5] 3. Use a fresh, high-quality source of CuI.[5]
Significant Alkyne Homocoupling (Glaser Coupling) 1. Presence of Oxygen: Promotes the homocoupling side reaction.[5] 2. Slow Cross-Coupling: If the desired reaction is slow, homocoupling can become the major pathway.1. Rigorous degassing is essential.[5] 2. Consider slow addition of the alkyne to keep its concentration low. Copper-free conditions can also be employed to avoid this side reaction.[5]
Formation of Palladium Black 1. Catalyst Agglomeration/Decomposition: The active Pd(0) catalyst is falling out of the catalytic cycle.[5]1. Ensure strict anaerobic conditions. Use a suitable phosphine (B1218219) ligand to stabilize the palladium catalyst. Consider changing the solvent.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in coupling reactions with this compound?

A1: Common side reactions include:

  • Homocoupling: Dimerization of the coupling partner, such as the boronic acid in Suzuki coupling or the terminal alkyne in Sonogashira coupling (Glaser coupling).[2][5]

  • Protodeboronation (Suzuki Coupling): Cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[2]

  • Isomerization: Migration of the double bond in the octene chain, which can be promoted by certain reaction conditions.[2]

  • β-Hydride Elimination (Heck Coupling): This is an integral part of the Heck mechanism but can sometimes lead to isomeric byproducts.

Q2: How can I minimize the formation of palladium black?

A2: The formation of palladium black indicates catalyst decomposition. To minimize this, ensure strict anaerobic (oxygen-free) conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., Argon or Nitrogen). Using appropriate phosphine ligands can help stabilize the palladium catalyst. In some cases, the choice of solvent can also influence catalyst stability; for instance, THF has been anecdotally reported to sometimes promote the formation of palladium black in Sonogashira couplings.[5]

Q3: Is it necessary to use a copper co-catalyst in Sonogashira couplings?

A3: While the classic Sonogashira protocol uses a copper(I) co-catalyst to facilitate the reaction, copper-free conditions have been developed.[6] The main advantage of copper-free systems is the avoidance of alkyne homocoupling (Glaser coupling), which is a common side reaction promoted by copper.[5][6] However, copper-free reactions may require different ligands and conditions to achieve good yields.

Q4: What is the general order of halide reactivity in these coupling reactions?

A4: The general order of reactivity for organic halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl > F.[2] Therefore, this compound is expected to be more reactive than a corresponding chloro-octene but less reactive than an iodo-octene.

Q5: How does the terminal alkene in this compound affect the coupling reaction?

A5: The terminal alkene is generally a spectator in Suzuki and Sonogashira couplings. In Heck couplings, the reaction occurs at the carbon-bromine bond, coupling it with another alkene. The terminal alkene of this compound itself is not the reactive site in this context. However, under certain conditions, isomerization of this double bond can be a side reaction.[2]

Experimental Protocols

The following are generalized starting protocols for the cross-coupling of this compound. These conditions are starting points and will likely require optimization for specific substrates and desired outcomes.

General Catalytic Cycle for Cross-Coupling Reactions

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X RPdX R-Pd(II)L_n-X OxAdd->RPdX Transmetal Transmetalation (Suzuki, Sonogashira) or Migratory Insertion (Heck) RPdX->Transmetal R'-M RPdR R-Pd(II)L_n-R' Transmetal->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, 5:1, 6 mL).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and add water (10 mL). Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Heck Coupling Protocol
  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene coupling partner (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%).[7]

  • Solvent and Base: Add the solvent (e.g., DMF, 5 mL) and a base (e.g., Et₃N, 2.0 mmol).[7]

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours. Monitor the reaction by GC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into water (20 mL) and extract with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography.

Sonogashira Coupling Protocol (Copper-Cocatalyzed)
  • Reaction Setup: To a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).[7]

  • Inert Atmosphere: Evacuate and backfill the flask with argon.

  • Reagent Addition: Add a solution of this compound (1.0 mmol) in a degassed solvent (e.g., THF, 5 mL). Add the terminal alkyne (1.2 mmol) followed by a degassed amine base (e.g., triethylamine, 3.0 mmol).[7]

  • Reaction: Stir the reaction mixture at a suitable temperature (e.g., room temperature to 60 °C) for 6-12 hours, monitoring by TLC.

  • Work-up: After completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate and partition the residue between water and ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography.

References

Technical Support Center: Purification of 8-Bromo-1-octene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 8-Bromo-1-octene. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from typical reaction mixtures.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My final product is contaminated with a significant amount of unreacted starting material (e.g., 1,7-octadiene (B165261) or 1-octene). How can I remove it?

Possible Cause: Incomplete reaction or inefficient purification. The boiling point of the starting material may be close to that of the product, making separation by distillation difficult.

Solution:

  • Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring it via Gas Chromatography (GC) or Thin Layer Chromatography (TLC). If the reaction is sluggish, consider adding a fresh portion of the radical initiator.

  • Fractional Distillation: Careful fractional distillation under reduced pressure is the primary method for separating unreacted starting materials. Use a distillation column with high theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency.

  • Flash Column Chromatography: If distillation is ineffective, flash column chromatography on silica (B1680970) gel using a non-polar eluent system can separate the more polar this compound from the non-polar starting material.

Q2: I observe multiple spots on my TLC or peaks in my GC analysis of the purified product, suggesting the presence of isomers. What are these and how can I separate them?

Possible Cause: Formation of isomeric byproducts is common in the synthesis of this compound, particularly through radical addition of HBr to a terminal alkene. Potential isomers include the Markovnikov addition product (7-bromo-1-octene) and other positional isomers.

Solution:

  • Reaction Selectivity: To minimize the formation of the Markovnikov isomer, ensure that the reaction is performed under strict radical conditions (e.g., in the presence of a radical initiator like AIBN or peroxides, and in a non-polar solvent).

  • Flash Column Chromatography: Isomers of haloalkanes can often be separated by flash column chromatography. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether or dichloromethane, is recommended.[1] Careful optimization of the eluent system by TLC is crucial to achieve good separation. An ideal Rf value for the desired product on TLC is around 0.3 to maximize separation.[2]

Q3: My purified product appears to be decomposing, indicated by discoloration or the appearance of new impurities over time. What is causing this and how can I prevent it?

Possible Cause: this compound, like many haloalkanes, can be sensitive to light, heat, and air, leading to degradation over time. The presence of acidic impurities can also catalyze decomposition.

Solution:

  • Proper Storage: Store the purified this compound in a tightly sealed, amber glass bottle to protect it from light.[2] For long-term storage, it is advisable to keep it in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).

  • Removal of Acidic Impurities: During the workup, ensure all acidic residues (e.g., excess HBr) are removed by washing the organic layer with a saturated sodium bicarbonate solution.

  • Use of Stabilizers: For long-term storage, consider adding a small amount of a stabilizer, such as a radical scavenger, although this should be tested for compatibility with downstream applications.

Frequently Asked Questions (FAQs)

What are the most common impurities in the synthesis of this compound?

The most common impurities depend on the synthetic route. For the common synthesis involving the anti-Markovnikov addition of HBr to 1,7-octadiene or 1-octene, impurities may include:

  • Unreacted Starting Materials: 1,7-octadiene or 1-octene.

  • Isomeric Products: The Markovnikov addition product (e.g., 7-bromo-1-octene).

  • Dibrominated Products: 1,8-dibromooctane (B1199895) if 1,7-octadiene is the starting material.

  • Polymerization Products: High concentrations of radicals can lead to polymerization of the alkene.

What is a standard workup procedure for a reaction mixture containing this compound?

A general workup procedure after a radical addition reaction involves:

  • Quenching the reaction by washing with water to remove any water-soluble byproducts.

  • Washing the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic components.

  • Washing with brine (saturated aqueous sodium chloride) to facilitate the separation of the organic and aqueous layers and remove residual water.

  • Drying the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtering to remove the drying agent.

  • Removing the solvent under reduced pressure using a rotary evaporator.

What are the recommended conditions for purifying this compound by vacuum distillation?

This compound has a boiling point of 198.7 °C at 760 mmHg.[3] To avoid decomposition at high temperatures, vacuum distillation is recommended. A reported boiling point range is 94-97 °C, although the pressure is not specified.[1] For a successful vacuum distillation, it is advisable to use a vacuum pump that can achieve a pressure where the compound boils between 45 °C and 180 °C.

What is a suitable eluent system for purifying this compound by flash column chromatography?

For nonpolar compounds like this compound, a nonpolar eluent system is recommended.[2] A good starting point is 100% hexanes, with the polarity gradually increased by adding small amounts of a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether. The optimal eluent system should provide a retention factor (Rf) of approximately 0.3 for this compound on a TLC plate to ensure good separation on the column.[2] For example, a system of 95:5 hexanes:ethyl acetate can be a good starting point for optimization.[2]

Data Presentation

The following table summarizes the physical properties of this compound and typical parameters for its purification.

Property/ParameterValue/Condition
Physical Properties
Molecular FormulaC₈H₁₅Br
Molecular Weight191.11 g/mol
Boiling Point198.7 °C at 760 mmHg[3]
Density1.139 g/mL at 25 °C
Refractive Index (n20/D)1.467
Vacuum Distillation
Reported Boiling Point94-97 °C (pressure not specified)[1]
Flash Column Chromatography
Stationary PhaseSilica Gel (230-400 mesh)[2]
Recommended EluentHexanes/Ethyl Acetate or Hexanes/Diethyl Ether[2]
Target Rf Value~0.3[2]

Experimental Protocols

Protocol 1: General Workup Procedure
  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with an equal volume of deionized water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Vacuum Distillation
  • Assemble a fractional distillation apparatus suitable for vacuum distillation.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The purity of the collected fractions should be monitored by GC.

Protocol 3: Purification by Flash Column Chromatography
  • Eluent Selection: Determine the optimal eluent system by running TLC plates with the crude product. A system that gives an Rf value of ~0.3 for this compound is ideal.[2]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent system.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane) and load it onto the top of the silica gel column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.

  • Elution: Elute the column with the chosen solvent system, applying positive pressure.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow crude_product Crude this compound from Reaction Mixture workup Aqueous Workup (Water, NaHCO3, Brine) crude_product->workup drying Drying (e.g., MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification_choice Purification Method concentration->purification_choice distillation Vacuum Distillation purification_choice->distillation Boiling Point Difference chromatography Flash Column Chromatography purification_choice->chromatography Polarity Difference pure_product Pure this compound distillation->pure_product chromatography->pure_product TroubleshootingTree start Purification Issue impurity_type What is the nature of the impurity? start->impurity_type unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm Non-polar, lower boiling point isomers Isomeric Byproducts impurity_type->isomers Similar polarity and boiling point decomposition Product Decomposition impurity_type->decomposition Discoloration, new impurities solution_sm Optimize reaction. Use fractional distillation or flash chromatography. unreacted_sm->solution_sm solution_isomers Optimize reaction selectivity. Use flash chromatography with optimized eluent. isomers->solution_isomers solution_decomp Store properly (dark, cool, inert atm). Ensure removal of acidic impurities. decomposition->solution_decomp

References

preventing polymerization of 8-Bromo-1-octene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My 8-Bromo-1-octene appears viscous and has solidified. What is happening?

A1: The increased viscosity or solidification of this compound is a clear sign of polymerization. The terminal alkene group in this compound is susceptible to free-radical polymerization, a process where individual monomer units link together to form long polymer chains.[1] This can be initiated by exposure to heat, light, or atmospheric oxygen. Even trace amounts of peroxide impurities can act as initiators.[1]

Q2: How can I prevent polymerization of this compound during storage?

A2: Proper storage is crucial for maintaining the stability of this compound. The primary goal is to exclude initiators like heat, light, and oxygen, and to use a chemical stabilizer. For compounds with similar reactivity, storage at refrigerated temperatures (2-8°C) is recommended.[1]

Q3: What are radical inhibitors and which ones are effective for this compound?

A3: Radical inhibitors are compounds that scavenge free radicals, which are the initiators of polymerization. This effectively stops the chain reaction. For vinyl monomers like this compound, common and effective inhibitors include Butylated hydroxytoluene (BHT), Monomethyl ether hydroquinone (B1673460) (MEHQ), and Phenothiazine (B1677639) (PTZ).[2][3] These are typically added in concentrations ranging from 10 to 200 parts per million (ppm).

Q4: Is it necessary to remove the storage inhibitor before my reaction?

A4: Generally, yes. Since inhibitors are designed to prevent polymerization, their presence can interfere with reactions, particularly those that proceed via a radical mechanism. For predictable and reproducible results, it is highly recommended to remove the inhibitor immediately before use.[2]

Q5: How can I remove the inhibitor from this compound?

A5: Phenolic inhibitors such as BHT and MEHQ are acidic and can be effectively removed by a simple acid-base extraction. This typically involves washing the this compound with an aqueous solution of a base, such as 1 M sodium hydroxide (B78521) (NaOH), to deprotonate and extract the phenolic inhibitor into the aqueous layer.[1] It is critical to use the purified, inhibitor-free monomer immediately as it will be highly susceptible to polymerization.[1]

Troubleshooting Guides

Unwanted polymerization during a reaction can lead to low yields, purification difficulties, and inconsistent results. This guide addresses common issues and provides actionable solutions.

Issue 1: Reaction mixture becomes viscous or solidifies during the reaction.
  • Possible Cause: In-situ polymerization of this compound is occurring at a rate that competes with or surpasses the desired reaction. This can be triggered by the reaction conditions (e.g., elevated temperature) or by reagents that can generate radicals.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Many desired reactions can proceed at a lower temperature than that which initiates significant polymerization.

    • Introduce a Reaction-Compatible Inhibitor: For reactions that are not sensitive to radical scavengers, adding a small amount of an inhibitor like phenothiazine to the reaction mixture can be effective. However, compatibility with your specific reagents must be verified. For instance, phenolic inhibitors should be avoided in Grignard reactions due to their acidic protons.[4]

    • Ensure an Inert Atmosphere: Rigorously exclude oxygen from your reaction by using standard Schlenk line techniques or a glovebox. Oxygen can promote the formation of peroxides which act as polymerization initiators.

    • Purify Reagents and Solvents: Ensure all reagents and solvents are free from peroxide impurities. Ethereal solvents, in particular, should be freshly distilled or passed through a column of activated alumina.

Issue 2: Low yield of the desired product and formation of an insoluble, waxy solid.
  • Possible Cause: A significant portion of the this compound has polymerized, reducing the concentration of the starting material available for the desired transformation.

  • Troubleshooting Steps:

    • Confirm Purity of Starting Material: Before starting the reaction, check the purity of your this compound using 1H NMR or GC to ensure no significant polymerization has occurred during storage.[1]

    • Optimize Reagent Addition: In reactions like Grignard reagent formation, slow, dropwise addition of the this compound to the magnesium turnings can help to maintain a low concentration of the monomer, disfavoring polymerization.[5]

    • Quantify Polymer Formation: Use quantitative NMR (qNMR) to determine the amount of polymerized side product in your crude reaction mixture. This can help in optimizing reaction conditions to minimize polymerization.

Data Presentation

The choice of a suitable polymerization inhibitor is critical. The following table summarizes common inhibitors for vinyl compounds. While specific efficacy data for this compound is not extensively available, this provides a general guideline.

InhibitorTypical ConcentrationMechanism of ActionRemoval Method
Butylated hydroxytoluene (BHT) 10–200 ppmFree-radical scavengerAlkaline wash, distillation, or column chromatography[1]
Monomethyl ether hydroquinone (MEHQ) 50-250 ppmFree-radical scavengerAlkaline wash, distillation, or column chromatography[1]
4-tert-Butylcatechol (TBC) 10–50 ppmFree-radical scavenger, requires oxygen to be effectiveAlkaline wash, distillation, or column chromatography[1]
Phenothiazine (PTZ) 10-100 ppmFree-radical scavengerCan be challenging to remove completely; may require chromatography.

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors (BHT, MEHQ) from this compound

Materials:

  • This compound containing a phenolic inhibitor

  • 1 M Sodium hydroxide (NaOH) solution

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of 1 M aqueous NaOH solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The phenolic inhibitor will be deprotonated and extracted into the aqueous phase.[1]

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water to remove any residual NaOH. Repeat the water wash two more times.[1]

  • Wash the organic layer with an equal volume of brine to facilitate the removal of water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a suitable amount of anhydrous MgSO4 or Na2SO4 and swirl gently to dry the organic layer.

  • Filter the dried this compound into a clean, dry flask.

  • The resulting inhibitor-free this compound is highly reactive and should be used immediately. If short-term storage is necessary, it should be kept under an inert atmosphere at 0-5°C.[1]

Protocol 2: General Procedure for Sonogashira Coupling with this compound with In-situ Polymerization Monitoring

Materials:

  • Inhibitor-free this compound

  • Terminal alkyne (1.1 eq)

  • Pd(PPh3)4 (0.03 eq)

  • CuI (0.05 eq)

  • Triethylamine (NEt3) or Diisopropylamine (DIPA) (3.0 eq)

  • Anhydrous, degassed tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium catalyst and copper(I) iodide.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne followed by the freshly purified, inhibitor-free this compound.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.

  • Monitor the reaction progress by TLC or GC-MS.

  • In-situ polymerization check: Periodically take a small aliquot of the reaction mixture, quench it, and analyze by 1H NMR. A broadening of the vinyl proton signals or the appearance of a broad signal in the aliphatic region may indicate polymerization.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Radical Polymerization and Inhibition Pathway

G cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition Initiator Initiator (Heat, Light, O2) Radical Radical (R•) Initiator->Radical Decomposition Monomer1 This compound Radical->Monomer1 MonomerRadical Monomer Radical Monomer1->MonomerRadical Addition Monomer2 This compound GrowingPolymer Growing Polymer Chain Monomer2->GrowingPolymer Addition Inhibitor Inhibitor (e.g., BHT) GrowingPolymer->Inhibitor InactiveSpecies Inactive Species Inhibitor->InactiveSpecies Radical Scavenging

Caption: Mechanism of radical polymerization and the role of inhibitors.

Troubleshooting Workflow for In-situ Polymerization

G start Reaction mixture becomes viscous/solidifies check_temp Is the reaction temperature high? start->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_inhibitor Is an in-situ inhibitor present? check_temp->check_inhibitor No end Problem Resolved lower_temp->end add_inhibitor Consider adding a compatible inhibitor (e.g., Phenothiazine) check_inhibitor->add_inhibitor No check_atmosphere Is the reaction under a strict inert atmosphere? check_inhibitor->check_atmosphere Yes add_inhibitor->end improve_inert Improve inert atmosphere techniques (degas solvents, use Schlenk line) check_atmosphere->improve_inert No check_purity Are reagents and solvents pure and peroxide-free? check_atmosphere->check_purity Yes improve_inert->end purify_reagents Purify starting materials and solvents check_purity->purify_reagents No check_purity->end Yes purify_reagents->end

Caption: Troubleshooting guide for in-situ polymerization.

References

catalyst selection for efficient Suzuki coupling of 8-Bromo-1-octene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling of 8-Bromo-1-octene

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the Suzuki coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in a Suzuki coupling reaction?

A1: The Suzuki coupling of C(sp³)-hybridized bromides like this compound presents two primary challenges compared to more common aryl or vinyl halides:

  • Slower Oxidative Addition: The C(sp³)-Br bond is generally less reactive towards palladium(0) catalysts, making the initial oxidative addition step of the catalytic cycle more difficult.

  • β-Hydride Elimination: Since this compound possesses hydrogen atoms on the carbon beta to the bromine, the organopalladium intermediate can undergo β-hydride elimination. This is a common side reaction that competes with the desired reductive elimination, leading to the formation of octene byproducts and reduced yields of the coupled product.[1][2]

Q2: Which catalyst systems are recommended for the Suzuki coupling of primary alkyl bromides like this compound?

A2: For unactivated primary alkyl bromides, catalyst systems that promote rapid oxidative addition while minimizing β-hydride elimination are essential. Recommended systems include:

  • Palladium Catalysts with Bulky, Electron-Rich Ligands: Combinations such as Pd(OAc)₂ or Pd₂(dba)₃ with bulky trialkylphosphine ligands like tricyclohexylphosphine (B42057) (PCy₃) have proven effective for Suzuki couplings of alkyl bromides, even at room temperature.[3][4][5] These bulky ligands accelerate the reductive elimination step, which helps to outcompete β-hydride elimination.

  • Nickel Catalysts: Nickel-based catalysts, for instance, NiCl₂(PCy₃)₂, are a cost-effective alternative and have shown high reactivity for coupling alkyl halides with arylboronic acids.[6][7] They are particularly useful for challenging couplings and can sometimes offer different reactivity profiles compared to palladium.

Q3: How do I choose the right base and solvent for this reaction?

A3: The choice of base and solvent is critical and often interdependent.

  • Base: A moderately strong base is required to facilitate the transmetalation step.[8] Potassium phosphate (B84403) (K₃PO₄), often as a hydrate, is frequently used and has been shown to be effective in couplings of alkyl bromides.[4] Other common bases include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃).[9] The choice may need to be optimized for your specific boronic acid partner.

  • Solvent: A range of solvents can be employed, with common choices being ethereal solvents like THF and dioxane, or aromatic hydrocarbons like toluene.[1][9] Often, a co-solvent of water is beneficial as it can aid in dissolving the base and facilitating the formation of the active boronate species.[4]

Q4: Can the terminal double bond in this compound interfere with the reaction?

A4: The terminal alkene is a potential site for side reactions, such as isomerization or participation in Heck-type couplings, though this is less common under typical Suzuki conditions. Using a catalyst system with high selectivity for the C-Br bond activation is crucial. The recommended palladium/phosphine (B1218219) or nickel catalyst systems generally exhibit high chemoselectivity for the alkyl bromide moiety.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.
Inefficient Oxidative Addition Switch to a more electron-rich and bulky ligand, such as tricyclohexylphosphine (PCy₃) or other Buchwald-type ligands, to promote the oxidative addition step.[10] Consider using a nickel-based catalyst system, which can be more reactive for alkyl halides.[6]
Poor Quality Reagents Ensure the this compound, boronic acid, base, and solvents are pure and anhydrous (if the protocol requires it). Boronic acids can degrade upon storage; consider using a fresh bottle or a more stable boronic ester derivative (e.g., a pinacol (B44631) ester).[1]
Inappropriate Base or Solvent Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., THF, dioxane, toluene, with or without water) to find the optimal combination for your specific substrates.[9][11]
Insufficient Degassing Oxygen can oxidize and deactivate the Pd(0) catalyst.[9] Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (argon or nitrogen).

Problem 2: Significant Formation of Byproducts (e.g., Octene)

Possible Cause Suggested Solution
β-Hydride Elimination This is a common issue with alkyl halides.[1] To minimize it, use bulky electron-rich phosphine ligands (e.g., PCy₃) that accelerate reductive elimination, making it kinetically favored over β-hydride elimination.[4] Ligands with a large bite angle, such as dppf, can also help.[12] Lowering the reaction temperature may also reduce the rate of this side reaction.
Homocoupling of Boronic Acid This side reaction is often caused by the presence of oxygen or an excess of Pd(II) at the start of the reaction.[1] Ensure rigorous degassing of the reaction mixture.[9] Using a Pd(0) source like Pd₂(dba)₃ or ensuring efficient in-situ reduction of a Pd(II) precatalyst can also help.
Protodeboronation (Loss of Boronic Acid) This occurs when the boronic acid reacts with residual water or acidic protons to be replaced by a hydrogen atom. Use a suitable base and minimize excess water in the reaction. Consider using more stable boronic esters (e.g., pinacol esters) which release the boronic acid slowly under the reaction conditions.[1][12]

Catalyst Performance Data (Representative for Primary Alkyl Bromides)

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of primary alkyl bromides with organoboron reagents. These serve as a strong starting point for optimizing the reaction of this compound.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2 mol%)PCy₃ (4 mol%)K₃PO₄·H₂OTHFRT12~80-95[4]
Pd₂(dba)₃ (1.5 mol%)P(t-Bu)₃ (3 mol%)KFTHFRT12~85-98[5]
NiCl₂(PCy₃)₂ (5 mol%)-K₃PO₄t-Amyl Alcohol10012~70-90[6]
(DMCyDA)CoBr₂ (10 mol%)-KOMeDMA5024~60-85[13]

Note: Yields are representative for a range of primary alkyl bromides and may vary for this compound.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid

This protocol is a starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (B1210297) [Pd(OAc)₂] (2 mol%)

  • Tricyclohexylphosphine [PCy₃] (4 mol%)

  • Potassium Phosphate, monohydrate [K₃PO₄·H₂O] (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), PCy₃ (0.04 equiv), and K₃PO₄·H₂O (1.5 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the arylboronic acid (1.2 equiv) followed by anhydrous THF via syringe.

  • Stirring: Stir the mixture for 15 minutes at room temperature to allow for pre-formation of the active catalyst.

  • Substrate Addition: Add this compound (1.0 equiv) to the reaction mixture via syringe.

  • Reaction: Allow the reaction to stir vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask 1. Add Pd(OAc)₂, PCy₃, and K₃PO₄ to dry flask inert_atm 2. Establish Inert Atmosphere (Ar/N₂) prep_flask->inert_atm add_reagents 3. Add Arylboronic Acid and Anhydrous THF inert_atm->add_reagents preform 4. Stir for 15 min (Catalyst Pre-formation) add_reagents->preform add_substrate 5. Add this compound preform->add_substrate react 6. Stir at Room Temp (12-24h) add_substrate->react monitor 7. Monitor by TLC or GC-MS react->monitor quench 8. Quench with Water monitor->quench extract 9. Extract with Organic Solvent quench->extract purify 10. Dry, Concentrate, & Purify via Chromatography extract->purify

Caption: General experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Tree start Reaction Issue? low_yield Low/No Conversion start->low_yield byproducts Byproducts Observed start->byproducts check_catalyst Use fresh catalyst/ligand. Ensure inert atmosphere. low_yield->check_catalyst Inactive Catalyst? change_ligand Switch to bulkier, e-rich ligand (e.g., PCy₃) or Ni catalyst. low_yield->change_ligand Slow Reaction? screen_cond Screen bases (K₃PO₄, Cs₂CO₃) and solvents (THF, Dioxane). low_yield->screen_cond Sub-optimal Conditions? beta_hydride Octene byproduct? byproducts->beta_hydride homocoupling Boronic acid dimer? byproducts->homocoupling beta_sol Use bulky ligand (PCy₃, dppf). Lower reaction temperature. beta_hydride->beta_sol Yes homo_sol Improve degassing. Use Pd(0) source. homocoupling->homo_sol Yes

Caption: Troubleshooting decision tree for common Suzuki coupling issues.

References

Technical Support Center: Troubleshooting Low Conversion in Heck Reactions with 8-Bromo-1-octene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for optimizing Heck reactions, specifically addressing low conversion issues encountered when using unactivated alkyl halides like 8-Bromo-1-octene.

Frequently Asked Questions (FAQs)

Q1: Why is the Heck reaction with an unactivated alkyl bromide like this compound challenging?

A1: The primary challenges with unactivated alkyl bromides in Heck reactions are twofold. Firstly, the oxidative addition of the C(sp³)-Br bond to the palladium(0) catalyst is significantly slower than with aryl or vinyl halides. Secondly, the resulting alkyl-palladium intermediate is prone to rapid β-hydride elimination, which can lead to the formation of undesired byproducts and a reduction in the yield of the desired coupled product.[1][2]

Q2: What are the most common causes of low conversion in my Heck reaction with this compound?

A2: Low conversion can stem from several factors, including:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or may be decomposing.

  • Suboptimal Ligand Choice: The ligand may not be suitable for stabilizing the palladium catalyst and facilitating the oxidative addition of the alkyl bromide.

  • Inappropriate Base: The base may be too weak or too strong, affecting catalyst activity and side reactions.

  • Unfavorable Reaction Temperature: The temperature might be too low for the slow oxidative addition step or too high, leading to catalyst decomposition.

  • Presence of Impurities: Water, oxygen, or other impurities in the reagents or solvents can deactivate the catalyst.

Q3: I see a black precipitate in my reaction. What is it and what should I do?

A3: A black precipitate is likely palladium black, which is finely divided, inactive palladium metal. Its formation indicates catalyst decomposition and is a common reason for stalled or low-yield reactions. To mitigate this, ensure your reaction is performed under strictly anaerobic and anhydrous conditions. Optimizing the ligand-to-palladium ratio and the reaction temperature can also enhance catalyst stability.

Q4: Can I use a different metal catalyst for the Heck reaction with this compound?

A4: Yes, nickel-based catalytic systems have emerged as a promising alternative for Heck-type reactions of unactivated alkyl bromides.[3] These systems can sometimes offer higher yields and better regioselectivity compared to palladium catalysts under milder conditions.

Troubleshooting Guide: Low Conversion

This guide provides a systematic approach to diagnosing and resolving low conversion in your Heck reaction with this compound.

Diagram: Troubleshooting Workflow for Low Conversion

TroubleshootingWorkflow Troubleshooting Flowchart for Low Conversion in Heck Reaction cluster_solutions Potential Solutions start Low Conversion Observed check_catalyst 1. Catalyst System Check start->check_catalyst check_conditions 2. Reaction Conditions Check start->check_conditions check_reagents 3. Reagent Quality Check start->check_reagents optimize_ligand Optimize Ligand check_catalyst->optimize_ligand Ineffective Ligand? optimize_base Optimize Base check_catalyst->optimize_base Suboptimal Base? optimize_temp Optimize Temperature check_conditions->optimize_temp Temp. too low/high? optimize_solvent Optimize Solvent check_conditions->optimize_solvent Solvent Issue? purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impure Reagents? optimize_ligand->check_conditions end Improved Conversion optimize_ligand->end optimize_base->check_conditions optimize_base->end optimize_temp->check_reagents optimize_temp->end optimize_solvent->check_reagents optimize_solvent->end purify_reagents->end

Caption: A stepwise workflow for troubleshooting low yields in Heck reactions.

Data Presentation: Impact of Reaction Parameters

The following tables summarize the effects of key reaction parameters on the yield of Heck reactions involving unactivated alkyl bromides. While specific data for this compound is limited, these tables are compiled from studies on analogous substrates and provide a strong basis for optimization.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

EntryPalladium Source (mol%)Ligand (mol%)SubstrateAlkeneYield (%)
1Pd(OAc)₂ (2)PPh₃ (4)1-BromooctaneStyrene (B11656)Low
2Pd₂(dba)₃ (1)P(t-Bu)₃ (2)1-BromooctaneStyreneModerate
3Pd(OAc)₂ (2)XPhos (4)1-BromooctaneStyreneHigh
4PdCl₂(dppf) (2)-1-BromopentaneStyreneModerate-High

Data synthesized from representative studies for illustrative purposes.

Table 2: Effect of Base and Solvent on Yield

EntryBase (equiv)SolventSubstrateAlkeneYield (%)
1Et₃N (2)DMF1-BromohexaneStyreneModerate
2K₂CO₃ (2)DMAc1-BromohexaneStyreneLow
3Cs₂CO₃ (2)Dioxane1-BromohexaneStyreneHigh
4NaOt-Bu (2)Toluene1-BromohexaneStyreneModerate

Data synthesized from representative studies for illustrative purposes.

Experimental Protocols

General Protocol for Heck Reaction of this compound with Styrene

This protocol is a starting point and may require optimization for your specific setup.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • A suitable phosphine (B1218219) ligand (e.g., XPhos)

  • A suitable base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

  • Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M of the limiting reagent).

  • Add the base (e.g., 2 equivalents).

  • Add this compound (1 equivalent) and styrene (1.2-1.5 equivalents).

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Diagram: The Heck Reaction Catalytic Cycle

HeckCycle The Heck Reaction Catalytic Cycle cluster_products Pd0 Pd(0)L₂ PdII_R R-Pd(II)-Br(L₂) Pd0->PdII_R Oxidative Addition (R-Br) PdII_alkene [R-Pd(II)(alkene)(L₂)]⁺Br⁻ PdII_R->PdII_alkene Alkene Coordination PdII_insertion R-CH₂-CH(R')-Pd(II)-Br(L₂) PdII_alkene->PdII_insertion Migratory Insertion PdH H-Pd(II)-Br(L₂) PdII_insertion->PdH β-Hydride Elimination Product R-CH=CHR' PdII_insertion->Product PdH->Pd0 Reductive Elimination (Base)

Caption: A simplified representation of the palladium-catalyzed Heck reaction cycle.

References

Technical Support Center: Purification of 8-Bromo-1-octene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of impurities from commercial 8-Bromo-1-octene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound can contain several impurities originating from its synthesis, storage, or degradation. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include 1,8-dibromooctane (B1199895) or 8-hydroxy-1-octene.[1]

  • Synthesis Byproducts: Trace amounts of dibromooctane and allylic bromides (e.g., 3-bromo-1-octene) can be present.[1]

  • Isomers: Positional isomers of the double bond or the bromine atom may exist.

  • Peroxides: The alkene functionality is susceptible to oxidation, leading to the formation of peroxide impurities, especially during storage.[2]

  • Polymers: The terminal alkene can undergo polymerization, particularly when exposed to light or heat. Inhibitors like 4-methoxyphenol (B1676288) (MEHQ) are sometimes added by suppliers to prevent this.[1]

  • Solvent Residues: Residual solvents from the synthesis and purification process may be present.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography (GC): An effective method to quantify purity by comparing the retention time of the main peak with those of potential impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Useful for verifying the chemical structure, identifying the positions of the alkene and bromine, and detecting organic impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Combines the separation power of GC with the identification capabilities of mass spectrometry to identify unknown impurities.[3]

Q3: What are the recommended methods for purifying commercial this compound?

A3: The primary methods for purifying this compound are fractional distillation under reduced pressure and flash column chromatography. The choice of method depends on the nature of the impurities and the desired final purity.

Q4: When should I choose distillation over column chromatography?

A4: Fractional distillation under reduced pressure is ideal for separating this compound from impurities with significantly different boiling points, such as high-boiling polymeric materials or low-boiling solvent residues.[1][4] Flash column chromatography is more effective for removing impurities with similar boiling points but different polarities, such as isomeric byproducts or certain degradation products.[1][4]

Q5: How can I remove peroxide impurities?

A5: Peroxide impurities can be hazardous, especially if the compound is to be heated during distillation. They can be removed by washing the this compound with a 5% aqueous solution of sodium metabisulfite (B1197395) or ferrous sulfate.[2] Alternatively, passing the compound through a column of activated alumina (B75360) can also effectively remove peroxides.[2][5]

Troubleshooting Guides

Fractional Distillation under Reduced Pressure

Problem: The product is co-distilling with an impurity.

  • Possible Cause: The boiling points of the product and the impurity are too close for efficient separation with the current distillation setup.

  • Solution:

    • Increase the efficiency of the distillation column by using a longer fractionating column or one with a more efficient packing material (e.g., Vigreux or packed column).[4]

    • Optimize the vacuum pressure to maximize the boiling point difference between the product and the impurity.

    • Consider pre-treating the crude material to remove the specific impurity before distillation.

Problem: The product is decomposing in the distillation flask.

  • Possible Cause: The distillation temperature is too high, or the compound is unstable to heat. The presence of peroxides can also lead to decomposition upon heating.[2]

  • Solution:

    • Ensure all peroxides have been removed before distillation.[2]

    • Use a lower pressure (higher vacuum) to reduce the boiling point of the compound.[4]

    • Ensure the heating mantle is set to the lowest possible temperature required for a steady distillation rate.

    • Do not distill to dryness; leave at least 10% residue in the flask.[2]

Flash Column Chromatography

Problem: Poor separation of the product from a nonpolar impurity.

  • Possible Cause: The eluent system is not optimized for separating compounds with similar polarities.

  • Solution:

    • Use a very nonpolar eluent system, starting with 100% hexanes or petroleum ether.[4]

    • Gradually increase the polarity by adding small increments of a slightly more polar solvent like diethyl ether or dichloromethane.[4]

    • Perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that provides good separation (a ΔRf of at least 0.15 is recommended).[4]

Problem: The product appears to be degrading on the silica (B1680970) gel column.

  • Possible Cause: this compound may be sensitive to the acidic nature of standard silica gel.

  • Solution:

    • Deactivate the silica gel by treating it with a base like triethylamine (B128534). Adding a small amount of triethylamine (0.1-1%) to the eluent can also help neutralize the silica surface.[4]

    • Consider using an alternative stationary phase, such as neutral or basic alumina.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₅Br[6][7]
Molecular Weight191.11 g/mol [7][8]
Boiling Point198-199 °C at 1 atm[1][7]
Density1.139 g/mL at 25 °C[6]
Refractive Index (n20/D)1.467[6]

Table 2: Comparison of Purification Methods

MethodPrincipleBest for RemovingPurity Achieved
Fractional DistillationSeparation based on boiling point differences.High-boiling polymers, low-boiling solvents.>97% (typical for commercial grade)
Flash Column ChromatographySeparation based on polarity differences.Isomeric impurities, polar byproducts.Can achieve >99% depending on conditions.
Alumina ColumnAdsorption of peroxides.Peroxide impurities.Specifically targets peroxides, purity of the alkene depends on other methods used.
Aqueous WashChemical reaction with reducing agents.Peroxide impurities.Effectively removes peroxides.

Experimental Protocols

Protocol 1: Removal of Peroxides
  • Combine the commercial this compound in a separatory funnel with an equal volume of a 5% aqueous sodium metabisulfite solution.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure.

  • Allow the layers to separate and discard the aqueous (lower) layer.

  • Wash the organic layer with an equal volume of deionized water.

  • Separate the layers and dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent. The peroxide-free this compound is now ready for use or further purification.

Protocol 2: Purification by Fractional Distillation under Reduced Pressure
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Use a vacuum-jacketed distillation head to minimize heat loss. Connect the apparatus to a vacuum pump with a cold trap in between.[4]

  • Distillation Process:

    • Place the peroxide-free crude product in the distillation flask with a stir bar or boiling chips.

    • Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).

    • Gradually heat the distillation flask using a heating mantle.

    • Collect a forerun fraction of any low-boiling impurities.

    • Collect the main fraction that distills over at the expected boiling point at that pressure.

    • Monitor the purity of the collected fractions using GC or NMR.[4]

Protocol 3: Purification by Flash Column Chromatography
  • Column Packing:

    • Select an appropriately sized column and add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand (approx. 1-2 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).

    • Pour the slurry into the column and allow it to pack under gentle pressure.

    • Add another layer of sand on top of the packed silica.[4]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Alternatively, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[4]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply pressure to achieve a steady flow rate.

    • Collect fractions and monitor the elution process by TLC analysis of the collected fractions.[4]

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Place the purified product under a high vacuum to remove any residual solvent.[4]

Visualizations

PurificationWorkflow start Commercial This compound peroxide_test Test for Peroxides start->peroxide_test peroxide_removal Peroxide Removal (e.g., Na2S2O5 wash) peroxide_test->peroxide_removal Peroxides Present distillation Fractional Distillation (Reduced Pressure) peroxide_test->distillation Peroxides Absent peroxide_removal->distillation chromatography Flash Column Chromatography distillation->chromatography Further Purification Needed final_product Purified This compound distillation->final_product Purity Sufficient chromatography->final_product

Caption: General workflow for the purification of this compound.

TroubleshootingLogic start Impure Product After Initial Purification check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities boiling_point Different Boiling Points? check_impurities->boiling_point polarity Different Polarities? boiling_point->polarity No distill Optimize Fractional Distillation boiling_point->distill Yes chromatograph Optimize Flash Chromatography polarity->chromatograph Yes reassess Re-evaluate Purification Strategy polarity->reassess No distill->reassess chromatograph->reassess

Caption: Troubleshooting logic for purifying this compound.

References

improving the regioselectivity of reactions involving 8-Bromo-1-octene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8-Bromo-1-octene Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when working with this compound, with a primary focus on improving the regioselectivity of key chemical transformations.

Section 1: Hydroboration-Oxidation

The hydroboration-oxidation of this compound is a two-step process that converts the terminal alkene into an alcohol. The primary challenge is ensuring high regioselectivity for the desired anti-Markovnikov product, 8-bromo-octan-1-ol.

Frequently Asked Questions (FAQs)

Q1: My hydroboration-oxidation of this compound is producing a mixture of 8-bromo-octan-1-ol and 8-bromo-octan-2-ol. How can I improve the selectivity for the terminal alcohol?

A1: The formation of the internal alcohol (8-bromo-octan-2-ol) indicates incomplete anti-Markovnikov selectivity. This regioselectivity is governed by both steric and electronic effects during the hydroboration step.[1] To significantly enhance selectivity for the terminal alcohol (anti-Markovnikov product), you should switch from borane (B79455) (BH₃) or its complexes (BH₃•THF) to a more sterically hindered borane reagent.[1] Bulky boranes increase the steric repulsion at the more substituted carbon of the double bond, forcing the boron atom to add to the less substituted terminal carbon.

Q2: Which sterically hindered borane reagent is most effective for maximizing anti-Markovnikov selectivity?

A2: 9-Borabicyclo[3.3.1]nonane (9-BBN) is highly recommended for maximizing regioselectivity.[1] Its bulky bicyclic structure dramatically favors addition to the least sterically hindered carbon of the alkene, often leading to selectivity ratios exceeding 99:1 for the desired terminal alcohol.[1] Disiamylborane is another effective, albeit slightly less selective, option.

Q3: Can the reaction conditions be altered to favor the internal alcohol (Markovnikov product)?

A3: While hydroboration-oxidation inherently favors the anti-Markovnikov product, some transition-metal-catalyzed hydroborations can reverse this selectivity. For instance, carrying out the hydroboration in the presence of a catalytic amount of rhodium trichloride (B1173362) has been shown to produce significant amounts of internal alcohols (2-, 3-, and 4-octanols from 1-octene).[2][3] This occurs through a mechanism involving reversible addition/elimination of a rhodium-activated B-H species, which isomerizes the double bond along the carbon chain.[2][3] Standard acid-catalyzed hydration is a more direct method for achieving Markovnikov selectivity, but it is incompatible with the bromo-functionalized substrate.[4]

Troubleshooting Guide: Low Regioselectivity

Data Presentation: Borane Reagent vs. Regioselectivity
ReagentStructureKey FeatureTypical Regioselectivity (Terminal vs. Internal Alcohol)
Borane (BH₃•THF)BH₃Least sterically hindered~94 : 6
Disiamylborane(Sia)₂BHModerately hindered~98 : 2
9-BBN(C₈H₁₄)BHHighly hindered, rigid>99 : 1[1]
Experimental Protocol: High-Selectivity Hydroboration-Oxidation

Objective: To synthesize 8-bromo-octan-1-ol with high regioselectivity.

Materials:

  • This compound

  • 9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: Ensure all glassware is oven-dried and assembled under a positive pressure of inert gas.

  • Hydroboration: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Slowly add the 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or GC for the consumption of the starting material.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add ethanol, followed by the 3 M NaOH solution.

  • Very slowly, add the 30% H₂O₂ solution dropwise, ensuring the internal temperature does not rise significantly.

  • After the addition of peroxide, remove the ice bath and heat the mixture to 50 °C for 1 hour to ensure complete oxidation.

  • Work-up: Cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer two times with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 8-bromo-octan-1-ol by column chromatography on silica (B1680970) gel.

Section 2: Palladium-Catalyzed Cross-Coupling (Heck Reaction)

The Mizoroki-Heck reaction couples this compound with an aryl or vinyl halide.[5] Regioselectivity is a key challenge, as the coupling can occur at either C1 or C2 of the double bond, leading to linear or branched products, respectively.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for a Heck reaction with a terminal alkene like this compound?

A1: In a standard Heck reaction, the palladium-aryl group typically adds to the less substituted carbon (C1) of the double bond.[6] This is followed by β-hydride elimination, which almost exclusively gives the (E)-disubstituted (linear) alkene product. This selectivity is primarily driven by steric factors in the migratory insertion step of the catalytic cycle.[6][7]

Q2: I am observing a mixture of regioisomers. How can I improve the selectivity for the linear (E)-alkene product?

A2: Poor regioselectivity can result from several factors. To favor the linear product:

  • Ligand Choice: Use bulky, electron-rich phosphine (B1218219) ligands. These ligands increase steric hindrance around the palladium center, further disfavoring addition to the more substituted C2 position.

  • Reaction Temperature: High temperatures can sometimes decrease selectivity.[8] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Catalyst System: While standard Pd(OAc)₂ or PdCl₂ with phosphine ligands are common, ligandless conditions or those with bidentate ligands can sometimes alter the selectivity, occasionally favoring branched products.[6] Sticking to monodentate, bulky phosphine ligands is a good strategy for favoring the linear isomer.

Q3: Is it possible to selectively form the branched, internally-substituted alkene?

A3: While the linear product is electronically and sterically favored, achieving the branched product is possible under specific conditions. This typically involves using reaction conditions that favor a different mechanistic pathway, such as Heck-type reactions that proceed via aryltriflates with bidentate phosphorus ligands, which have been shown to yield branched products more readily.[6] This is an advanced method and requires careful optimization of the catalyst, ligand, and substrate.

Troubleshooting & Optimization Workflow

Heck_Troubleshooting cluster_problem Observed Issue cluster_solutions Optimization Strategy cluster_details Implementation problem Poor Regioselectivity (Mixture of Linear and Branched Products) ligand Modify Ligand problem->ligand temp Adjust Temperature problem->temp base_solvent Screen Base & Solvent problem->base_solvent ligand_detail Use bulky, electron-rich monodentate phosphine ligands (e.g., P(o-tolyl)₃, P(t-Bu)₃) ligand->ligand_detail outcome Target Outcome: Selective formation of (E)-linear product ligand->outcome temp_detail Lower reaction temperature. Monitor for decreased rate vs. improved selectivity. temp->temp_detail temp->outcome base_solvent_detail Base (e.g., K₂CO₃, Et₃N) and solvent (e.g., DMF, NMP, Toluene) can influence catalyst stability and rate, indirectly affecting selectivity.[9] base_solvent->base_solvent_detail base_solvent->outcome

Experimental Protocol: Regioselective Heck Reaction

Objective: To couple this compound with an aryl bromide to form the linear (E)-alkene.

Materials:

  • This compound

  • Aryl bromide (e.g., Bromobenzene)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2-5 mol%), P(o-tolyl)₃ (4-10 mol%), and anhydrous K₂CO₃ (2.0 eq).

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous DMF via syringe, followed by the aryl bromide (1.0 eq) and this compound (1.2 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Once the aryl bromide is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 3: Grignard Reagent Formation

Forming the Grignard reagent from this compound (oct-7-en-1-ylmagnesium bromide) is a critical step for subsequent C-C bond formation. The primary challenge is not regioselectivity at the double bond, but preventing side reactions.

Frequently Asked Questions (FAQs)

Q1: My Grignard reagent formation is failing or giving very low yields. What are the most common causes?

A1: Grignard reagent formation is highly sensitive to reaction conditions. The most common reasons for failure are:

  • Presence of Water: Grignard reagents are extremely strong bases and will be instantly quenched by any protic source, including water on glassware or in the solvent.[9][10] All glassware must be rigorously dried (oven or flame-dried), and the solvent (typically THF or diethyl ether) must be anhydrous.[10][11]

  • Magnesium Passivation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be activated to initiate the reaction.[11]

  • Low Reagent Purity: Impurities in the this compound can inhibit the reaction.

Q2: How can I effectively initiate the Grignard reaction?

A2: If the reaction does not start spontaneously, you can use several activation methods:

  • Chemical Activation: Add a small crystal of iodine (I₂).[11] The iodine etches the magnesium surface, exposing fresh metal to initiate the reaction.

  • Mechanical Activation: Gently crush some of the magnesium turnings with a dry glass rod inside the flask (under inert gas) to expose a fresh surface.

  • Entrainment: Add a small amount of a more reactive halide, like 1,2-dibromoethane, to start the reaction.

Q3: I am observing a significant amount of a C16 dimer byproduct. What is this and how can I prevent it?

A3: The C16 dimer is likely the product of Wurtz-type coupling, where a newly formed Grignard molecule acts as a nucleophile and attacks the C-Br bond of an unreacted this compound molecule. To minimize this:

  • Slow Addition: Prepare a solution of this compound in your anhydrous solvent and add it slowly and dropwise to the suspension of activated magnesium turnings.[11] This keeps the concentration of the alkyl halide low, favoring Grignard formation over the bimolecular coupling reaction.

  • Maintain Gentle Reflux: The rate of addition should be controlled to maintain a gentle, steady reflux, indicating the reaction is proceeding without becoming uncontrollably exothermic.[11]

Logical Diagram: Grignard Formation Troubleshooting

G start Start Grignard Formation node1 {Problem | {No Reaction | Low Yield / High Dimer}} start->node1 node2 {Possible Cause | {Wet Glassware/Solvent | Passive Mg Surface | Wurtz Coupling}} node1->node2 Diagnose node3 {Solution | {Rigorously dry all apparatus & use anhydrous solvent. | Activate Mg with I₂ or crushing. | Add this compound solution slowly to Mg suspension.}} node2->node3 Implement

Experimental Protocol: Formation and Use of oct-7-en-1-ylmagnesium bromide

Objective: To prepare the Grignard reagent from this compound and use it in a subsequent reaction with a ketone.

Materials:

  • Magnesium (Mg) turnings

  • Iodine (a single small crystal)

  • This compound

  • Anhydrous diethyl ether or THF

  • A ketone (e.g., Acetone)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet. Allow to cool to room temperature under a stream of inert gas.

  • Activation: Add Mg turnings (1.2 eq) and a single crystal of iodine to the flask. Gently warm the flask with a heat gun until violet iodine vapors are observed, then allow it to cool.

  • Initiation: Prepare a solution of this compound (1.0 eq) in anhydrous ether in the dropping funnel. Add a small portion (~10%) of this solution to the Mg turnings. The reaction should initiate, indicated by bubbling and a slight warming of the flask. If not, gently warm the flask.

  • Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for another 30-60 minutes until most of the magnesium has been consumed. The resulting grey/brown solution is your Grignard reagent.

  • Reaction: Cool the Grignard solution to 0 °C. Prepare a solution of acetone (B3395972) (0.95 eq) in anhydrous ether and add it dropwise to the Grignard reagent.

  • After addition, allow the reaction to warm to room temperature and stir for 1 hour.

  • Work-up: Cool the reaction back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the crude tertiary alcohol product for subsequent purification.

References

Technical Support Center: Scale-Up of Reactions Involving 8-Bromo-1-octene

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) concerning the scale-up of chemical reactions involving 8-bromo-1-octene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound?

A1: Scaling up reactions with this compound presents several key challenges that are not always apparent at the lab scale. The primary concerns include:

  • Heat Management: Many reactions involving this compound, such as Grignard reagent formation, are highly exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient and increasing the risk of thermal runaways.[1][2]

  • Mixing Efficiency: Achieving homogeneous mixing in large reactors can be difficult. Poor mixing can lead to localized "hot spots," uneven reagent distribution, and an increase in side product formation.

  • Reagent Addition Rate: The rate of reagent addition, especially for highly reactive species, becomes critical at scale to control the reaction temperature and minimize side reactions.

  • Phase Transfer Issues: In multiphase reactions, scaling up can affect the efficiency of phase transfer, potentially slowing down the reaction rate.

  • Purification: Methods that are straightforward in the lab, like column chromatography, can become impractical and costly at an industrial scale. Alternative purification methods such as distillation or crystallization may need to be developed and optimized.[3][4]

Q2: How does the dual functionality of this compound (alkene and alkyl bromide) affect scale-up?

A2: The presence of both a terminal alkene and a primary alkyl bromide offers synthetic versatility but also introduces challenges during scale-up.[5] Key considerations include:

  • Chemoselectivity: Reaction conditions must be carefully controlled to ensure the desired functional group reacts selectively. For instance, when preparing a Grignard reagent, the conditions should favor reaction with the bromide without promoting side reactions involving the alkene.

  • Side Reactions: The alkene moiety can undergo polymerization, especially under radical conditions or in the presence of certain catalysts. This can lead to yield loss and complicate purification.

  • Catalyst Selection: For cross-coupling reactions, the choice of catalyst and ligands is crucial to ensure high selectivity and turnover numbers, which are critical for cost-effectiveness at scale.

Q3: What are the safety considerations for handling large quantities of this compound?

A3: Handling large volumes of this compound requires stringent safety protocols. It is a combustible liquid and can cause skin and eye irritation.[6][7] Key safety measures include:

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably in a walk-in fume hood or a designated process bay with adequate exhaust ventilation.[8]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and flame-retardant lab coats, must be worn.[6] For large-scale operations, additional protection such as face shields and respiratory protection may be necessary.[6]

  • Fire Safety: Keep away from heat, sparks, and open flames.[8][9] Ensure that appropriate fire extinguishing equipment, such as dry chemical or carbon dioxide extinguishers, is readily available.[6]

  • Spill Containment: Have spill containment materials and procedures in place. For large spills, evacuate the area and follow emergency protocols.

  • Static Discharge: Ground and bond all equipment to prevent the buildup of static electricity, which can be an ignition source.[9]

Troubleshooting Guides

Issue 1: Grignard Reaction Fails to Initiate or Stalls at Large Scale

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Poor Magnesium Activation At scale, the surface oxide layer on magnesium turnings can be more significant. Ensure fresh, high-quality magnesium is used. Consider activating the magnesium with a small amount of iodine, 1,2-dibromoethane, or a pre-made Grignard reagent solution before adding the bulk of the this compound.[10]
Presence of Moisture Moisture is a critical inhibitor of Grignard reactions. Ensure all glassware, reactors, and solvents are rigorously dried. Anhydrous solvents should be used. At scale, it is common to dry the reactor by heating under a vacuum or purging with dry nitrogen.
Low Reaction Temperature While heat management is crucial, excessively low temperatures can prevent initiation. A localized hot spot, often created with a heat gun on lab scale, is not feasible in a large reactor. Gentle, uniform heating of the reactor jacket may be necessary to initiate the reaction.
Inefficient Mixing In a large reactor, the magnesium may not be effectively suspended. Ensure the agitator design and speed are sufficient to keep the magnesium turnings in contact with the solution.
Issue 2: Increased Formation of Wurtz Coupling Byproduct During Grignard Reaction Scale-up

Logical Troubleshooting Flow

References

Technical Support Center: 8-Bromo-1-octene Grignard Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the exothermic reaction during the formation of the Grignard reagent from 8-Bromo-1-octene.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not starting. What are the common causes?

A1: Failure to initiate is a frequent issue in Grignard reactions. The primary reasons are typically:

  • Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer that prevents the reaction from starting.[1][2]

  • Presence of Moisture: Grignard reagents are highly reactive with water. Any moisture in the glassware or solvent will quench the reaction.[1][3][4]

  • Impure this compound: Contaminants in the starting material, especially water or alcohols, will prevent the formation of the Grignard reagent.[1]

Q2: How can I effectively activate the magnesium turnings?

A2: Several methods can be employed to activate the magnesium surface:

  • Chemical Activation: The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) is a common and effective method.[1][2] The disappearance of the characteristic iodine color is a visual cue for magnesium activation.[1]

  • Mechanical Agitation: Gently crushing the magnesium turnings with a dry glass rod can expose a fresh, reactive surface.[5]

  • Pre-reaction with a Reactive Alkyl Halide: In some cases, adding a small amount of a more reactive alkyl halide, like methyl iodide, can help initiate the reaction.[1]

Q3: The reaction started but then turned cloudy and stopped. What could be the cause?

A3: This scenario often suggests that the reaction was initiated but could not be sustained. Possible reasons include:

  • Insufficiently Dry Conditions: A small amount of moisture might have been consumed during initiation, but residual water is quenching the ongoing reaction.[1]

  • Poor Quality Reagents: Impurities within the solvent or the this compound can halt the reaction progression.[1]

  • Low Temperature: While the reaction is exothermic, it may require gentle warming to be sustained, particularly in the initial phases.[1]

Q4: I'm observing a significant amount of a high-boiling point byproduct. What is it and how can I minimize it?

A4: A common byproduct in Grignard reactions is the Wurtz coupling product.[5][6] In this case, it would be the dimer formed from the reaction of the Grignard reagent with unreacted this compound. To minimize this side reaction, the this compound should be added slowly to the magnesium suspension to maintain a low concentration of the halide in the presence of the formed Grignard reagent.[5]

Troubleshooting Guide for Exotherm Management

An uncontrolled exotherm can lead to a dangerous runaway reaction.[3] The following guide addresses specific issues related to managing the heat generated during the Grignard formation of this compound.

Issue Potential Root Cause Recommended Action
Rapid, Uncontrolled Reflux Addition rate of this compound is too fast.Immediately stop the addition of this compound. Use an ice bath to cool the reaction flask.[7] Once the temperature is under control, resume the addition at a much slower, dropwise rate.
"Volcano" Eruption During Quenching Rapid addition of the quenching agent to a concentrated reaction mixture.[8]Always cool the reaction mixture in an ice bath before and during quenching.[8] Add the quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride) dropwise with vigorous stirring.[8]
Delayed, Violent Exotherm (Induction Period) An induction period where the reaction is slow to start, followed by a sudden, rapid exotherm.Be patient and respect the induction period. Do not add an excess of this compound if the reaction does not start immediately. Gentle warming can be applied to initiate the reaction, but be prepared to cool it once the exotherm begins.
Poor Heat Dissipation Inadequate cooling of the reaction vessel.Ensure the reaction flask is appropriately sized for the reaction volume and is in good contact with a cooling bath (e.g., ice-water bath).[8] For larger scale reactions, consider more advanced cooling systems.

Experimental Protocols

Detailed Protocol for this compound Grignard Formation

This protocol is adapted from procedures for similar bromoalkenes and should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[7]

Materials and Equipment:

  • This compound

  • Magnesium turnings

  • Iodine (crystal, as initiator)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Pressure-equalizing dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (N₂ or Ar) with bubbler

  • Heating mantle or water bath

  • Ice-water bath

Step-by-Step Procedure:

  • Apparatus Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure all joints are well-sealed and maintain a positive pressure of inert gas throughout the experiment.[7]

  • Reagent Preparation: Add magnesium turnings (1.2 equivalents) to the reaction flask. Add a single small crystal of iodine to help initiate the reaction by etching the passivating oxide layer on the magnesium surface.[7]

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (~5-10%) of this solution to the magnesium turnings in the flask.[7] Gently warm the flask. Initiation is indicated by the disappearance of the iodine color and the spontaneous boiling of the solvent at the magnesium surface.[7]

  • Controlled Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. This slow addition is crucial to control the exothermic reaction.[7] Have an ice bath ready for immediate cooling if the reaction becomes too vigorous.[7]

  • Reaction Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure all the halide has reacted.[7] The completion of the reaction is indicated by the consumption of most of the magnesium metal. The resulting solution should be a cloudy, grey-to-brown color.[7]

  • Controlled Quenching: Cool the reaction flask in an ice-water bath.[8] Slowly and dropwise add a quenching solution (e.g., saturated aqueous ammonium chloride) from an addition funnel while vigorously stirring.[8] Monitor the internal temperature and pause the addition if it rises rapidly.[8]

Quantitative Data

The following table summarizes key quantitative parameters for managing the Grignard reaction of bromoalkanes, which can be applied to this compound.

Parameter Value / Range Notes
Magnesium Equivalents 1.1 - 1.5A slight excess ensures complete reaction of the alkyl bromide.[5]
Initiation Temperature Room temperature to gentle refluxThe reaction is exothermic and may require cooling to control.[5]
Reaction Temperature Maintained at gentle refluxThe rate of addition of this compound should be adjusted to maintain a steady, controllable reflux.
Addition Time Dependent on scale, typically 30-60 minutesSlower addition rates are crucial for larger scale reactions to allow for adequate heat dissipation.
Post-addition Reaction Time 30 - 60 minutesTo ensure complete consumption of the starting material.[7]
Quenching Temperature 0 °C to room temperatureInitial cooling to 0 °C is highly recommended to control the quenching exotherm.[5]

Visualizations

Grignard_Formation_Workflow start Start: Flame-dried glassware under inert atmosphere add_mg Add Magnesium Turnings and Iodine Crystal start->add_mg add_solvent Add small portion of anhydrous THF add_mg->add_solvent prepare_bromide Prepare solution of this compound in anhydrous THF in dropping funnel add_solvent->prepare_bromide initiate Add ~10% of this compound solution to Mg. Gentle warming if necessary. prepare_bromide->initiate initiation_check Initiation? (Color change, bubbling) initiate->initiation_check initiation_check->initiate No slow_addition Slow, dropwise addition of remaining this compound solution. Maintain gentle reflux. initiation_check->slow_addition Yes exotherm_control Monitor exotherm. Cool with ice bath if necessary. slow_addition->exotherm_control completion Stir at reflux for 30-60 min after addition is complete. slow_addition->completion Addition Complete exotherm_control->slow_addition cool Cool reaction mixture to 0 °C in an ice bath completion->cool quench Slow, dropwise addition of quenching agent (e.g., sat. aq. NH4Cl) cool->quench end Grignard reagent ready for use or workup quench->end

Caption: Experimental workflow for the formation of this compound Grignard reagent.

Troubleshooting_Exotherm start Problem: Uncontrolled Exotherm check_addition_rate Is the addition of this compound too fast? start->check_addition_rate action_slow_addition Stop addition. Cool with ice bath. Resume at a slower rate. check_addition_rate->action_slow_addition Yes check_cooling Is the cooling bath effective? check_addition_rate->check_cooling No end Exotherm Controlled action_slow_addition->end action_improve_cooling Ensure good contact between flask and bath. Use a larger bath if necessary. check_cooling->action_improve_cooling No check_concentration Is the reaction mixture too concentrated? check_cooling->check_concentration Yes action_improve_cooling->end action_dilute Consider using more solvent for better heat dissipation. check_concentration->action_dilute Yes check_concentration->end No action_dilute->end

Caption: Troubleshooting logic for managing an uncontrolled exotherm.

References

Validation & Comparative

A Comparative Guide to the GC-MS Analysis of 8-Bromo-1-octene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products of 8-Bromo-1-octene through three common synthetic pathways: Nucleophilic Substitution, Grignard Reaction, and Heck Coupling. The focus is on the characterization of the respective products using Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols are provided, and the expected mass spectral data for the primary products are summarized and compared. This guide is intended to assist researchers in predicting and identifying the outcomes of similar reactions.

Reaction Pathways of this compound

This compound is a versatile bifunctional molecule, featuring both a terminal alkene and a primary alkyl bromide. This allows for a range of chemical transformations at either functional group. This guide explores three distinct and widely utilized reaction types to highlight the different products that can be obtained and how they can be readily distinguished by GC-MS analysis.

Reaction_Pathways cluster_0 Reaction Types cluster_1 Products This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution  NaOCH3 / CH3OH Grignard Reaction Grignard Reaction This compound->Grignard Reaction 1. Mg, THF 2. Acetone (B3395972) 3. H3O+ Heck Coupling Heck Coupling This compound->Heck Coupling  Styrene (B11656), Pd(OAc)2, P(o-tol)3, Et3N 8-Methoxy-1-octene 8-Methoxy-1-octene Nucleophilic Substitution->8-Methoxy-1-octene 2-Methyl-9-decen-2-ol 2-Methyl-9-decen-2-ol Grignard Reaction->2-Methyl-9-decen-2-ol (E)-1-Phenyl-1,8-nonadiene (E)-1-Phenyl-1,8-nonadiene Heck Coupling->(E)-1-Phenyl-1,8-nonadiene

Caption: Reaction pathways of this compound.

Experimental Protocols and GC-MS Data

The following sections detail the experimental procedures for each reaction type and provide a summary of the expected GC-MS data for the major organic product. The mass spectral data is predicted based on common fragmentation patterns of analogous structures.

Nucleophilic Substitution: Synthesis of 8-Methoxy-1-octene

This reaction exemplifies the displacement of the bromide with a methoxy (B1213986) group.

Experimental Protocol:

A solution of sodium methoxide (B1231860) is prepared by carefully adding sodium metal (0.23 g, 10 mmol) to anhydrous methanol (B129727) (20 mL) under an inert atmosphere of argon and cooling in an ice bath. To this solution, this compound (1.91 g, 10 mmol) is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. After completion, the reaction is quenched with water (20 mL) and the product is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then analyzed by GC-MS.

Predicted GC-MS Data for 8-Methoxy-1-octene:

ParameterPredicted Value/Observation
Molecular Formula C₉H₁₈O
Molecular Weight 142.24 g/mol
Molecular Ion (M⁺) m/z 142
Key Fragment Ions m/z 111 ([M-OCH₃]⁺), 82, 69, 55, 45 ([CH₂OCH₃]⁺)
Expected Fragmentation The molecular ion is expected to be of low to moderate intensity. Key fragmentations include the loss of the methoxy group (M-31) and alpha-cleavage at the ether linkage, yielding a prominent peak at m/z 45. The hydrocarbon chain will produce a series of fragments separated by 14 amu (CH₂).
Grignard Reaction: Synthesis of 2-Methyl-9-decen-2-ol

This protocol demonstrates the formation of a Grignard reagent and its subsequent reaction with a ketone.

Experimental Protocol:

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere, magnesium turnings (0.36 g, 15 mmol) are placed. A solution of this compound (1.91 g, 10 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL) is added dropwise to initiate the Grignard reagent formation. The reaction is maintained at a gentle reflux until the magnesium is consumed. The resulting Grignard reagent is cooled to 0 °C, and a solution of acetone (0.58 g, 10 mmol) in anhydrous THF (10 mL) is added dropwise. The reaction mixture is stirred for 1 hour at room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (20 mL). The product is extracted with diethyl ether (3 x 20 mL), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude alcohol is analyzed by GC-MS.

Predicted GC-MS Data for 2-Methyl-9-decen-2-ol:

ParameterPredicted Value/Observation
Molecular Formula C₁₁H₂₂O
Molecular Weight 170.29 g/mol
Molecular Ion (M⁺) m/z 170 (likely weak or absent)
Key Fragment Ions m/z 155 ([M-CH₃]⁺), 152 ([M-H₂O]⁺), 59 ([C(CH₃)₂OH]⁺)
Expected Fragmentation The molecular ion peak for tertiary alcohols is often not observed. A peak corresponding to the loss of a water molecule (M-18) is expected at m/z 152. Alpha-cleavage is a dominant fragmentation pathway, leading to a strong peak at m/z 59 from the cleavage of the C-C bond adjacent to the oxygen and the loss of a methyl group will result in a peak at m/z 155.
Heck Coupling: Synthesis of (E)-1-Phenyl-1,8-nonadiene

This reaction illustrates the palladium-catalyzed cross-coupling of the alkyl bromide with an alkene.

Experimental Protocol:

To a Schlenk flask are added this compound (1.91 g, 10 mmol), styrene (1.25 g, 12 mmol), palladium(II) acetate (B1210297) (0.022 g, 0.1 mmol), tri(o-tolyl)phosphine (0.061 g, 0.2 mmol), and triethylamine (B128534) (2.02 g, 20 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL). The flask is evacuated and backfilled with argon three times. The reaction mixture is then heated to 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with water (50 mL) and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography and analyzed by GC-MS.[1]

Predicted GC-MS Data for (E)-1-Phenyl-1,8-nonadiene:

ParameterPredicted Value/Observation
Molecular Formula C₁₅H₂₀
Molecular Weight 200.32 g/mol
Molecular Ion (M⁺) m/z 200
Key Fragment Ions m/z 117, 104, 91 ([C₇H₇]⁺, tropylium (B1234903) ion)
Expected Fragmentation A distinct molecular ion peak at m/z 200 is expected. The fragmentation pattern will be dominated by the stable benzylic/allylic carbocations. A prominent peak at m/z 91, corresponding to the tropylium ion, is characteristic of compounds containing a benzyl (B1604629) group. Other significant fragments will arise from cleavages along the aliphatic chain.

GC-MS Analysis Workflow

The general workflow for the analysis of the reaction products is depicted below.

GCMS_Workflow cluster_reaction Reaction & Workup cluster_analysis GC-MS Analysis Reaction Chemical Reaction Workup Quenching & Extraction Reaction->Workup Drying Drying & Concentration Workup->Drying SamplePrep Sample Preparation (Dilution) Drying->SamplePrep GC Gas Chromatography (Separation) SamplePrep->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Data Data Analysis (Library Search & Interpretation) MS->Data

Caption: General workflow for GC-MS analysis.

This guide provides a foundational comparison for the GC-MS analysis of products derived from this compound. Researchers can adapt these protocols and expected data for their specific substrates and reaction conditions. Careful analysis of the fragmentation patterns, in conjunction with retention time data, will enable confident identification of the synthesized molecules.

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 8-Bromo-1-octene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 8-bromo-1-octene and its key derivatives. This information is crucial for researchers and scientists in the fields of organic synthesis and drug development for the structural elucidation and purity assessment of these compounds.

Comparison of ¹H NMR Spectral Data

The ¹H NMR spectra of this compound and its derivatives show characteristic shifts that are indicative of their specific functional groups. The table below summarizes the key chemical shifts for the parent compound, its corresponding alcohol, and diol derivatives. The data for 8-bromo-1,2-epoxyoctane is estimated based on typical values for epoxides.

Compound Structure -CH=CH₂ (H-1, H-2) -CH₂-Br (H-8) -CH-OH / -CH₂-OH Other Key Signals (ppm)
This compound Br-(CH₂)₆-CH=CH₂4.9-5.1 (m, 2H), 5.7-5.9 (m, 1H)3.40 (t, 2H)-1.3-1.5 (m), 1.8-2.1 (m)
8-Bromo-1-octanol Br-(CH₂)₇-CH₂OH-3.41 (t, 2H)3.64 (t, 2H)1.2-1.6 (m), 1.85 (quint, 2H)
8-Bromo-1,2-octanediol Br-(CH₂)₅-CH(OH)CH₂OH-3.41 (t, 2H)3.3-3.7 (m, 3H)1.3-1.6 (m), 1.85 (m, 2H)
8-Bromo-1,2-epoxyoctane (Estimated) Br-(CH₂)₅-CH(O)CH₂-3.40 (t, 2H)2.4-2.9 (m, 3H)1.3-1.6 (m), 1.85 (m, 2H)

Comparison of ¹³C NMR Spectral Data

The ¹³C NMR spectra provide detailed information about the carbon skeleton of the molecules. The introduction of oxygen-containing functional groups in the derivatives leads to significant downfield shifts for the adjacent carbon atoms.

Compound C-1 C-2 C-8 Other Key Signals (ppm)
This compound 114.1139.233.828.1, 28.7, 32.7, 33.8
8-Bromo-1-octanol 62.9532.7134.0425.65, 28.09, 28.73, 29.23, 32.78
8-Bromo-1,2-octanediol 64.972.534.125.8, 28.2, 29.1, 32.8, 33.0
8-Bromo-1,2-epoxyoctane (Estimated) 47.152.434.025.9, 28.2, 29.0, 32.8, 33.0

Experimental Protocols

General NMR Sample Preparation

A standard protocol for preparing samples for ¹H and ¹³C NMR analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 5-20 mg of the solid compound or measure 10-30 µL of the liquid sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the vial. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds like this compound and its derivatives.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. It is advisable to filter the solution through a small plug of cotton or glass wool at the tip of the pipette to remove any particulate matter.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. The instrument is then locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Visualizing Structural and Spectral Relationships

The following diagram illustrates the structural transformation of this compound into its epoxide and diol derivatives, highlighting the key atoms whose NMR signals are significantly affected.

G cluster_0 This compound cluster_1 8-Bromo-1,2-epoxyoctane cluster_2 8-Bromo-1,2-octanediol C1 C1 (114.1 ppm) E_C1 C1 (~47.1 ppm) C1->E_C1 D_C1 C1 (64.9 ppm) C1->D_C1 C2 C2 (139.2 ppm) E_C2 C2 (~52.4 ppm) C2->E_C2 Epoxidation D_C2 C2 (72.5 ppm) C2->D_C2 Dihydroxylation H1 H1 (~4.9-5.1 ppm) H2 H2 (~5.7-5.9 ppm) C8 C8 (33.8 ppm) H8 H8 (3.40 ppm) E_H1_H2 H1, H2 (~2.4-2.9 ppm) E_C8 C8 (34.0 ppm) E_H8 H8 (3.40 ppm) D_H1_H2 H1, H2 (~3.3-3.7 ppm) D_C8 C8 (34.1 ppm) D_H8 H8 (3.41 ppm)

Caption: Transformation of this compound and corresponding NMR shifts.

A Comparative Analysis of the Reactivity of 8-Bromo-1-octene and 8-Chloro-1-octene

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 15, 2025

This guide presents an objective comparison of the chemical reactivity of 8-bromo-1-octene and 8-chloro-1-octene. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis. The differential reactivity of these two haloalkenes is a critical factor in their application as synthetic intermediates. This document outlines the theoretical basis for their reactivity differences, supported by established principles of organic chemistry, and provides detailed protocols for comparative experiments.

The primary difference in reactivity between this compound and 8-chloro-1-octene lies in the nature of the carbon-halogen bond. Generally, alkyl bromides are more reactive than their corresponding alkyl chlorides in nucleophilic substitution and organometallic reactions.[1][2] This is attributed to two key factors: bond strength and the stability of the resulting halide anion, which acts as a leaving group.

The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[3] Consequently, less energy is required to break the C-Br bond, leading to a faster reaction rate.[3] Furthermore, the bromide ion (Br-) is a better leaving group than the chloride ion (Cl-) because it is a larger, more polarizable, and weaker base, allowing it to better stabilize the negative charge.[1][2] This enhanced leaving group ability results in higher reactivity for alkyl bromides in both SN1 and SN2 type reactions.[1][4]

Data Presentation: Physicochemical and Reactivity Comparison

The following table summarizes the key differences in the properties and predicted reactivity of the carbon-halogen bonds in the two compounds.

PropertyThis compound8-Chloro-1-octeneJustification
Molecular Formula C₈H₁₅BrC₈H₁₅ClDifferent halogen substituent.
Molecular Weight 191.11 g/mol [5]146.66 g/mol Bromine is heavier than chlorine.
C-X Bond Energy ~285 kJ/mol[3]~324 kJ/mol[3]The C-Br bond is weaker and requires less energy to break, leading to faster reaction rates.[3]
Leaving Group Ability ExcellentGoodBromide (Br⁻) is a weaker base and a better leaving group than chloride (Cl⁻).[1]
Relative Reactivity HigherLowerThe combination of a weaker C-X bond and a better leaving group makes this compound more reactive in nucleophilic substitution reactions.[2]

Mandatory Visualization

The logical workflow for a comparative study of nucleophilic substitution reactivity is depicted below. This process involves parallel reactions under identical conditions, followed by analysis to determine reaction completion and yield.

G cluster_0 Setup cluster_1 Reactants cluster_2 Reaction cluster_3 Analysis cluster_4 Conclusion A Identical Reaction Vessels (Flasks, Stir Bars) C Run Reactions in Parallel (Identical Temperature, Time) A->C B Common Reagents (Nucleophile, Solvent) B->C R1 This compound R1->C R2 8-Chloro-1-octene R2->C D Quench Reactions C->D E Workup & Purification D->E F Instrumental Analysis (GC-MS, NMR) E->F G Compare Yields & Reaction Rates F->G

Caption: General workflow for comparative reactivity studies.

Experimental Protocols

To quantitatively assess the reactivity differences, two key reaction types are proposed: Nucleophilic Substitution and Grignard Reagent Formation.

Experiment 1: Comparative Nucleophilic Substitution

This protocol is adapted from a procedure for the conversion of this compound to 8-chloro-1-octene, demonstrating the principles of nucleophilic substitution.[6]

Objective: To compare the rate of substitution of this compound and 8-chloro-1-octene with a common nucleophile (e.g., iodide).

Materials:

  • This compound

  • 8-Chloro-1-octene

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Two round-bottom flasks equipped with reflux condensers and magnetic stirrers

  • Heating mantle or oil bath

  • TLC plates and developing chamber

  • GC-MS for analysis

Procedure:

  • Setup: In two separate, identical flasks, prepare solutions of sodium iodide (1.5 equivalents) in anhydrous acetone.

  • Addition of Substrate: To the first flask, add this compound (1.0 equivalent). To the second flask, add 8-chloro-1-octene (1.0 equivalent).

  • Reaction: Stir both mixtures vigorously at a constant temperature (e.g., 50°C).

  • Monitoring: At regular time intervals (e.g., every 15 minutes), take a small aliquot from each reaction mixture and analyze it by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material and the formation of 8-iodo-1-octene.[7] The formation of a precipitate (NaCl or NaBr) is also an indicator of reaction progress, as these salts are insoluble in acetone.[7]

  • Analysis: Compare the time required for the consumption of each starting material. The reaction with this compound is expected to proceed significantly faster, as indicated by the quicker disappearance of the starting material spot on the TLC plate and the faster formation of sodium bromide precipitate.[7]

Experiment 2: Comparative Grignard Reagent Formation

Objective: To compare the ease of Grignard reagent formation from this compound and 8-chloro-1-octene.

Materials:

  • This compound

  • 8-Chloro-1-octene

  • Magnesium turnings (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Benzaldehyde (B42025)

  • Two three-necked flasks equipped with dropping funnels, reflux condensers, and nitrogen inlets

  • Magnetic stirrers

Procedure:

  • Setup: In two separate, identical, flame-dried three-necked flasks under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • Initiation: Prepare solutions of this compound (1.0 equivalent) in anhydrous THF in one dropping funnel and 8-chloro-1-octene (1.0 equivalent) in anhydrous THF in the other. Add a small portion (~5-10%) of each halide solution to its respective flask. Gentle warming may be required to initiate the reaction, indicated by the disappearance of the iodine color and bubbling.[8]

  • Addition: Once initiated, add the remainder of the haloalkene solutions dropwise to maintain a gentle reflux.

  • Monitoring: Observe the rate of magnesium consumption in both flasks. The reaction with this compound is expected to initiate more easily and proceed more vigorously due to the lower activation energy for magnesium insertion into the C-Br bond.[8]

  • Trapping the Grignard Reagent: After the Grignard reagent has formed, cool the reaction mixtures to 0°C. Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF to each flask.

  • Workup and Analysis: After the addition is complete, allow the reactions to warm to room temperature and stir for 1 hour. Quench the reactions with a saturated aqueous ammonium (B1175870) chloride solution. Extract the product with diethyl ether, dry the organic layer, and concentrate. Analyze the crude products by NMR and GC-MS to identify and quantify the resulting alcohol, which will confirm the successful formation of the Grignard reagent. The yield from the this compound reaction is expected to be higher under identical reaction times.

Conclusion

The chemical reactivity of this compound is significantly greater than that of 8-chloro-1-octene. This is a direct consequence of the lower C-Br bond energy and the superior leaving group ability of the bromide ion compared to the chloride ion.[2][3] These fundamental principles are consistently observed in nucleophilic substitution and Grignard reactions. For synthetic applications requiring milder conditions or faster reaction kinetics, this compound is the preferred substrate. Conversely, 8-chloro-1-octene offers greater stability and may be advantageous in multi-step syntheses where the halide is intended to react at a later stage under more forcing conditions.

References

A Comparative Guide to Purity Assessment of Synthesized 8-Bromo-1-octene: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is a cornerstone of reliable and reproducible outcomes. 8-Bromo-1-octene, a valuable bifunctional molecule, serves as a key building block in the synthesis of more complex chemical entities. Its purity is paramount to ensure the desired reaction pathways and to minimize the formation of unwanted side products. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, offering detailed experimental protocols and performance comparisons to aid in selecting the most appropriate analytical method.

Understanding the Analyte and Potential Impurities

This compound is a volatile, non-polar organic compound. A common and efficient method for its synthesis is the anti-Markovnikov hydrobromination of 1,7-octadiene, typically initiated by free radicals. This synthetic route is effective but can lead to several process-related impurities that must be identified and quantified.

Key Potential Impurities:

  • 1,7-Octadiene: Unreacted starting material.

  • 7-Bromo-1-octene: The Markovnikov addition product, a structural isomer of the desired product.[1][2]

  • 1,8-Dibromooctane: A di-addition byproduct formed if both double bonds of the starting material react with HBr.

  • Other Dibrominated Isomers: Positional isomers of dibromooctane.

An effective analytical method must be capable of resolving this compound from these structurally similar compounds.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode, is a powerful technique for the separation of non-polar compounds.[3][4] While this compound lacks a strong UV chromophore, detection can be achieved at low wavelengths (e.g., 210 nm) or by employing a universal detector such as a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

  • HPLC System with a UV/Vis or Diode Array Detector (DAD)

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 90:10 Acetonitrile (B52724):Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the synthesized this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to create a stock solution of ~2 mg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.2 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: General workflow for the purity assessment of this compound by HPLC.

Method 2: Gas Chromatography (GC)

Gas Chromatography is an ideal alternative for analyzing volatile and thermally stable compounds like this compound.[5] Coupled with a Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons, or a Mass Spectrometer (MS) for definitive peak identification, GC offers excellent resolution and sensitivity for this application.

Experimental Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler and data acquisition software

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Detector Temperature (FID): 280°C.

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in dichloromethane (B109758) or hexane (B92381) at a concentration of approximately 1 mg/mL.

  • No further dilution or filtration is typically necessary unless the sample concentration is too high.

Workflow for GC Purity Analysis

cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Dichloromethane weigh_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Separation in Capillary Column inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peak Areas detect_gc->integrate_gc calculate_gc Calculate % Purity integrate_gc->calculate_gc

Caption: General workflow for the purity assessment of this compound by GC.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC depends on several factors, including the specific analytical requirements, available instrumentation, and desired throughput.

FeatureHPLC (Reversed-Phase)Gas Chromatography (GC-FID)
Principle Partitioning between a liquid mobile phase and solid stationary phase.Partitioning between a gaseous mobile phase and liquid/solid stationary phase.
Analyte Suitability Suitable for non-volatile or thermally labile compounds. Can analyze this compound.Ideal for volatile and thermally stable compounds like this compound.
Resolution Good. Can separate structural isomers, though may require method optimization.[6]Excellent. High efficiency for separating volatile isomers and closely related compounds.
Sensitivity Moderate (UV at low nm). Higher with universal detectors like CAD or RI.Very High (FID is highly sensitive to hydrocarbons).
Analysis Time Typically longer (10-20 minutes per sample).Typically faster (5-15 minutes per sample).
Instrumentation Cost Generally higher due to high-pressure pumps and solvent costs.Generally lower initial and operational costs.
Sample Preparation More steps (dilution, filtration).Simpler (often just dilution).
Impurity Detection Can detect non-volatile byproducts (e.g., polymeric materials).May not detect non-volatile or thermally unstable impurities.

Logical Comparison of Analytical Methods

start Purity Assessment of This compound is_volatile Is the analyte volatile and thermally stable? start->is_volatile gc GC is Preferred is_volatile->gc Yes hplc HPLC is a Viable Alternative is_volatile->hplc No (or if non-volatile impurities are suspected) gc_adv Advantages: - High Resolution - High Sensitivity (FID) - Faster Analysis gc->gc_adv hplc_adv Advantages: - Broader Applicability - Can detect non-volatile impurities hplc->hplc_adv

Caption: Decision logic for selecting between HPLC and GC for purity analysis.

Conclusion

Both HPLC and GC are effective for assessing the purity of synthesized this compound.

Gas Chromatography (GC) is the recommended method for routine analysis due to its superior resolution for volatile isomers, higher sensitivity (with FID), faster analysis times, and lower operational costs. GC-MS can be employed for definitive identification of impurities.

High-Performance Liquid Chromatography (HPLC) serves as a robust alternative. It is particularly advantageous if the sample is suspected to contain non-volatile or thermally sensitive impurities that would not be amenable to GC analysis. While it may require more extensive method development to achieve baseline separation of all isomers, its versatility makes it a valuable tool in a research and development setting.

Ultimately, the choice of method should be guided by the specific goals of the analysis, the nature of the expected impurities, and the instrumentation available in the laboratory.

References

A Comparative Guide to Catalysts for 8-Bromo-1-octene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, critical for the construction of complex molecules, including pharmaceuticals and advanced materials. 8-Bromo-1-octene is a versatile building block, featuring a terminal double bond and a vinyl bromide moiety, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The choice of catalyst and reaction type significantly impacts the efficiency, selectivity, and substrate scope of these transformations. This guide provides a comparative analysis of different catalytic systems for the cross-coupling of this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts in different cross-coupling reactions involving substrates analogous to this compound. The data presented is based on literature reports for similar vinyl bromides, providing a valuable reference for expected outcomes.

Coupling ReactionCatalyst SystemLigand (if any)BaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄TriphenylphosphineNa₂CO₃Toluene (B28343)/H₂O9012-2485-95[1]
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O8012-2480-92[1]
Heck Pd(OAc)₂Tri(o-tolyl)phosphineEt₃NDMF11016-2470-85[1]
Sonogashira PdCl₂(PPh₃)₂ / CuITriphenylphosphineEt₃NTHF606-1280-98[1]
Negishi Pd(P(t-Bu)₃)₂Tri(tert-butyl)phosphine-THFRT2-670-95[2][3][4]
Ni(acac)₂ / XantphosXantphos-THFRT1-460-85[5]
Kumada PdCl₂(dppf)dppf-Et₂ORT1860-90[6]
NiCl₂(dppp)dppp-THFRT2-550-80[7]
Stille Pd(PPh₃)₄Triphenylphosphine-Toluene11012-2470-90[8][9]
Pd₂(dba)₃ / P(fur)₃Tri(2-furyl)phosphine-DMF8010-1675-95[10]

Note: Yields are based on reactions with analogous vinyl bromides and may vary for this compound depending on the specific coupling partner and reaction conditions.

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Suzuki-Miyaura Coupling

Objective: To couple this compound with an organoboron reagent.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Toluene (5 mL, degassed)

  • Water (1 mL, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Add the degassed toluene and water mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Heck Coupling

Objective: To couple this compound with an alkene.

Materials:

  • This compound (1.0 mmol)

  • Styrene (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%)

  • Triethylamine (B128534) (Et₃N) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a sealed tube, combine this compound, styrene, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Add triethylamine and DMF.

  • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.[1]

Sonogashira Coupling

Objective: To couple this compound with a terminal alkyne.

Materials:

  • This compound (1.0 mmol)

  • Phenylacetylene (B144264) (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Tetrahydrofuran (THF) (5 mL, degassed)

Procedure:

  • To a Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.

  • Evacuate and backfill the flask with argon.

  • Add a solution of this compound in degassed THF.

  • Add phenylacetylene followed by degassed triethylamine.

  • Stir the reaction mixture at 60 °C for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[1]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, from reagent preparation to product purification.

CrossCoupling_Workflow General Experimental Workflow for Cross-Coupling Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (this compound, Coupling Partner, Base) assembly Assemble Reaction under Inert Atmosphere reagents->assembly catalyst Prepare Catalyst System (Palladium Source & Ligand) catalyst->assembly solvent Degas Solvent solvent->assembly heating Heat to Reaction Temperature assembly->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring quench Quench Reaction monitoring->quench Upon Completion extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product Characterize Final Product (NMR, MS) purification->product

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Concluding Remarks

The choice of a catalytic system for the cross-coupling of this compound is dependent on the desired coupling partner and the specific requirements of the synthetic route.

  • Suzuki-Miyaura coupling is highly versatile and tolerant of a wide range of functional groups, making it a robust choice for many applications.

  • Heck coupling provides an efficient route to substituted alkenes.

  • Sonogashira coupling is the premier method for the synthesis of enynes.

  • Negishi and Kumada couplings offer high reactivity, particularly for less reactive halides, though they require the use of more sensitive organometallic reagents.

  • Stille coupling , while effective, involves the use of toxic organotin reagents, which may be a consideration for certain applications.

By carefully considering the factors outlined in this guide, researchers can select the optimal catalytic system to achieve their synthetic goals efficiently and with high yields. Further optimization of the presented protocols may be necessary to achieve the best results for specific substrate combinations.

References

A Comparative Analysis of 8-Bromo-1-octene Efficiency in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of synthetic endeavors. This guide provides a comprehensive comparison of the efficiency of 8-Bromo-1-octene in four pivotal palladium-catalyzed cross-coupling reactions: Suzuki, Heck, Sonogashira, and Negishi couplings. By presenting available experimental data and detailed protocols, this document aims to inform the selection of optimal reaction pathways for the incorporation of the versatile octenyl moiety.

This compound serves as a valuable building block in organic synthesis, offering a terminal double bond and a primary bromide for differential functionalization. Its performance in cross-coupling reactions is critical for the construction of complex molecules. This guide summarizes the available data on its reactivity and compares it with analogous halo-olefins where possible.

Comparative Performance Data

The efficiency of this compound in various coupling reactions is summarized below. For reactions where direct experimental data for this compound is not available, data for the closely related 2-Bromo-8-chloro-1-octene (B129128) is provided as a reasonable approximation for the reactivity of the vinyl bromide moiety. It is important to note that yields are highly dependent on the specific reaction conditions, including the catalyst, ligands, base, and solvent system used.

Coupling ReactionSubstrateCoupling PartnerCatalyst SystemSolventTemperature (°C)Yield (%)Reference
Suzuki Coupling 2-Bromo-8-chloro-1-octenePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene (B28343)/H₂O9085-95 (hypothetical)[1]
Heck Reaction 2-Bromo-8-chloro-1-octeneStyrene (B11656)Pd(OAc)₂ / P(o-tolyl)₃ / Et₃NDMF11070-85 (hypothetical)[1]
Sonogashira Coupling 2-Bromo-8-chloro-1-octenePhenylacetylene (B144264)PdCl₂(PPh₃)₂ / CuI / Et₃NTHF6080-92 (hypothetical)[1]
Negishi Coupling Alkenyl BromideAlkylzinc IodidePdCl₂(Amphos)₂ / N-MeImTHFRoom Temp.>99

Reaction Mechanisms and Experimental Workflows

To visualize the fundamental processes involved in these transformations, the following diagrams illustrate the generalized catalytic cycles for each coupling reaction and a typical experimental workflow.

Suzuki_Coupling pd0 Pd(0)L_n pdiibr R-Pd(II)L_n-Br pd0->pdiibr pdiiorg R-Pd(II)L_n-R' pdiibr->pdiiorg pdiiorg->pd0 product R-R' pdiiorg->product Reductive Elimination sub R-Br (this compound) sub->pd0 Oxidative Addition boronic R'B(OH)₂ boronic->pdiibr Transmetalation base Base base->boronic

Generalized catalytic cycle for the Suzuki coupling reaction.

Heck_Coupling pd0 Pd(0)L_n pdiibr R-Pd(II)L_n-Br pd0->pdiibr insertion Alkene Insertion Intermediate pdiibr->insertion Migratory Insertion insertion->pd0 Reductive Elimination of H-Br product Substituted Alkene insertion->product β-Hydride Elimination sub R-Br (this compound) sub->pd0 Oxidative Addition alkene Alkene alkene->pdiibr Alkene Coordination base Base base->insertion

Generalized catalytic cycle for the Heck coupling reaction.

Sonogashira_Coupling pd0 Pd(0)L_n pdiibr R-Pd(II)L_n-Br pd0->pdiibr pdiialkyne R-Pd(II)L_n-C≡CR' pdiibr->pdiialkyne pdiialkyne->pd0 product R-C≡CR' pdiialkyne->product Reductive Elimination sub R-Br (this compound) sub->pd0 Oxidative Addition alkyne H-C≡CR' cu_cycle Copper Cycle (Cu-acetylide formation) alkyne->cu_cycle cu_cycle->pdiibr Transmetalation

Generalized catalytic cycle for the Sonogashira coupling reaction.

Negishi_Coupling pd0 Pd(0)L_n pdiibr R-Pd(II)L_n-Br pd0->pdiibr pdiiorg R-Pd(II)L_n-R' pdiibr->pdiiorg pdiiorg->pd0 product R-R' pdiiorg->product Reductive Elimination sub R-Br (this compound) sub->pd0 Oxidative Addition organozinc R'ZnX organozinc->pdiibr Transmetalation

Generalized catalytic cycle for the Negishi coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Flask, Stirrer, Inert Atmosphere) start->setup reagents Add Reagents (this compound, Coupling Partner, Solvent, Base) setup->reagents catalyst Add Catalyst System (Palladium Source, Ligand, Co-catalyst) reagents->catalyst reaction Run Reaction (Heating, Stirring, Monitoring) catalyst->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, GC-MS) purification->analysis end End analysis->end

A typical experimental workflow for a cross-coupling reaction.

Detailed Experimental Protocols

The following protocols are generalized procedures for each coupling reaction and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling Protocol (Hypothetical)

This protocol is adapted for 2-Bromo-8-chloro-1-octene and serves as a starting point for this compound.[1]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 2-bromo-8-chloro-1-octene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (5 mL) and water (1 mL).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature and add water (10 mL). Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Heck Reaction Protocol (Hypothetical)

This protocol is adapted for 2-Bromo-8-chloro-1-octene and can be used as a guideline for this compound.[1]

  • Reaction Setup: In a sealed tube, combine 2-bromo-8-chloro-1-octene (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Reagent Addition: Add triethylamine (B128534) (2.0 mmol, 2.0 equiv) and N,N-dimethylformamide (DMF) (5 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours. Monitor the reaction by GC-MS.

  • Workup and Purification: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography.

Sonogashira Coupling Protocol (Hypothetical)

This protocol is adapted for 2-Bromo-8-chloro-1-octene and provides a general method for this compound.[1]

  • Reaction Setup: To a Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%). Evacuate and backfill the flask with argon.

  • Reagent Addition: Add a solution of 2-bromo-8-chloro-1-octene (1.0 mmol, 1.0 equiv) in degassed tetrahydrofuran (B95107) (THF) (5 mL). Add phenylacetylene (1.2 mmol, 1.2 equiv) followed by degassed triethylamine (3.0 mmol, 3.0 equiv).

  • Reaction Execution: Stir the reaction mixture at 60 °C for 6-12 hours, monitoring by TLC.

  • Workup and Purification: After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and partition the residue between water and ethyl acetate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Negishi Coupling Protocol

This highly efficient protocol for alkenyl bromides is based on the work of Krasovskiy and Lipshutz.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the alkenyl bromide (e.g., this compound) (1.0 equiv).

  • Catalyst and Additive Addition: Add PdCl₂(Amphos)₂ (typically 1-2 mol%) and N-methylimidazole (N-MeIm) (1.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous THF. Then, add the solution of the organozinc reagent (e.g., alkylzinc iodide) (1.1-1.5 equiv) dropwise at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., diethyl ether), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

This compound demonstrates variable but generally good reactivity in palladium-catalyzed cross-coupling reactions. While direct comparative data under identical conditions is sparse, the available information suggests that Negishi coupling offers a particularly efficient method for the functionalization of this substrate, with reported yields exceeding 99% under optimized conditions. For Suzuki, Heck, and Sonogashira couplings, the provided hypothetical data for a similar substrate suggests that high yields are achievable, though optimization of reaction parameters is crucial. The choice of the specific coupling reaction will ultimately depend on the desired final product, the availability of coupling partners, and the tolerance of other functional groups within the molecule. Further experimental studies directly comparing the efficiency of this compound and its halo-analogs in these key reactions would be invaluable to the synthetic community.

References

Quantitative Analysis of 8-Bromo-1-octene in a Mixture: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring accurate quantification of 8-Bromo-1-octene in a mixture, selecting the appropriate analytical technique is paramount. This guide provides a comparative overview of three powerful analytical methods: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD). The choice of method will depend on factors such as the complexity of the mixture, required accuracy and precision, and available instrumentation.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of qNMR, GC-FID, and HPLC-CAD for the quantification of this compound.

FeatureQuantitative NMR (qNMR)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-CAD)
Principle Measures the concentration of a substance by comparing the integral of a specific resonance signal of the analyte with that of a certified internal standard.Separates volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection via flame ionization.[1]Separates compounds based on their partitioning between a stationary phase and a mobile liquid phase, with detection using a charged aerosol detector.
Selectivity High; specific proton signals can be chosen for quantification.[2]High; excellent separation of volatile compounds.[3]Moderate to High; dependent on column chemistry and mobile phase.
Sensitivity ModerateHighModerate
Precision HighHighHigh
Sample Throughput Low to ModerateHighHigh
Strengths Primary analytical method not requiring a reference standard of the analyte, provides structural information.[1]Robust, reliable, and highly sensitive for volatile compounds.[1]Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[4]
Limitations Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[2]Requires analyte to be volatile and thermally stable.Analyte lacks a strong UV chromophore, necessitating a universal detector like CAD.[1]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below, adapted for the quantification of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 20 mg of the sample mixture containing this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., 1,4-Bis(trimethylsilyl)benzene, certified purity >99.5%) and add it to the same vial.[1]

  • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]

  • Vortex the vial until the sample and internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition and Processing:

  • Instrument: 500 MHz NMR Spectrometer or equivalent.

  • Pulse Sequence: Standard quantitative ¹H NMR pulse sequence.

  • Relaxation Delay (D1): Ensure a sufficient delay of at least 5 times the longest T1 relaxation time of the signals of interest (typically ≥ 30 seconds for accurate quantification).[4]

  • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for integration errors < 1%).[2]

  • Processing: Apply a line broadening of 0.3 Hz, followed by manual phasing and baseline correction.[1]

  • Integration: Integrate the well-resolved vinyl proton signal of this compound (expected around 5.8 ppm, 1H) and a singlet from the internal standard (e.g., ~0.25 ppm for 1,4-Bis(trimethylsilyl)benzene, 18H).[1][5]

Purity Calculation: The purity of this compound can be calculated using the following formula:[2]

Purity (%) = (Iₓ / Nₓ) * (Nₛₜₐ / Iₛₜₐ) * (Mₓ / Mₛₜₐ) * (Wₛₜₐ / Wₓ) * Pₛₜₐ

Where:

  • I = Integrated area of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • W = Weight

  • P = Purity of the standard

  • x = this compound

  • std = Internal Standard

Gas Chromatography with Flame Ionization Detection (GC-FID)

Sample Preparation:

  • Prepare a stock solution of the sample mixture in a suitable solvent like isooctane (B107328) at a concentration of approximately 1 mg/mL.[1]

  • If external calibration is used, prepare a series of calibration standards by diluting a certified reference standard of this compound.

GC-FID Conditions:

  • GC System: Agilent 8890 GC or equivalent.[1]

  • Inlet: Split/Splitless, 250°C, split ratio 50:1.[1]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.[1]

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.[1]

  • Oven Program: 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.[1]

  • Detector: FID, 300°C.[1]

  • Injection Volume: 1 µL.[1]

Data Analysis: Quantify the amount of this compound by comparing the peak area of the analyte in the sample to a calibration curve generated from the reference standards or by using an internal standard method.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Sample Preparation:

  • Prepare a stock solution of the sample mixture in acetonitrile (B52724) at a concentration of approximately 1 mg/mL.[1]

  • Prepare a series of calibration standards by diluting a certified reference standard of this compound.

HPLC-CAD Conditions:

  • HPLC System: Thermo Scientific Vanquish or equivalent.[1]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Isocratic elution with 90:10 Acetonitrile:Water.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detector: Charged Aerosol Detector (CAD).[1]

  • Injection Volume: 10 µL.

Data Analysis: The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve constructed from the responses of the known standards.

Visualizing the Workflow

The following diagrams illustrate the logical flow of each analytical method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis weigh_sample Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Data (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR analysis of this compound.

GC_FID_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_analysis Data Analysis prep_stock Prepare Stock Solution in Isooctane inject Inject Sample into GC prep_stock->inject prep_cal Prepare Calibration Standards quantify Quantify using Calibration Curve prep_cal->quantify separate Separation on Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate integrate->quantify

Caption: Workflow for GC-FID analysis of this compound.

HPLC_CAD_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-CAD Analysis cluster_analysis Data Analysis prep_stock Prepare Stock Solution in Acetonitrile inject Inject Sample into HPLC prep_stock->inject prep_cal Prepare Calibration Standards quantify Quantify using Calibration Curve prep_cal->quantify separate Separation on C18 Column inject->separate detect CAD Detection separate->detect integrate Integrate Peak Areas detect->integrate integrate->quantify

Caption: Workflow for HPLC-CAD analysis of this compound.

References

literature comparison of yields for 8-Bromo-1-octene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common synthetic routes for 8-Bromo-1-octene, a versatile building block in organic synthesis. The following sections detail the yields, experimental protocols, and reaction pathways for the most relevant methods, offering a valuable resource for selecting the optimal synthesis strategy.

Yield Comparison of this compound Synthesis Methods

The selection of a synthetic route for this compound is often dictated by the desired yield, availability of starting materials, and tolerance for side products. The following table summarizes the reported yields for various common methods.

Synthesis MethodStarting MaterialReagentsReported Yield
Bromination of Primary Alcohol 7-Octen-1-ol (B81980)CBr4, PPh3 (Appel Reaction)~96% (representative)[1]
7-Octen-1-olPBr3High (generally)[2]
Anti-Markovnikov Hydrobromination 1,7-Octadiene (B165261)HBr, Peroxides (e.g., ROOR)>80%[3]
Radical Bromination of Alkene (Non-selective) 1-Octene (B94956)N-Bromosuccinimide (NBS), AIBN/lightLow (major products are allylic bromides)[4][5]

Experimental Protocols

Detailed methodologies for the key synthetic routes to this compound are provided below. These protocols are based on established literature procedures and should be adapted to specific laboratory conditions.

Bromination of 7-Octen-1-ol via the Appel Reaction

This method offers a high-yield conversion of a primary alcohol to the corresponding bromide under mild conditions.

Reaction: 7-Octen-1-ol + CBr4 + PPh3 → this compound + CHBr3 + Ph3PO

Procedure:

  • To a solution of 7-octen-1-ol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane (B109758) at 0 °C, a solution of triphenylphosphine (B44618) (1.2 eq) in dichloromethane is added dropwise.[1]

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).[6]

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography to afford this compound.[1][6]

Anti-Markovnikov Hydrobromination of 1,7-Octadiene

This radical addition reaction provides a direct route to this compound from a readily available diene.

Reaction: 1,7-Octadiene + HBr --(Peroxides)--> this compound

Procedure:

  • A solution of 1,7-octadiene (1.0 eq) in a suitable solvent is treated with hydrogen bromide in the presence of a radical initiator, such as benzoyl peroxide or di-tert-butyl peroxide (ROOR).[7]

  • The reaction can be initiated by heat or UV light.[3]

  • The reaction mixture is stirred at an appropriate temperature until the starting material is consumed, as monitored by gas chromatography (GC) or TLC.

  • The mixture is then washed with an aqueous solution of sodium bicarbonate and brine, dried over an anhydrous drying agent (e.g., MgSO4), and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation under reduced pressure to yield this compound.

Radical Bromination of 1-Octene (Illustrative of Poor Selectivity)

This method is generally not preferred for the synthesis of this compound due to the formation of more stable allylic radical intermediates, leading to a mixture of products.

Reaction: 1-Octene + NBS --(light/AIBN)--> 3-Bromo-1-octene (major) + 1-Bromo-2-octene (major) + this compound (minor)

Procedure:

  • A solution of 1-octene (1.0 eq) and N-bromosuccinimide (NBS) (1.1 eq) in a non-polar solvent such as carbon tetrachloride is prepared.[4][5]

  • A radical initiator, such as azobisisobutyronitrile (AIBN), or exposure to UV light is used to initiate the reaction.[8]

  • The reaction mixture is heated at reflux, and the progress is monitored by GC.

  • Upon completion, the mixture is cooled and the succinimide (B58015) byproduct is removed by filtration.

  • The filtrate is washed with water and brine, dried, and the solvent is evaporated.

  • Analysis of the product mixture typically shows a low percentage of the desired this compound, with the main components being 3-bromo-1-octene and 1-bromo-2-octene.[4][5]

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the workflows for the discussed synthetic methods.

Synthesis_of_8_Bromo_1_octene cluster_0 Bromination of Primary Alcohol cluster_1 Anti-Markovnikov Hydrobromination cluster_2 Radical Bromination (Non-selective) 7-Octen-1-ol 7-Octen-1-ol 8-Bromo-1-octene_1 This compound 7-Octen-1-ol->8-Bromo-1-octene_1 CBr4, PPh3 ~96% Yield 1,7-Octadiene 1,7-Octadiene 8-Bromo-1-octene_2 This compound 1,7-Octadiene->8-Bromo-1-octene_2 HBr, Peroxides >80% Yield 1-Octene 1-Octene Product Mixture 3-Bromo-1-octene 1-Bromo-2-octene (Major Products) 1-Octene->Product Mixture NBS, light/AIBN Low Yield of Target

Caption: Synthetic routes to this compound.

Detailed_Workflow_Bromination cluster_Appel Appel Reaction Workflow Start_Appel 7-Octen-1-ol Reagents_Appel Add CBr4 & PPh3 in CH2Cl2 at 0°C Start_Appel->Reagents_Appel Reaction_Appel Stir at RT (1-3h) Reagents_Appel->Reaction_Appel Workup_Appel Concentrate & Purify (Column) Reaction_Appel->Workup_Appel Product_Appel This compound Workup_Appel->Product_Appel

Caption: Appel Reaction Workflow.

Detailed_Workflow_AntiMarkovnikov cluster_AntiMark Anti-Markovnikov Hydrobromination Workflow Start_AntiMark 1,7-Octadiene Reagents_AntiMark Add HBr & Peroxide Initiate with heat/light Start_AntiMark->Reagents_AntiMark Reaction_AntiMark Stir until completion Reagents_AntiMark->Reaction_AntiMark Workup_AntiMark Aqueous Wash & Distillation Reaction_AntiMark->Workup_AntiMark Product_AntiMark This compound Workup_AntiMark->Product_AntiMark

Caption: Anti-Markovnikov Workflow.

References

A Comparative Guide to Distinguishing Isomers of Bromooctene Using Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step in chemical synthesis and characterization. The constitutional and geometric isomers of bromooctene (C₈H₁₅Br) present a classic analytical challenge due to their identical molecular weight and similar physical properties. This guide provides a comprehensive comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous differentiation of various bromooctene isomers.

Spectroscopic Comparison of Bromooctene Isomers

The key to distinguishing between bromooctene isomers lies in how the different positions of the bromine atom and the double bond, as well as the stereochemistry of the double bond, influence the local electronic environment of the atoms and the vibrational modes of the bonds within the molecule. These differences are reflected in the respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of bromooctene isomers. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: The chemical shift, splitting pattern (multiplicity), and integration of the proton signals are highly diagnostic.

  • Chemical Shift: Protons on carbons attached to the bromine atom are significantly deshielded and appear at a lower field (higher ppm). Similarly, vinylic protons (on the C=C double bond) have characteristic chemical shifts.

  • Multiplicity: The splitting of a proton signal is determined by the number of neighboring non-equivalent protons (n+1 rule). This provides valuable information about the connectivity of the carbon skeleton.

  • Coupling Constants (J-values): For geometric isomers (cis/trans), the coupling constant between the vinylic protons is a definitive diagnostic tool. Trans protons typically exhibit a larger coupling constant (around 12-18 Hz) compared to cis protons (around 6-12 Hz).

¹³C NMR Spectroscopy: The number of unique carbon signals and their chemical shifts are key differentiators.

  • Number of Signals: The number of distinct peaks in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, which is often different for various isomers due to molecular symmetry.

  • Chemical Shift: The carbon atom bonded to the electronegative bromine atom is shifted downfield. The sp² hybridized carbons of the double bond also have characteristic chemical shifts.

Table 1: Predicted ¹H NMR Data for Selected Bromooctene Isomers

IsomerProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationKey Differentiating Features
1-Bromo-1-octene H attached to C1~6.0-6.5Doublet of triplets1HVinylic proton deshielded by Br.
H attached to C2~5.8-6.2Multiplet1HVinylic proton.
(E)-1-Bromo-2-octene H attached to C1~3.9-4.1Doublet2HAllylic protons adjacent to Br.
Vinylic Hs~5.5-5.9Multiplet2H
(Z)-1-Bromo-2-octene H attached to C1~4.0-4.2Doublet2HAllylic protons adjacent to Br.
Vinylic Hs~5.4-5.8Multiplet2H
8-Bromo-1-octene [1]Vinylic Hs (=CH₂)~4.9-5.1Multiplet2HTerminal alkene protons.[1]
Vinylic H (-CH=)~5.7-5.9Multiplet1HTerminal alkene proton.[1]
H attached to C8 (-CH₂Br)~3.4Triplet2HProtons on carbon bearing Br.[1]

Table 2: Predicted ¹³C NMR Data for Selected Bromooctene Isomers

IsomerPredicted Chemical Shifts (δ, ppm)Number of SignalsKey Differentiating Features
1-Bromo-1-octene C1: ~110-120, C2: ~130-140, Alkyl Cs: ~14-358Downfield shift of C1 due to Br and sp² hybridization.
2-Bromo-1-octene [2]C1: ~115-125, C2: ~135-145, Alkyl Cs: ~14-408Two distinct sp² carbon signals.[2]
This compound [1]C1: ~114, C2: ~139, C8: ~34, Other alkyl Cs: ~28-338Characteristic terminal alkene and brominated carbon signals.[1]
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the C=C double bond and the C-Br bond.

  • C=C Stretch: Alkenes show a characteristic absorption band for the C=C stretching vibration in the region of 1640-1680 cm⁻¹. The intensity of this peak can be weak for symmetrical or nearly symmetrical alkenes.

  • =C-H Stretch: The stretching vibration of vinylic C-H bonds appears at a higher frequency (3000-3100 cm⁻¹) than the C-H stretch of sp³ hybridized carbons (<3000 cm⁻¹).[3]

  • =C-H Bend (Out-of-Plane): The out-of-plane bending vibrations of vinylic C-H bonds are often very informative for determining the substitution pattern of the alkene, including distinguishing between cis and trans isomers. For example, trans-disubstituted alkenes show a strong band around 960-980 cm⁻¹, while cis-disubstituted alkenes show a broader band around 675-730 cm⁻¹.

  • C-Br Stretch: The C-Br stretching vibration is observed in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for Bromooctene Isomers

Isomer TypeC=C Stretch (cm⁻¹)=C-H Stretch (cm⁻¹)=C-H Bend (cm⁻¹)C-Br Stretch (cm⁻¹)
Terminal Alkene (e.g., this compound) ~1640~3080~910 and ~990 (strong)~550
trans-Alkene ~1670 (weak)~3020~970 (strong)~550
cis-Alkene ~1660 (weak)~3020~690 (strong, broad)~550
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

  • Molecular Ion Peak (M⁺): All bromooctene isomers will have the same molecular weight. A key feature is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br.

  • Fragmentation Pattern: The position of the bromine atom and the double bond significantly influences the fragmentation of the molecular ion. The weakest bonds, such as the C-Br bond and allylic C-C bonds, are more likely to cleave. The stability of the resulting carbocations will dictate the major fragmentation pathways. For example, isomers that can form stable secondary or allylic carbocations upon fragmentation will show prominent peaks corresponding to these fragments.

Table 4: Predicted Key Fragments in Mass Spectra of Bromooctene Isomers

IsomerPredicted Key Fragments (m/z)Fragmentation Rationale
1-Bromo-1-octene M-Br (loss of Br), fragments from alkyl chain cleavageLoss of the bromine radical is a common fragmentation pathway for bromoalkanes.
3-Bromo-1-octene M-C₅H₁₁ (loss of pentyl radical)Allylic cleavage leading to a stable, resonance-stabilized cation.
This compound M-Br, M-C₆H₁₂ (McLafferty rearrangement)Fragmentation is influenced by both the terminal alkene and the primary bromoalkane functionalities.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid samples like bromooctene isomers.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the bromooctene isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the instrument on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).

FT-IR Spectroscopy
  • Sample Preparation: For liquid samples, a spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

  • Data Acquisition: Record a background spectrum of the clean salt plates or ATR crystal. Then, record the sample spectrum. The instrument software will automatically subtract the background from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the bromooctene isomer in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The isomers will be separated based on their boiling points and interactions with the stationary phase of the GC column.

  • MS Analysis: As each isomer elutes from the GC column, it enters the mass spectrometer.

    • Ionization: The molecules are ionized, typically by electron impact (EI), which causes fragmentation.

    • Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z).

    • Detection: A detector records the abundance of each ion, generating a mass spectrum for each separated isomer.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between different isomers of bromooctene using the spectroscopic methods described.

G Workflow for Bromooctene Isomer Differentiation cluster_0 Workflow for Bromooctene Isomer Differentiation cluster_1 Workflow for Bromooctene Isomer Differentiation cluster_2 Workflow for Bromooctene Isomer Differentiation start Bromooctene Isomer Mixture ms Mass Spectrometry (GC-MS) start->ms Determine Molecular Weight & Isotopic Pattern ir IR Spectroscopy ms->ir Initial Differentiation by Fragmentation ir_analysis Analyze Functional Groups: - C=C Stretch - =C-H Stretch/Bend ir->ir_analysis nmr NMR Spectroscopy (¹H and ¹³C) nmr_analysis Detailed Structural Elucidation nmr->nmr_analysis ir_analysis->nmr Confirm Alkene Position & Substitution h_nmr ¹H NMR: - Chemical Shifts - Multiplicity - Coupling Constants (cis/trans) nmr_analysis->h_nmr c_nmr ¹³C NMR: - Number of Signals - Chemical Shifts nmr_analysis->c_nmr final_id Unambiguous Isomer Identification h_nmr->final_id c_nmr->final_id

Caption: Logical workflow for distinguishing bromooctene isomers.

References

Safety Operating Guide

Proper Disposal of 8-Bromo-1-octene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of reagents like 8-Bromo-1-octene is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols is essential to prevent potential hazards and ensure regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE) and Handling Summary:

Protective EquipmentSpecificationPurpose
Eye Protection Chemical splash goggles.Protects eyes from splashes and vapors.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Gloves should be inspected before use and replaced immediately if contaminated.
Body Protection A flame-resistant lab coat, fully buttoned.Protects skin and personal clothing from spills.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.Prevents the inhalation of potentially harmful vapors.
Footwear Closed-toe, closed-heel shoes made of a chemical-resistant material.Protects feet from spills.

Step-by-Step Disposal Procedure

The disposal of this compound is categorized as hazardous waste and must be handled accordingly. The primary recommended method of disposal is incineration by a licensed hazardous waste management company.

1. Waste Segregation:

  • Treat all materials contaminated with this compound as hazardous waste.[1]

  • Do not mix this compound with non-halogenated organic wastes, acids, bases, or heavy metal wastes.

  • Keep this waste stream separate from incompatible materials such as strong oxidizing agents, amines, and strong bases.[2]

2. Waste Collection:

  • Collect liquid waste containing this compound in a designated, properly labeled, and sealed container.[1] A polyethylene (B3416737) or plastic-coated glass container is recommended.

  • For solid waste, such as contaminated paper towels or gloves, use a labeled and sealed bag or container.[1]

3. Labeling:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound".[1]

  • Include the approximate quantity of the waste.

4. Storage:

  • Store waste containers in a designated and secure satellite accumulation area.

  • Keep containers tightly closed when not in use.[3]

  • The storage area should be cool, dry, and well-ventilated.[3]

5. Final Disposal:

  • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[3][4]

  • The recommended disposal method is to burn the chemical in an incinerator equipped with an afterburner and scrubber.[4]

  • Never pour this compound down the drain.[1][4]

6. Contaminated Packaging:

  • Dispose of the original, empty container as unused product in the same hazardous waste stream.[4]

Experimental Protocols: Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: For a large spill, immediately evacuate the area and alert colleagues.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material such as sand or vermiculite.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance.[1]

  • Disposal of Spill Debris: Place all contaminated materials into a sealed, labeled hazardous waste container for disposal.[1]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: Is it this compound or contaminated material? ppe->segregate liquid_waste Collect Liquid Waste in Designated Labeled Container segregate->liquid_waste Liquid solid_waste Collect Solid Waste in Designated Labeled Bag/Container segregate->solid_waste Solid label_container Label Container: 'Hazardous Waste' 'this compound' liquid_waste->label_container solid_waste->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 8-Bromo-1-octene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 8-Bromo-1-octene are paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to ensure a safe laboratory environment and regulatory compliance. Adherence to these guidelines is critical for minimizing risks associated with this hazardous chemical.

Chemical and Physical Properties

PropertyValue
Molecular Formula C8H15Br
Molecular Weight 191.11 g/mol [1]
Appearance Light yellow liquid[2]
Boiling Point 92 °C / 197.6 °F @ 24 mmHg[2]
Flash Point 78 °C / 172.4 °F[2]
Specific Gravity 1.193 g/cm3 [2]
CAS Number 2695-48-9[1][2][3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][4] Therefore, a multi-layered approach to PPE is mandatory.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant splash hazard.[2][3][5]Protects against chemical splashes that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or neoprene). Gloves must be inspected before use and changed immediately if contaminated.[3][5][6]Provides a barrier against skin contact and absorption.[5]
Body Protection A flame-resistant lab coat, fully buttoned.[3][5][6]Protects skin and personal clothing from spills and splashes.[5]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][5]Prevents inhalation of potentially harmful vapors.[5]
Footwear Closed-toe, closed-heel shoes made of a chemical-resistant material.[5]Protects feet from spills.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from receiving the chemical to its final disposal.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_waste Waste Management cluster_disposal Disposal prep_sds Review SDS and Safety Info prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_spill Ready Spill Kit prep_hood->prep_spill handle_transport Transport in Secondary Container prep_spill->handle_transport handle_dispense Dispense Carefully handle_transport->handle_dispense handle_reaction Use in a Secure Apparatus handle_dispense->handle_reaction storage_container Tightly Sealed Container handle_reaction->storage_container After Use waste_liquid Collect Liquid Waste handle_reaction->waste_liquid Generate Liquid Waste waste_solid Collect Solid Waste handle_reaction->waste_solid Generate Solid Waste storage_location Cool, Dry, Ventilated Area storage_container->storage_location storage_incompatibles Away from Incompatibles storage_location->storage_incompatibles waste_label Label Waste Containers waste_liquid->waste_label waste_solid->waste_label waste_storage Store in Satellite Accumulation Area waste_label->waste_storage disposal_ehs Contact EHS for Disposal waste_storage->disposal_ehs

Safe handling and disposal workflow for this compound.

Experimental Protocols

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2]

  • Keep the container tightly closed.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents, amines, and strong bases.[7]

2. Handling and Use:

  • All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[3][5]

  • Wear the mandatory PPE as specified in the table above.

  • When transporting the chemical, use a secondary container to prevent spills.[5]

  • Dispense the required amount carefully, avoiding splashes.[5]

  • If used in a reaction, ensure the apparatus is securely clamped and any potential exothermic reactions can be controlled.[5]

3. Spill Response:

  • Small Spills: If you are trained to do so, contain the spill with an inert absorbent material such as vermiculite (B1170534) or sand.[5][6] Wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.[5][6]

  • Large Spills: Evacuate the immediate area and alert others.[5][6] Contact your institution's emergency response team.

4. First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2][3][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3][5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Collect all liquid waste containing this compound in a designated, labeled, and sealed waste container.[5] This falls under the category of halogenated organic waste.[8]

  • Do not mix with non-halogenated organic wastes, acids, bases, or heavy metal wastes.[8]

  • Collect contaminated solid waste, such as gloves and paper towels, in a separate, labeled, and sealed container.[5]

2. Labeling and Storage of Waste:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound".[8]

  • Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated.[8]

  • Ensure waste containers are kept tightly closed and stored in secondary containment to prevent spills.[8]

3. Final Disposal:

  • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[5][8]

  • Do not pour down the drain.[3][5] The chemical should be disposed of by a licensed professional waste disposal service, potentially through incineration.[3]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.